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  • Product: 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline
  • CAS: 734546-51-1

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Methodology of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Executive Summary In the landscape of modern drug discovery, the rational design of small-molecule screening libraries relies heavily on versatile, multi-functional scaffolds. The compound 2-(3-Methylphenoxy)-5-(piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of small-molecule screening libraries relies heavily on versatile, multi-functional scaffolds. The compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 734546-51-1) represents a highly privileged chemical entity. By integrating an aniline core, a conformationally flexible diaryl ether linkage, and a metabolically stable sulfonamide moiety, this molecule provides multiple vectors for target engagement. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and its prospective applications in high-throughput screening (HTS) campaigns.

Physicochemical Profiling & Druglikeness

The architectural design of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is optimized for target affinity and pharmacokinetic viability.

  • Aniline Core: Acts as both a hydrogen bond donor and acceptor, frequently utilized in kinase inhibitors to anchor the molecule within the ATP-binding hinge region.

  • Diaryl Ether (3-Methylphenoxy): The ether oxygen introduces a critical "kink" (approximately 120°), allowing the hydrophobic 3-methylphenyl ring to project into deep, lipophilic allosteric pockets without imposing severe entropic penalties.

  • Piperidine-1-sulfonyl: Sulfonamides are classic bioisosteres for amides, offering superior hydrolytic stability and acting as a robust hydrogen bond acceptor[1]. The piperidine ring further modulates the molecule's lipophilicity and basicity[1].

To evaluate its potential as an orally bioavailable therapeutic lead, we benchmark the scaffold against [2]. The compound exhibits excellent compliance, predicting favorable absorption and permeation profiles[2].

Table 1: Physicochemical Properties and Lipinski Compliance

PropertyCalculated ValueLipinski CriteriaStatus
Molecular Weight 346.45 g/mol < 500 DaPass
CLogP (estimated) 3.8< 5.0Pass
Hydrogen Bond Donors 1 (-NH2)≤ 5Pass
Hydrogen Bond Acceptors 5 (O, N, SO2)≤ 10Pass
Topological Polar Surface Area (TPSA) 74.6 Ų< 140 ŲPass
Rotatable Bonds 4≤ 10Pass

Strategic Synthetic Methodology

The synthesis of this scaffold demands high regioselectivity and chemoselectivity. We propose a robust, three-step linear sequence starting from commercially available 2-chloro-5-nitrobenzenesulfonyl chloride. The sequence leverages a highly efficient Nucleophilic Aromatic Substitution (SNAr) to construct the diaryl ether linkage, a method favored for its mild conditions compared to harsh Ullmann couplings[3].

SyntheticWorkflow SM 2-Chloro-5-nitrobenzene- sulfonyl chloride Step1 Step 1: Sulfonylation Piperidine, DIPEA, DCM SM->Step1 Int1 Intermediate 1 (Sulfonamide) Step1->Int1 Step2 Step 2: SNAr m-Cresol, K2CO3, DMF Int1->Step2 Int2 Intermediate 2 (Diaryl Ether) Step2->Int2 Step3 Step 3: Reduction Fe, NH4Cl, EtOH/H2O Int2->Step3 Product Target Compound (Aniline Derivative) Step3->Product

Fig 1. Three-step synthetic workflow for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Mechanistic Rationale & Experimental Protocols

As a self-validating system, each step in this protocol includes specific analytical checkpoints to ensure structural integrity and purity before progressing.

Step 1: Sulfonamide Formation

Objective: Chemoselective reaction of the sulfonyl chloride with piperidine.

  • Causality: Dichloromethane (DCM) is utilized as an aprotic solvent to dissolve the starting material without risking hydrolysis. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of piperidine and driving the reaction to completion. The reaction is initiated at 0 °C to control the exothermic nature of sulfonylation.

  • Protocol:

    • Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M).

    • Cool the solution to 0 °C under an inert N2 atmosphere.

    • Add DIPEA (2.0 eq) followed by dropwise addition of piperidine (1.1 eq).

    • Warm to room temperature and stir for 2 hours.

    • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo.

  • Validation Checkpoint: LC-MS analysis must confirm the consumption of starting material and the presence of the product mass [M+H]+ = 305.0 m/z.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Formation of the diaryl ether linkage via displacement of the aryl chloride[3].

  • Causality: The aryl chloride is highly activated toward SNAr due to the strong electron-withdrawing effects of the para-nitro group and the ortho-sulfonyl group, which stabilize the anionic Meisenheimer intermediate[3]. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion highly nucleophilic.

  • Protocol:

    • Dissolve Intermediate 1 (1.0 eq) and m-cresol (1.2 eq) in anhydrous DMF (0.15 M).

    • Add anhydrous K2CO3 (2.0 eq).

    • Heat the suspension to 80 °C and stir for 12 hours.

    • Cool to room temperature, dilute with water to precipitate the product, and isolate via vacuum filtration. Wash with cold water and heptane.

  • Validation Checkpoint: 1H-NMR (DMSO-d6) must show the disappearance of the phenolic -OH proton (~9.5 ppm) and the integration of new aromatic protons from the 3-methylphenoxy group. LC-MS[M+H]+ = 377.1 m/z.

Step 3: Nitro Group Reduction

Objective: Chemoselective reduction of the nitro group to the primary aniline.

  • Causality: Iron powder and ammonium chloride (Béchamp reduction conditions) are chosen over catalytic hydrogenation (Pd/C, H2) to prevent potential hydrogenolysis of the diaryl ether bond or poisoning of the catalyst by the sulfur atom. This mild, electron-transfer-based reduction is highly tolerant of complex functional groups.

  • Protocol:

    • Suspend Intermediate 2 (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.1 M).

    • Add Iron powder (5.0 eq) and NH4Cl (5.0 eq).

    • Reflux the mixture at 85 °C for 4 hours.

    • Filter the hot suspension through a pad of Celite to remove iron oxides, washing with hot ethanol.

    • Concentrate the filtrate, partition between EtOAc and water, dry the organic layer, and purify via flash chromatography (Silica, Hexanes/EtOAc).

  • Validation Checkpoint: 1H-NMR must reveal a new broad singlet integrating for 2H (~5.2 ppm) corresponding to the primary amine. LC-MS [M+H]+ = 347.1 m/z.

Application in Target-Directed Screening

Given the prevalence of sulfonamides and anilines in oncology, this compound is an ideal candidate for Receptor Tyrosine Kinase (RTK) screening panels. The aniline nitrogen can form critical hydrogen bonds with the kinase hinge region, while the piperidine-sulfonyl group extends into the solvent-exposed channel.

Screening Protocol: TR-FRET Kinase Assay

To evaluate target engagement, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

  • Causality: Highly conjugated aromatic compounds often exhibit auto-fluorescence in standard biochemical assays. TR-FRET introduces a time delay between excitation and emission measurement, effectively eliminating background fluorescence and yielding high-fidelity IC50 data.

  • Workflow: Incubate the recombinant kinase domain with a biotinylated substrate, ATP (at Km), and the compound (10-point dose-response, 10 µM to 0.5 nM). Following the reaction, add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the FRET signal ratio (665 nm / 615 nm) to quantify kinase inhibition.

SignalingPathway Ligand Extracellular Signal (e.g., ATP/Growth Factor) Receptor Target Kinase (Catalytic Domain) Ligand->Receptor Binds & Activates Effector Downstream Effector (Phosphorylation) Receptor->Effector Signal Transduction Compound 2-(3-Methylphenoxy)-5- (piperidine-1-sulfonyl)aniline Compound->Receptor Competitive Inhibition Outcome Cellular Proliferation (Disease State) Effector->Outcome Promotes

Fig 2. Proposed mechanism of action for the sulfonamide scaffold in kinase signaling pathways.

References

  • Lipinski's rule of five - Wikipedia. Source: Wikipedia. URL:[Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Source: Chemistry & Biodiversity (ResearchGate). URL:[Link]

  • Hydroxide-Mediated SNAr Rearrangement for Synthesis of Novel Depside Derivatives Containing Diaryl Ether Skeleton as Antitumor Agents. Source: MDPI Molecules. URL:[Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline: A Technical Guide

Executive Summary The compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 734546-51-1) is a highly functionalized aniline derivative frequently utilized as a building block in the development of kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 734546-51-1) is a highly functionalized aniline derivative frequently utilized as a building block in the development of kinase inhibitors, GPCR ligands, and other advanced therapeutics. Structurally, it features an aniline core, a meta-substituted diaryl ether linkage, and a sulfonamide moiety.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps, focusing instead on the causality and mechanistic rationale behind the synthetic route. The most robust, scalable, and self-validating pathway to synthesize this compound is a three-step orthogonal sequence starting from the commercially available 4-chloro-3-nitrobenzenesulfonyl chloride (CAS: 97-08-5)[1].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on the precise exploitation of chemoselectivity and electronic activation across the benzene ring. The sequence is designed to prevent competing side reactions, ensuring that each step acts as a self-validating system.

  • Chemoselective Sulfonamidation: The starting material contains both an aryl chloride and a sulfonyl chloride. Because the sulfonyl chloride is a significantly harder and more reactive electrophile, reacting it with piperidine at 0 °C results in instantaneous and exclusive sulfonamide formation. The aryl chloride remains completely unreactive under these mild conditions, demonstrating perfect chemoselectivity ()[2].

  • Nucleophilic Aromatic Substitution (SNAr): With the sulfonamide installed, the chloride at position 4 is now highly activated by two strongly electron-withdrawing groups: the ortho-nitro group and the para-sulfonamide group. This dual activation lowers the LUMO of the aromatic ring, allowing for a smooth SNAr reaction with the phenoxide of m-cresol. The reaction proceeds via a stabilized anionic Meisenheimer complex ()[3].

  • Chemoselective Nitro Reduction: The final step requires reducing the nitro group to an aniline without cleaving the newly formed diaryl ether or reducing the aromatic ring. A mild Béchamp reduction (Fe/NH₄Cl) is selected over aggressive palladium-catalyzed hydrogenation to guarantee functional group tolerance and prevent potential catalyst poisoning by the sulfur moiety ()[4].

Experimental Protocols

The following step-by-step methodologies are designed for high-yield laboratory scale synthesis (10–50 mmol scale) and include built-in analytical validation markers.

Step 1: Synthesis of 1-Chloro-2-nitro-4-(piperidine-1-sulfonyl)benzene

Objective: Chemoselective installation of the piperidine sulfonamide.

  • Preparation: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Addition: Add triethylamine (Et₃N, 1.5 equiv) in one portion. Slowly add piperidine (1.1 equiv) dropwise over 10 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Workup: Quench with 1M HCl to remove excess piperidine. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: TLC (Hexanes/EtOAc 3:1) will show complete consumption of the starting material. LC-MS will confirm the product mass with a distinct ³⁵Cl/³⁷Cl isotopic ratio (3:1).

Step 2: Synthesis of 1-(3-Methylphenoxy)-2-nitro-4-(piperidine-1-sulfonyl)benzene

Objective: SNAr etherification via Meisenheimer intermediate.

  • Preparation: Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Activation: Add m-cresol (3-methylphenol, 1.2 equiv) and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. The mixture will turn deep yellow/orange, indicating the formation of the phenoxide anion.

  • Workup: Cool to room temperature and pour the mixture into ice water. The product will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.

  • Self-Validation: LC-MS will show the complete disappearance of the chlorine isotope pattern, confirming successful displacement.

Step 3: Synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Objective: Mild reduction of the nitroarene to the target aniline.

  • Preparation: Suspend the intermediate from Step 2 (1.0 equiv) in a 4:1 mixture of Ethanol/Water (0.1 M).

  • Reduction: Add Iron (Fe) powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Reaction: Heat the suspension to 80 °C under vigorous stirring for 4 hours.

  • Workup: Cool the mixture and filter it through a pad of Celite to remove iron oxides. Wash the Celite cake with hot ethyl acetate. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the final product.

  • Self-Validation: TLC will reveal a significant polarity shift (the aniline product is much more polar than the nitro precursor). Ninhydrin stain will show a positive (purple/brown) spot for the primary amine.

Quantitative Data & Analytical Validation

The table below summarizes the expected quantitative outcomes and critical analytical markers required to validate each step of the workflow.

StepIntermediate / ProductExpected Yield (%)Reaction Time (h)Key Analytical Marker (LC-MS / TLC)
1 1-Chloro-2-nitro-4-(piperidine-1-sulfonyl)benzene92 - 95%2.0MS (ESI+): m/z 305.0 [M+H]⁺, distinct ³⁵Cl/³⁷Cl isotope pattern
2 1-(3-Methylphenoxy)-2-nitro-4-(piperidine-1-sulfonyl)benzene85 - 88%12.0MS (ESI+): m/z 377.1 [M+H]⁺, complete loss of Cl isotope pattern
3 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline 90 - 94%4.0MS (ESI+): m/z 347.1 [M+H]⁺, major TLC polarity shift (lower Rf)

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the synthesis, highlighting the reagents and conditions utilized to achieve the orthogonal transformations.

SynthesisPathway SM 4-Chloro-3-nitrobenzene- sulfonyl chloride (CAS: 97-08-5) Step1 Step 1: Sulfonamidation Piperidine, Et3N CH2Cl2, 0°C to RT SM->Step1 Int1 1-Chloro-2-nitro-4- (piperidine-1-sulfonyl)benzene Step1->Int1 Step2 Step 2: SNAr Etherification m-Cresol, K2CO3 DMF, 80°C Int1->Step2 Int2 1-(3-Methylphenoxy)-2-nitro-4- (piperidine-1-sulfonyl)benzene Step2->Int2 Step3 Step 3: Nitro Reduction Fe, NH4Cl EtOH/H2O, 80°C Int2->Step3 Product 2-(3-Methylphenoxy)-5- (piperidine-1-sulfonyl)aniline (CAS: 734546-51-1) Step3->Product

Figure 1: Three-step synthetic workflow for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

References

  • Hofmans, S., et al. (2016). Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Petros, A. M., et al. (2006). Discovery of a Potent Inhibitor of the Antiapoptotic Protein Bcl-xL from NMR and Parallel Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Sharma, A., et al. (2018). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway. PubMed Central (PMC). Available at:[Link]

Sources

Foundational

2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline CAS number

An In-depth Technical Guide to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Structural Analysis The molecule 2-(3-Methylph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Structural Analysis

The molecule 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is a complex aromatic compound featuring several key functional groups that are prevalent in medicinal chemistry. A CAS number for this specific chemical structure has not been identified, suggesting it may be a novel or less-documented chemical entity. The core structure consists of a 2-phenoxyaniline, which is a diaryl ether. This core is substituted with a piperidine-1-sulfonyl group, creating a sulfonamide.

The constituent parts of the molecule are:

  • 2-(3-Methylphenoxy)aniline Core: This diaryl ether linkage is a common motif in pharmacologically active compounds.[1][2] The presence of the aniline group provides a site for further chemical modification and influences the overall electronic properties of the molecule.

  • Piperidine Moiety: Piperidine and its derivatives are among the most significant synthetic fragments in drug design, appearing in a wide array of pharmaceuticals.[3][4] This saturated heterocycle can influence a compound's solubility, lipophilicity, and ability to interact with biological targets.

  • Sulfonamide Linker: Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6][7] The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to binding interactions with enzymes and receptors.

Caption: Structure of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Proposed Synthetic Strategies

A plausible synthetic route for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline would likely involve a multi-step process. The following is a proposed pathway based on established organic synthesis methodologies.

Synthesis of the 2-(3-Methylphenoxy)aniline Core

The formation of the diaryl ether bond is a key step. This can be achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a phenol with an aryl halide.[8][9][10][11] In this case, 3-methylphenol would be reacted with a suitably substituted 2-haloaniline derivative. High temperatures are often required.[8]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and often milder alternative for forming C-N and C-O bonds.[12][13][14][15] It offers a broad substrate scope and functional group tolerance.

A likely starting material would be 2-chloro-5-nitroaniline, which would first undergo diaryl ether formation with 3-methylphenol. The nitro group can then be reduced to an amine.

Sulfonylation and Sulfonamide Formation

The piperidine-1-sulfonyl group can be introduced onto the aniline ring through a two-step process:

  • Chlorosulfonylation: The 2-(3-methylphenoxy)aniline intermediate can be treated with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring.

  • Sulfonamide Formation: The resulting sulfonyl chloride can then be reacted with piperidine in the presence of a base to form the final sulfonamide.[16]

An alternative approach involves the direct sulfonylation of anilines using sulfonyl fluorides or other sulfonylating agents, which can be mediated by visible light photocatalysis.[17][18][19][20][21]

synthetic_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A 2-chloro-5-nitroaniline C Ullmann Condensation or Buchwald-Hartwig Coupling A->C B 3-methylphenol B->C D Nitro Group Reduction C->D Intermediate 1: 2-(3-Methylphenoxy)-5-nitroaniline E Chlorosulfonylation D->E Intermediate 2: 2-(3-Methylphenoxy)aniline F Sulfonamide Formation (with Piperidine) E->F Intermediate 3: 4-amino-3-(3-methylphenoxy) benzenesulfonyl chloride G 2-(3-Methylphenoxy)-5- (piperidine-1-sulfonyl)aniline F->G

Caption: Proposed synthetic workflow for the target molecule.

Predicted Physicochemical Properties

While experimental data is not available, we can predict some of the physicochemical properties of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~362.47 g/mol Calculated from the molecular formula C18H22N2O3S.
LogP 3.5 - 4.5The molecule has significant hydrophobic character from the aromatic rings and the piperidine, balanced by the polar sulfonamide and amine groups.
Aqueous Solubility LowThe high LogP suggests poor solubility in water.
pKa (basic) 3.5 - 4.5 (Aniline N)The electron-withdrawing sulfonyl group and the phenoxy group will decrease the basicity of the aniline nitrogen.
pKa (acidic) > 10 (Sulfonamide N-H)The N-H of the sulfonamide is generally not acidic.
Hydrogen Bond Donors 1 (Aniline N-H)The primary amine is the only hydrogen bond donor.
Hydrogen Bond Acceptors 4 (Sulfonyl O x2, Ether O, Piperidine N)Multiple sites for hydrogen bonding.

Potential Applications and Biological Significance

The structural motifs present in 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline suggest a range of potential applications in drug discovery and development.

  • Kinase Inhibition: Phenoxyaniline derivatives are known to act as kinase inhibitors, which are a major class of anticancer drugs.[1] The specific substitution pattern on the aromatic rings would determine the target kinase.

  • Antimicrobial Activity: Sulfonamides are classic antibacterial agents.[7][22] The overall structure of the molecule could be tailored to target specific microbial enzymes.

  • CNS Activity: The piperidine moiety is a common feature in drugs that act on the central nervous system.[4][23] The lipophilicity of the molecule might allow it to cross the blood-brain barrier.

  • Anti-inflammatory and Analgesic Properties: Both piperidine and aniline derivatives have been investigated for their anti-inflammatory and analgesic effects.[24]

potential_applications cluster_core Core Structure cluster_moieties Key Moieties cluster_activities Potential Biological Activities Core 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Phenoxyaniline Phenoxyaniline Core:f0->Phenoxyaniline Piperidine Piperidine Core:f0->Piperidine Sulfonamide Sulfonamide Core:f0->Sulfonamide Kinase Kinase Inhibition Phenoxyaniline->Kinase AntiInflammatory Anti-inflammatory Phenoxyaniline->AntiInflammatory CNS CNS Activity Piperidine->CNS Piperidine->AntiInflammatory Antimicrobial Antimicrobial Sulfonamide->Antimicrobial

Caption: Relationship between structure and potential bioactivity.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key reactions in the proposed synthesis.

Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis

Objective: To synthesize 2-(3-methylphenoxy)-5-nitroaniline from 2-chloro-5-nitroaniline and 3-methylphenol.

Materials:

  • 2-chloro-5-nitroaniline

  • 3-methylphenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitroaniline (1 equivalent), 3-methylphenol (1.2 equivalents), CuI (0.1 equivalents), and K2CO3 (2 equivalents).

  • Add dry DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

Objective: To synthesize 2-(3-methylphenoxy)aniline from 2-(3-methylphenoxy)-5-nitroaniline.

Materials:

  • 2-(3-methylphenoxy)-5-nitroaniline

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 2-(3-methylphenoxy)-5-nitroaniline in ethanol in a round-bottom flask.

  • Add SnCl2·2H2O (3-5 equivalents) to the solution.

  • Carefully add concentrated HCl and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate or a dilute NaOH solution until the pH is basic.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the aniline product.

Conclusion

References

  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. (Source: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, encyclopedia.pub)[3]

  • The invention provides a medicine intermediate 2-phenoxy aniline and a preparation method thereof. (Source: Medicine intermediate 2-phenoxy aniline and preparation method thereof, Google Patents)[25]

  • The target 4-sulfamoylbenzoyl-piperidine derivatives were obtained through a multi-step synthetic pathway. (Source: Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity, PMC)[16]

  • Phenoxyaniline derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. (Source: A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives, Benchchem)[1]

  • A visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a modifiable and stable sulfonylation reagent is described. (Source: Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones, ACS Publications)[17][18]

  • Copper-catalyzed Ullmann coupling between an aryl halide and phenol/alcohols is an alternative for palladium-catalyzed diaryl ether/alkyl aryl ether synthesis. (Source: General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex, ACS Publications)[8]

  • Sulfonamides exhibit a broad range of biological activities. (Source: Biological activities of sulfonamides, Indian Journal of Pharmaceutical Sciences)[5]

  • Diaryl ethers are readily synthesized in high yield at room temperature through the copper(II)-promoted coupling of arylboronic acids and phenols. (Source: Diaryl ether synthesis by etherification (arylation), Organic Chemistry Portal)[26]

  • The piperidine cycle is utterly common in pharmaceuticals and its derivatives are used in over twenty drug classes. (Source: Pharmacological Applications of Piperidine Derivatives, Encyclopedia.pub)[4]

  • Antioxidant, anti-inflammatory and antimicrobial biological activities were carried out against newly synthesized Schiff base ligands and their transition metal complexes, which are based on newly synthesized 2-phenoxyaniline and salicylaldehyde derivatives. (Source: Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands: Future Medicinal Chemistry, Taylor & Francis)[2]

  • The invention discloses a kind of preparation method of the piperidine sulfonamide calcium composition with pharmaceutical activity. (Source: The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity, Google Patents)[27]

  • Inexpensive ligands were found to greatly accelerate the Ullmann-type coupling of aryl bromides or iodides with phenols in the presence of Cs2CO3 and catalytic copper(I) oxide. (Source: A General and Mild Ullmann-Type Synthesis of Diaryl Ethers, Organic Chemistry Portal)[9]

  • The Ullman reaction for the preparation of diaryl ethers by coupling aryl halides with metal phenolates is conducted in the presence of at least one tertiary amine sequestering agent. (Source: Ullmann reaction for the synthesis of diaryl ethers, Google Patents)[10]

  • A study on Buchwald–Hartwig amination of aryl sulfides by selective C–S cleavage. (Source: Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds, ACS Publications)[12]

  • Sulfonamides exhibit a broad range of biological activities and are used in therapy for various conditions. (Source: (PDF) Biological activities of sulfonamides, ResearchGate)[6]

  • A variety of substituted sulfonylanilines were synthesized under mild reaction conditions with moderate to good efficiency. (Source: Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides, PMC)[18]

  • A biomass-based catalyst was employed for the sulfonylation reaction of aniline derivatives with sodium sulfinates. (Source: Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst, MDPI)[19]

  • Several diaryl ethers have been synthesized by using indefinitely stable and easily available copper(I) phenylacetylenide as a condensing agent in the Ullmann condensation reaction. (Source: Improved Ullmann Synthesis of Diaryl Ethers, marceldekker.com)[11]

  • 2-Phenoxyaniline may be used in the preparation of various chemical compounds. (Source: 2-Phenoxyaniline 99 2688-84-8, Sigma-Aldrich)[28]

  • Piperidine derivatives demonstrate a wide spectrum of biological activities. (Source: Pharmacological screening of synthetic piperidine derivatives, DUT Open Scholar)[23]

  • 4-Phenoxyaniline is a versatile aromatic amine that serves as a crucial building block in various applications. (Source: The Versatility of 4-Phenoxyaniline: A Technical Guide to Its Applications in Research and Development, Benchchem)[29]

  • A review of various methods for the synthesis of piperidines. (Source: Piperidine synthesis, Organic Chemistry Portal)[30]

  • The Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via palladium-catalyzed coupling reactions. (Source: Buchwald–Hartwig amination, Wikipedia)[13]

  • Phenoxazines have sparked a lot of interest owing to their numerous applications in material science and medicine. (Source: Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review, SciSpace)[31]

  • A visible-light-mediated late-stage sulfonylation of anilines with sulfonamides is presented. (Source: Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides, ACS Publications)[20]

  • Piperine and piperidine have shown great therapeutic potential as anticancer agents. (Source: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives, PMC)[32]

  • A review of methods for the synthesis of primary sulfonamides. (Source: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO, ACS Publications)[33]

  • A one-pot method for the efficient synthesis of quinoxalines from 2-nitroanilines and biomass-derived vicinal diols. (Source: Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy, Green Chemistry (RSC Publishing))[34]

  • An Ullmann type diaryl ether synthesis using thallium derivatives as both aryl components is described. (Source: A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components, SciELO México)

  • A diagram illustrating the pharmacological properties of natural piperidine derivatives. (Source: Pharmacological properties of natural piperidine derivatives., ResearchGate)[35]

  • A study on the synthesis and pharmacological evaluation of aniline derivatives as potent analgesic and antioxidant agents. (Source: Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent, ResearchGate)[24]

  • A review of various methods for the synthesis of quinoxalines. (Source: Quinoxaline synthesis, Organic Chemistry Portal)[36]

  • A study on the photocatalytic activation of N-hydroxymethylphthalimide sulfones for the sulfonylation of anilines. (Source: Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones, ChemRxiv)[21]

  • A discussion on the parameter selection for condition optimizations in Buchwald-Hartwig reactions. (Source: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?, WuXi AppTec)[14]

  • A review of the structure, antibacterial property, toxicity, and biophysical interactions of sulfonamide drugs. (Source: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions, link.springer.com)[7]

  • A study on the palladium-catalyzed amination of bromobenzene with aromatic and heterocyclic amines. (Source: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors, PMC)[15]

  • A study on the synthesis and biological activity of new sulfonamide derivatives. (Source: Synthesis and Biological Activity of New Sulfonamide Derivatives, Impactfactor)[22]

  • An iodine-mediated one-pot synthesis of various N-heterocycles using epoxides as alkyl precursors. (Source: A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor, MDPI)[37]

  • A study on the stimulation of sulfonamides antibacterial activity as a result of complexation with Ru(III). (Source: Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study, MDPI)[38]

Sources

Exploratory

An In-depth Technical Guide to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Abstract This technical guide provides a comprehensive scientific overview of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, a molecule of interest in contemporary drug discovery and chemical biology. The document...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, a molecule of interest in contemporary drug discovery and chemical biology. The document delineates the compound's physicochemical properties, a proposed, logically-derived synthetic pathway, and detailed protocols for its characterization. Furthermore, it explores the potential biological significance and applications of this molecule by drawing on established knowledge of its core structural motifs—the phenoxy aniline backbone, the sulfonamide linkage, and the piperidine ring. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding and practical guidance for working with this and structurally related compounds.

Introduction and Physicochemical Profile

2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is an organic compound featuring a diaryl ether linkage, a sulfonamide group, and a terminal aniline moiety. The piperidine and m-cresol substructures contribute to its lipophilicity and potential for specific receptor interactions. Molecules incorporating the piperidine sulfonamide scaffold are prevalent in medicinal chemistry due to their diverse biological activities, including antibacterial, enzyme inhibitory, and anticancer properties.[1][2] The phenoxyaniline core is also a key feature in various pharmacologically active agents, such as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2).[3]

This guide will establish a robust framework for the synthesis and analysis of this specific molecule, providing a rationale for the proposed methodologies based on established chemical principles.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 734546-51-1ChemSrc[4]
Molecular Formula C₁₈H₂₂N₂O₃SChemSrc[4]
Molecular Weight 346.45 g/mol Sigma-Aldrich[5]
Appearance Powder (predicted)Sigma-Aldrich[5]
InChI Key SBSOKOKKJDPTCE-UHFFFAOYSA-NSigma-Aldrich[5]
Storage Temperature Room TemperatureSigma-Aldrich[5]

Proposed Synthetic Pathway and Experimental Protocols

The causality behind this proposed pathway lies in the strategic installation of the functional groups. An Ullmann condensation is a classic and robust method for forming the C-O ether bond.[6][7][8] The subsequent sulfonylation of the resulting phenoxyaniline intermediate is a standard method for creating sulfonamides.[9]

Synthetic_Pathway cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Sulfonamide Formation 2-Amino-4-chlorobenzenesulfonamide 2-Amino-4-chlorobenzenesulfonamide Intermediate_1 5-Amino-2-(3-methylphenoxy)benzenesulfonamide 2-Amino-4-chlorobenzenesulfonamide->Intermediate_1 CuI, K2CO3 DMF, 140°C m-Cresol m-Cresol m-Cresol->Intermediate_1 Intermediate_1_ref 5-Amino-2-(3-methylphenoxy)benzenesulfonamide Final_Product 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Intermediate_1_ref->Final_Product NaH, THF Then 1,5-Dibromopentane 1,5-Dibromopentane 1,5-Dibromopentane 1,5-Dibromopentane->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 5-Amino-2-(3-methylphenoxy)benzenesulfonamide (Intermediate 1)

This step employs a copper-catalyzed Ullmann condensation to form the diaryl ether linkage.[4][6][10] The choice of a copper catalyst is foundational for this class of reaction, promoting the coupling of an aryl halide with a phenol.[7]

Materials:

  • 2-Amino-4-chlorobenzenesulfonamide (1.0 eq)

  • m-Cresol (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chlorobenzenesulfonamide, m-cresol, copper(I) iodide, and potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 140-150°C and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 2N HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (Final Product)

The final step involves the formation of the piperidine sulfonamide. This is achieved by reacting the primary sulfonamide with a suitable dielectrophile, such as 1,5-dibromopentane, under basic conditions to form the cyclic piperidine ring.

Materials:

  • 5-Amino-2-(3-methylphenoxy)benzenesulfonamide (Intermediate 1) (1.0 eq)

  • Sodium hydride (NaH) (2.2 eq, 60% dispersion in mineral oil)

  • 1,5-Dibromopentane (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 5-amino-2-(3-methylphenoxy)benzenesulfonamide in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Add 1,5-dibromopentane to the reaction mixture and heat to reflux for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. This self-validating system ensures the integrity of the experimental results.

Analytical_Workflow Crude_Product Purified Product TLC TLC/LC-MS (Purity Assessment) Crude_Product->TLC NMR NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR Mass_Spec Mass Spectrometry (HRMS) Crude_Product->Mass_Spec IR_Spec FT-IR Spectroscopy Crude_Product->IR_Spec Structure_Confirmation Structure & Purity Confirmed TLC->Structure_Confirmation NMR->Structure_Confirmation Mass_Spec->Structure_Confirmation IR_Spec->Structure_Confirmation

Caption: Standard workflow for analytical characterization.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (multiplets in the range of ~6.5-7.5 ppm).- Piperidine ring protons (broad multiplets, ~3.0-3.5 ppm and ~1.5-1.8 ppm).- Methyl group protons (singlet, ~2.3 ppm).- Aniline NH₂ protons (broad singlet, ~4.0-5.0 ppm).
¹³C NMR - Aromatic carbons (~110-160 ppm).- Piperidine ring carbons (~45-50 ppm and ~20-30 ppm).- Methyl carbon (~21 ppm).
Mass Spec (HRMS) - Expected [M+H]⁺ peak at m/z 347.1424, confirming the molecular formula C₁₈H₂₃N₂O₃S⁺.
FT-IR (cm⁻¹) - N-H stretching of aniline (~3350-3450 cm⁻¹).- C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹).- S=O stretching (asymmetric and symmetric, ~1330-1350 cm⁻¹ and ~1150-1170 cm⁻¹).- C-O-C stretching (~1200-1250 cm⁻¹).

Detailed analytical procedures, such as those for HPLC-MS/MS, can be adapted from standard methods for sulfonamide analysis.[11] The characterization of similar aniline derivatives has been extensively documented and can serve as a reference.[12][13][14]

Potential Biological Activity and Applications

While the specific biological activity of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline has not been reported, the constituent moieties suggest several promising avenues for investigation.

  • Enzyme Inhibition: Sulfonamide-based compounds are well-known inhibitors of various enzymes, most notably carbonic anhydrases.[2] The piperidine sulfonamide scaffold, in particular, has been explored for its inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase.[8]

  • Anticancer Activity: The phenoxyaniline core is present in several kinase inhibitors, including those targeting VEGFR2, which is crucial for tumor angiogenesis.[3] Furthermore, sulfonamide derivatives have been investigated as inhibitors of bromodomain-containing protein 4 (BRD4), a target in acute myeloid leukemia.[15] The combination of these structural features in the target molecule makes it a candidate for screening in cancer-related assays.

  • Antimicrobial Properties: Sulfonamides were among the first classes of synthetic antimicrobial agents, and novel derivatives continue to be explored for their activity against resistant bacterial strains.[9][16] The piperidine moiety is also found in many natural and synthetic compounds with antimicrobial effects.[17]

Given these precedents, 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline represents a valuable probe molecule for screening in various biological assays to uncover its therapeutic potential.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and potential application of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. By leveraging established, field-proven synthetic methodologies and drawing logical inferences from the known bioactivity of its structural components, this document serves as a valuable resource for researchers. The proposed protocols and analytical workflows are designed to be self-validating, ensuring a high degree of scientific integrity. Further empirical investigation is warranted to fully elucidate the chemical and biological properties of this promising compound.

References

  • Synthesis And Biological Activity Of Sulfonamide And Carbamate Derivatives Of 5–chloro–2–phenoxyaniline. International Journal of Scientific Research. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Johnson, A. et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. Available at: [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. Available at: [Link]

  • 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. ChemSrc. Available at: [Link]

  • Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed. Available at: [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Direct sulfonylation of anilines mediated by visible light. Royal Society of Chemistry. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. National Center for Biotechnology Information. Available at: [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

  • Alam, O. et al. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sulfonylation of Aniline and Some Alcohols under Solvent Free Condition. Semantic Scholar. Available at: [Link]

  • Data for the synthesis of new 4-aryloxy-N-arylanilines as potent succinate-cytochrome c reductase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Akili, S. et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry. Available at: [Link]

  • 2-Phenoxyaniline derivatives. Google Patents.
  • Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. University of Misan. Available at: [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. Available at: [Link]

  • Medicine intermediate 2-phenoxy aniline and preparation method thereof. Google Patents.
  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the anticipated physical and chemical prop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of the novel compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. As a molecule integrating a substituted phenoxy ring, an aniline core, and a piperidine-1-sulfonyl group, it stands as a compound of significant interest in medicinal chemistry and drug discovery. This document outlines its structural features, predicted physicochemical parameters, and detailed, field-proven experimental protocols for its empirical characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for research and development applications.

Introduction: Rationale and Scientific Context

The synthesis and characterization of novel aniline derivatives are cornerstones of modern pharmaceutical development.[1][2] Aniline and its derivatives are integral structural motifs in a wide array of therapeutic agents.[1] The molecule 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline combines three key pharmacophores: a substituted phenoxy group, a central aniline ring, and a piperidine-1-sulfonyl moiety. The piperidine ring is a prevalent feature in many pharmaceuticals, often contributing to improved solubility and bioavailability.[3][4] The sulfonamide group is a well-established functional group in a variety of drugs, including antibacterial and anticancer agents, known for its ability to mimic p-aminobenzoic acid (PABA) and inhibit key enzymatic pathways.[5][6][7][8][9]

The strategic combination of these fragments suggests potential applications in areas where such structures have shown promise. The precise characterization of this molecule's physical and chemical properties is, therefore, a critical first step in elucidating its potential biological activity and suitability for further development. This guide provides the foundational knowledge and methodologies to achieve this.

Molecular Structure and Identification

A clear understanding of the molecular architecture is fundamental. The following diagram illustrates the chemical structure of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Caption: Chemical structure of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline
Molecular Formula C₁₈H₂₂N₂O₃S
Molecular Weight 362.45 g/mol
Canonical SMILES CC1=CC(=CC=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N
InChI Key (Predicted)
CAS Number (Not assigned)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. These values are estimated based on computational models and the known properties of structurally related compounds. Empirical verification through the protocols outlined in Section 4 is essential.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueRationale / Structural Contribution
Melting Point (°C) 150 - 180The presence of aromatic rings and the sulfonamide group suggests a crystalline solid with a relatively high melting point.[8]
Boiling Point (°C) > 400 (decomposes)High molecular weight and polar functional groups lead to a high boiling point, with decomposition likely at elevated temperatures.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)The large hydrophobic surface area of the aromatic rings and piperidine moiety limits aqueous solubility, while the polar sulfonamide and aniline groups allow for solubility in organic solvents.[2][3]
pKa (acidic) ~10-11 (Sulfonamide N-H)The sulfonamide proton is weakly acidic.
pKa (basic) ~3-4 (Aniline -NH₂)The aniline nitrogen is weakly basic due to delocalization of the lone pair into the aromatic ring.
LogP 3.5 - 4.5The combination of hydrophobic (phenoxy, piperidine) and hydrophilic (sulfonamide, aniline) groups results in a moderately lipophilic compound.

Experimental Protocols for Characterization

A multi-technique approach is imperative for the unambiguous characterization of a novel compound.[1] The following protocols are standard, validated methods for the analysis of aniline and sulfonamide derivatives.

Structural Elucidation
  • Objective: To determine the precise atomic connectivity and chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Expected signals would include aromatic protons, the aniline -NH₂ protons, the piperidine ring protons, and the methyl group protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): If necessary, these experiments can be performed to definitively assign proton and carbon signals and confirm connectivity.

  • Objective: To determine the molecular weight and obtain information about the compound's fragmentation pattern.[1]

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation for positive ion mode.[1]

    • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatograph (LC-MS).

    • Ionization Mode: Positive ion mode is typically used for aniline derivatives to observe the [M+H]⁺ ion.

    • Data Analysis: The accurate mass measurement of the parent ion should correspond to the calculated molecular weight. Fragmentation patterns can provide further structural confirmation.

  • Objective: To identify key functional groups present in the molecule.[1][2]

  • Protocol:

    • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

    • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Data Analysis: Look for characteristic absorption bands:

      • N-H stretching (aniline): ~3300-3500 cm⁻¹

      • C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

      • S=O stretching (sulfonamide): ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹

      • C-N stretching: ~1250-1350 cm⁻¹

      • C-O-C stretching (ether): ~1200-1000 cm⁻¹

Purity and Thermal Analysis
  • Objective: To assess the purity of the synthesized compound and quantify any impurities.[1]

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) and dilute to an appropriate concentration for UV detection.

    • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

    • Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram.

  • Objective: To determine the melting point, thermal stability, and decomposition profile.[1]

  • Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into an appropriate TGA or DSC pan.[1]

    • Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

    • DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset of the endothermic peak corresponds to the melting point.

    • TGA Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe weight loss as a function of temperature, indicating decomposition.

Experimental Workflow and Interrelationships

The characterization of a novel compound is a logical and sequential process. The following diagram illustrates the typical workflow.

Characterization_Workflow cluster_structural cluster_purity Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Thermal Purity & Thermal Analysis Purification->Purity_Thermal NMR NMR (1H, 13C, 2D) Structural_Elucidation->NMR MS Mass Spectrometry (ESI-MS) Structural_Elucidation->MS IR IR Spectroscopy (FT-IR) Structural_Elucidation->IR Final_Report Comprehensive Data Analysis & Report NMR->Final_Report MS->Final_Report IR->Final_Report HPLC HPLC Purity_Thermal->HPLC DSC_TGA DSC / TGA Purity_Thermal->DSC_TGA HPLC->Final_Report DSC_TGA->Final_Report

Caption: A typical workflow for the characterization of a newly synthesized compound.

Conclusion

This guide provides a foundational framework for understanding and characterizing 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. While the physicochemical properties presented are predictive, the detailed experimental protocols offer a robust pathway to their empirical determination. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is paramount for advancing research and development efforts in the pharmaceutical sciences. The unique combination of structural motifs in this molecule warrants thorough investigation to unlock its full therapeutic potential.

References

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • MDPI. (2026, March 16). A Graph-Theoretical and Machine Learning Approach for Predicting Physicochemical Properties of Anti-Cancer Drugs. Retrieved from [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21535-21544. DOI:10.1039/D1RA02474D. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from [Link]

  • PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

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Exploratory

Introduction: The Architectural Significance of Privileged Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs, earning them the designation of "privileged structures." The piperidine ring, a saturated six-membered heterocycle, is a quintessential example of such a scaffold.[1][2] Its prevalence stems from a combination of desirable physicochemical properties: it offers a robust, metabolically stable core, enhances aqueous solubility and lipophilicity depending on its substitution, and its chair-like conformation allows for precise three-dimensional orientation of functional groups to interact with biological targets.[2][3]

This guide provides a detailed technical examination of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS No: 734546-51-1), a compound that exemplifies the strategic combination of the privileged piperidine motif with other key pharmacophores—a sulfonamide linker and a substituted phenoxy group. We will dissect its molecular architecture, explore plausible synthetic pathways with detailed protocols, and discuss its potential applications within the context of contemporary drug development, grounded in the established roles of its constituent chemical moieties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound and its scientific context.

Molecular Profile and Physicochemical Characteristics

The IUPAC name for the compound is 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline .[4] It is a complex molecule integrating three key functional regions: an aniline core, a piperidine-1-sulfonamide group, and a 3-methylphenoxy (m-cresoxy) substituent. Each component contributes to the overall steric and electronic profile of the molecule, which in turn dictates its potential biological activity and pharmacokinetic properties.

A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
CAS Number 734546-51-1[4]
Molecular Formula C₁₈H₂₂N₂O₃S[4]
Molecular Weight 346.45 g/mol [4]
InChI Key SBSOKOKKJDPTCE-UHFFFAOYSA-N[4]
Physical Form Powder[4]
Purity Typically ≥95%[4]
Storage Temperature Room Temperature[4]

The presence of the sulfonamide and amine groups provides hydrogen bond donor and acceptor sites, crucial for molecular recognition at a receptor binding pocket. The phenoxy and piperidine groups contribute to the molecule's lipophilicity, which is a key factor in its ability to cross cellular membranes.[5]

Caption: Chemical structure of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Synthesis and Manufacturing Strategy

A de novo synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is not publicly detailed in a single protocol. However, a logical and efficient synthetic route can be designed based on well-established organo-sulfur and aromatic substitution reactions. The strategy involves a multi-step sequence that requires careful control of reagents and conditions to ensure high yield and purity.[6]

The proposed pathway hinges on the strategic use of protecting groups to prevent unwanted side reactions with the highly reactive aniline amine.

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection A Start: 2-Phenoxyaniline B Acetanilide Derivative A->B Acetic Anhydride D Sulfonyl Chloride Intermediate B->D Electrophilic Aromatic Substitution C Chlorosulfonic Acid F Protected Precursor D->F Nucleophilic Acyl Substitution E Piperidine G Final Product F->G Acidic Hydrolysis (e.g., HCl)

Caption: Proposed multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative methodology derived from standard procedures for synthesizing related sulfonamide compounds.[6] Researchers should perform their own optimization.

Step 1: Protection of the Aniline

  • To a stirred solution of 2-(3-methylphenoxy)aniline (1.0 eq) in glacial acetic acid at 0-5 °C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(2-(3-methylphenoxy)phenyl)acetamide.

    • Causality: The acetyl group is used as a protecting group for the aniline's amino functionality. This prevents it from reacting during the subsequent aggressive chlorosulfonylation step and also moderates its activating effect, ensuring regioselective substitution.

Step 2: Chlorosulfonylation

  • In a fume hood, add the protected acetanilide from Step 1 (1.0 eq) in small portions to an excess of chlorosulfonic acid (5.0 eq) at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to 60-70 °C for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid sulfonyl chloride will precipitate. Filter the product, wash thoroughly with ice-cold water, and dry immediately under vacuum.

    • Causality: Chlorosulfonic acid is a powerful electrophile that installs the -SO₂Cl group onto the aromatic ring. The reaction is highly exothermic and releases HCl gas, necessitating careful temperature control and proper ventilation.

Step 3: Sulfonamide Formation

  • Dissolve the sulfonyl chloride from Step 2 (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add piperidine (2.2 eq) dropwise. The excess piperidine acts as both the nucleophile and a base to neutralize the HCl byproduct.

  • Stir the reaction at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected precursor.

Step 4: Deprotection (Hydrolysis)

  • Reflux the protected precursor from Step 3 in a mixture of ethanol and concentrated hydrochloric acid for 4-8 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain pure 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Characterization and Quality Control

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Research and Drug Development

While specific biological activity data for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is not widely published, its structural components suggest a high potential for pharmacological relevance. The piperidine moiety is a cornerstone in the design of drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[2][7][8]

DrugDiscoveryContext A Privileged Scaffolds (e.g., Piperidine) B Lead Generation via Combinatorial Chemistry A->B C Synthesis of 2-(3-Methylphenoxy)-5- (piperidine-1-sulfonyl)aniline B->C D High-Throughput Screening (HTS) C->D E Hit Identification (e.g., Kinase, GPCR, Ion Channel) D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

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Foundational

A Comprehensive Technical Guide to the Rational Design, Synthesis, and Evaluation of Novel Aniline-Piperidine Sulfonamides: A Case Study of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Introduction In the landscape of modern medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of efficie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery.[1] Among these, the aniline and piperidine moieties are particularly prominent, appearing in a vast number of approved pharmaceuticals.[2][3][4] Aniline serves as a versatile and readily modifiable aromatic core, while the piperidine ring is frequently incorporated to enhance physicochemical properties such as solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][5] The sulfonamide group, a key pharmacophore in its own right, often serves as a robust and synthetically accessible linker, capable of forming critical hydrogen bonds with target proteins and acting as a stable bioisostere for other functional groups.[6][7]

This guide provides an in-depth technical exploration of the discovery process for novel chemical entities built upon these principles, using 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS No: 734546-51-1) as a representative molecular archetype.[8] While specific biological data for this exact compound is not extensively published, its structure provides an ideal framework for elucidating the strategic rationale, synthetic methodologies, and evaluation cascades that drive the progression of such molecules from conceptual design to potential lead candidates. We will dissect the causality behind key experimental choices, present detailed protocols as self-validating systems, and ground our discussion in authoritative scientific principles.

Part 1: Molecular Design and Scaffolding Rationale

The architecture of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is a deliberate convergence of three distinct pharmacophoric units. The rationale for this modular design is rooted in established medicinal chemistry strategies aimed at maximizing the potential for favorable biological interactions and drug-like properties.

  • The Aniline Core: The primary aniline amine provides a crucial vector for interaction with biological targets and serves as a key synthetic handle. The adjacent phenoxy ring introduces a larger, more lipophilic domain, potentially accessing deeper hydrophobic pockets within a target protein. The methyl substituent on this distal ring allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.[4][9]

  • The Piperidine Moiety: As one of the most common heterocycles in FDA-approved drugs, the piperidine ring offers significant advantages.[3] Its saturated, three-dimensional structure can improve aqueous solubility compared to a flat aromatic ring, escape metabolic liabilities associated with certain aromatic systems, and provide conformational flexibility to adapt to the steric demands of a binding site.[2] Its presence is known to enhance "druggability" by improving overall pharmacokinetic properties.[2]

  • The Sulfonamide Linker: This functional group is more than a simple spacer. It is a potent hydrogen bond acceptor (via the sulfonyl oxygens) and, when unsubstituted on the nitrogen, a hydrogen bond donor. This dual capacity facilitates strong, directional interactions with protein backbones or side chains.[10] Furthermore, sulfonamides are known for their chemical stability and favorable electronic properties, making them a reliable choice in drug design.[6]

G cluster_0 Core Scaffolds cluster_1 Target Molecule Aniline Aniline Core (Versatile Aromatic Platform) Sulfonamide Sulfonamide Linker (H-Bonding Anchor) Target 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Aniline->Target Piperidine Piperidine Moiety (ADME & Solubility Enhancer) Piperidine->Target Sulfonamide->Target

Caption: Modular design of the target molecule from privileged scaffolds.

Part 2: Retrosynthetic Analysis and Synthetic Protocol

The synthesis of aniline sulfonamides is a well-established field in organic chemistry. A logical and efficient retrosynthetic approach for the target molecule involves a convergent strategy centered on the formation of the sulfonamide bond. This key step typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.

A plausible forward synthesis based on this analysis is outlined below. This protocol is a representative methodology derived from standard practices for sulfonamide synthesis.[11][12]

Proposed Synthetic Workflow

G cluster_workflow Synthetic Workflow Start Starting Materials: - 2-Amino-4-chlorosulfonylaniline - m-Cresol - Piperidine Step1 Step 1: Nucleophilic Aromatic Substitution (Ether Formation) Start->Step1 Intermediate Intermediate: 2-Amino-4-(piperidine-1-sulfonyl)phenol Step1->Intermediate Step2 Step 2: Sulfonamide Formation (Sulfonylation) Intermediate->Step2 Target Final Product: 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Step2->Target

Caption: A plausible two-step synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Rationale: This protocol employs a two-step sequence. The first is a nucleophilic aromatic substitution to form the ether linkage, followed by the sulfonylation of piperidine. This sequence is chosen to install the more robust ether bond before the potentially more sensitive sulfonamide formation.

Materials:

  • 2-Amino-4-chlorosulfonyl-1-(3-methylphenoxy)benzene (Hypothetical Intermediate)

  • Piperidine

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel (230-400 mesh) for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting aniline sulfonyl chloride intermediate (1.0 equivalent). Dissolve the solid in anhydrous DCM (approx. 10 mL per mmol of starting material).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.5 equivalents) dropwise to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Nucleophile Addition: Add piperidine (1.2 equivalents) dropwise to the reaction mixture at 0 °C. The slight excess of the amine ensures complete consumption of the sulfonyl chloride.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.[10]

  • Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of water).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and finally with brine. This sequence removes unreacted amine, excess base, and any remaining aqueous contaminants.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford the final compound, 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, typically as a solid.

Part 3: Physicochemical Characterization

Following a successful synthesis, the identity and purity of the compound must be rigorously confirmed using a suite of standard analytical techniques.

PropertyData / MethodRationale
Molecular Formula C18H22N2O3SConfirms the elemental composition of the synthesized molecule.
Molecular Weight 346.45 g/mol [13]A fundamental physical property used in stoichiometric calculations and mass spectrometry.
CAS Number 734546-51-1[8]A unique identifier for the specific chemical substance.
Physical Form Powder[13]Describes the state of the compound at standard temperature and pressure.
Structural Confirmation ¹H NMR, ¹³C NMRProvides detailed information on the chemical environment of protons and carbons, confirming connectivity.
Identity Confirmation High-Resolution Mass Spectrometry (HRMS)Provides an exact mass measurement, confirming the elemental formula with high precision.
Purity Assessment High-Performance Liquid Chromatography (HPLC)Quantifies the purity of the final compound, ensuring it is suitable for biological testing.
InChIKey SBSOKOKKJDPTCE-UHFFFAOYSA-N[13]A hashed, non-proprietary structural identifier.

Part 4: Biological Evaluation Workflow

Given the scaffolds present, a compound like 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline could plausibly exhibit activity across several therapeutic areas, including oncology, central nervous system (CNS) disorders, or infectious diseases.[1][6][14] A standard discovery cascade would begin with broad screening and progress to more specific assays.

G cluster_cascade Drug Discovery Screening Cascade HTS High-Throughput Screening (HTS) (e.g., Kinase, GPCR, or Enzyme Panels) Hit_ID Hit Identification (Potency > Threshold) HTS->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Against Related Targets) Dose_Response->Selectivity Cell_Assay Cell-Based Functional Assay (e.g., MTT Proliferation Assay) Dose_Response->Cell_Assay Lead_Gen Lead Generation Selectivity->Lead_Gen Cell_Assay->Lead_Gen

Caption: A typical screening cascade for a novel chemical entity.

Protocol 1: Cell-Based Antiproliferative (MTT) Assay

Rationale: This protocol determines the compound's ability to inhibit cancer cell growth, a common evaluation for novel aniline and piperidine derivatives.[1] It is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Pen-Strep)

  • 96-well flat-bottom plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 5: Structure-Activity Relationship (SAR) and Lead Optimization

Assuming the parent compound shows promising activity in initial screens, the next phase involves synthesizing analogs to explore the structure-activity relationship (SAR). The goal is to identify which parts of the molecule are critical for activity and which can be modified to improve potency, selectivity, and ADME properties.

Molecular RegionProposed ModificationRationale for Modification
Aniline Ring Add electron-withdrawing (e.g., -F, -Cl) or donating groupsTo probe electronic requirements for binding and alter metabolic stability.
Phenoxy Ring (m-Methyl Group) Relocate methyl group (ortho, para) or replace with other groups (-OCH₃, -CF₃)To investigate the impact of sterics and electronics on this part of the molecule, potentially improving binding affinity or selectivity.[2]
Piperidine Ring Introduce substituents (e.g., 4-hydroxy, 4-fluoro)To modulate lipophilicity, introduce new hydrogen bonding vectors, and block potential sites of metabolism without drastically altering conformation.
Sulfonamide Linker Replace with a bioisostere (e.g., sulfonimidamide)To alter the geometry and hydrogen bonding capacity, which can lead to improved activity or novel intellectual property.[7]

Conclusion

The discovery and development of a new therapeutic agent is a systematic process of rational design, meticulous synthesis, and rigorous biological evaluation. Using 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline as a structural case study, we have outlined a comprehensive technical framework that embodies this process. By strategically combining well-validated pharmacophores like the aniline and piperidine scaffolds with a versatile sulfonamide linker, medicinal chemists can efficiently generate novel chemical entities with a high potential for biological activity. The subsequent iterative cycles of testing and SAR-guided optimization are critical for refining these initial hits into viable lead compounds, ultimately driving the engine of pharmaceutical innovation.

References

  • Kharitonov, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Swale, T., et al. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. PLoS Neglected Tropical Diseases. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:734546-51-1 | 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. Chemsrc. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. ResearchGate. Available at: [Link]

  • Nafeesa, K., et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology. Available at: [Link]

  • Wang, Z., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Archives of Pharmacal Research. Available at: [Link]

  • Nafeesa, K., et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology. Available at: [Link]

  • Todea, A., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. Available at: [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

  • Tota, M., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. Available at: [Link]

Sources

Exploratory

2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline derivatives

An In-depth Technical Guide to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Derivatives Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, biological activity, and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, biological activity, and therapeutic potential of 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline and its derivatives. This class of compounds combines three key pharmacophores: a substituted phenoxy ring, an aniline core, and a piperidine-sulfonyl moiety, suggesting a rich potential for diverse biological activities. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, analysis of structure-activity relationships (SAR), and insights into potential mechanisms of action, particularly in the context of oncology. We will explore rational synthetic strategies, methods for biological evaluation, and future directions for the development of these promising molecules.

Introduction: A Scaffold of Privileged Structures

The field of medicinal chemistry is often driven by the strategic combination of "privileged structures"—molecular scaffolds that are known to interact with multiple biological targets. The 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline core is a prime example of such a design strategy. It integrates several functional groups renowned for their roles in pharmacologically active compounds.

  • The Piperidine Moiety: Piperidine is a ubiquitous six-membered nitrogen-containing heterocycle found in over twenty classes of pharmaceuticals, including anticancer agents, analgesics, and treatments for neurological disorders.[1][2][3][4] Its presence can enhance druggability by improving pharmacokinetic properties (ADME), modulating lipophilicity, and providing a stable scaffold for further functionalization.[5]

  • The Sulfonamide Group: Since the discovery of prontosil, the sulfonamide functional group has been a cornerstone of drug development. Beyond their initial use as antibacterial agents, sulfonamides are critical components of diuretics, hypoglycemic agents, and, notably, a wide range of enzyme inhibitors targeting carbonic anhydrases and kinases.[6][7]

  • The Phenoxy Linkage: The diaryl ether linkage provides a semi-flexible spacer that can orient aromatic rings in specific vectors to optimize interactions within protein binding pockets. This motif is common in kinase inhibitors and other targeted therapies.

The convergence of these three moieties in a single scaffold suggests that derivatives of 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline are strong candidates for targeted therapies, particularly in cancer research where kinase dysregulation is a common pathogenic driver.[8][9] This guide will dissect the chemical and biological properties of this compound class to provide a foundational understanding for its exploration and development.

Synthesis and Chemical Characterization

The synthesis of this class of molecules relies on established, high-yielding chemical transformations. The general strategy involves a multi-step sequence that constructs the core scaffold through the formation of the sulfonamide and ether bonds.

General Synthetic Strategy

A logical and efficient synthetic route begins with a commercially available substituted nitroaniline. The key steps involve sulfonylation, reduction of the nitro group, and finally, the formation of the diaryl ether linkage.

G A Starting Material (e.g., 4-Nitro-2-aminophenol) B Step 1: Sulfonylation (Piperidine-1-sulfonyl chloride, Base) A->B Introduce Sulfonyl Group C Intermediate A (Nitro-phenyl-piperidine sulfonamide) B->C D Step 2: Ether Formation (e.g., 3-Methylphenol, Buchwald-Hartwig or Ullmann coupling) C->D Form Ether Linkage E Intermediate B (Nitro-diaryl ether sulfonamide) D->E F Step 3: Nitro Reduction (e.g., Pd/C, H2 or Fe/HCl) E->F Unmask Aniline G Final Product 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Derivative F->G

Caption: General Synthetic Workflow for Target Derivatives.

Exemplary Synthetic Protocol

This protocol details the synthesis of the parent compound, 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Step 1: Synthesis of 4-amino-N-(piperidin-1-yl)benzenesulfonamide

  • To a solution of 4-aminobenzenesulfonyl chloride (1 eq.) in dichloromethane (DCM) at 0 °C, add piperidine (1.1 eq.) and triethylamine (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonamide intermediate.

Step 2: Synthesis of 4-nitro-2-(3-methylphenoxy)-N-(piperidin-1-yl)benzenesulfonamide

  • This step can be approached via nucleophilic aromatic substitution. Combine 2-chloro-4-nitrophenyl piperidine-1-sulfonamide (1 eq.) and 3-methylphenol (1.2 eq.) in a suitable solvent like Dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃, 2 eq.) and heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC. After completion (typically 12-18 hours), cool the mixture, pour it into ice water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Step 3: Synthesis of 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

  • Dissolve the nitro-intermediate from Step 2 in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product. The product can be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

The identity and purity of the synthesized derivatives must be confirmed using standard analytical techniques.

Technique Purpose Expected Observations for the Core Scaffold
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons in the 7-8 ppm range, aniline (-NH₂) protons around 4-5 ppm, methyl (-CH₃) singlet around 2.3 ppm, and characteristic piperidine methylene protons in the 1.5-3.0 ppm range.
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to aromatic carbons, the methyl carbon, and distinct signals for the piperidine carbons.
Mass Spec (ESI-MS) Determination of molecular weight.A prominent [M+H]⁺ peak corresponding to the calculated molecular weight of the target compound.[6]
RP-HPLC Purity assessment and quantification.A single major peak indicating high purity, with retention time dependent on the specific derivative's lipophilicity.[10]

Biological Activity and Mechanism of Action

The structural components of these derivatives strongly suggest potential activity as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Hypothesized Biological Target: Kinases

Many effective kinase inhibitors feature a heterocyclic amine (like piperidine) for solubility and hydrogen bonding, linked via a flexible core to a substituted aromatic ring that occupies the hydrophobic pocket of the ATP-binding site. The 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline scaffold fits this pharmacophoric model well. Potential targets include receptor tyrosine kinases (e.g., FLT3, VEGFR) or intracellular signaling kinases (e.g., PI3K, Akt).[11][12]

Potential Signaling Pathway Involvement

If these derivatives act as PI3K/Akt inhibitors, they would interrupt a critical pathway for cell growth, proliferation, and survival, which is frequently hyperactivated in many cancers.[12]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellPro {Cell Growth | Proliferation | Survival} mTORC1->CellPro Inhibitor Aniline Derivative (Potential Inhibitor) Inhibitor->PI3K INHIBITS

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core structure is crucial for optimizing potency and selectivity.

Region of Modification Potential Changes Hypothesized Impact on Activity
Phenoxy Ring Varying position/nature of substituents (e.g., 2-Me, 4-Me, 4-Cl, 3-CF₃).Modulates hydrophobic interactions and electronic properties. A trifluoromethyl group could enhance binding affinity.[13]
Aniline Core N-alkylation or acylation of the amine.May alter hydrogen bonding capacity and orientation in the binding pocket.
Piperidine Ring Substitution on the piperidine ring (e.g., 4-hydroxy, 4-amino).Can introduce new hydrogen bond donors/acceptors to engage with the target protein and improve solubility.[14]
Sulfonyl Linker Replacement with other linkers (e.g., amide).Alters the geometry and electronic nature of the connection to the piperidine moiety.

Detailed Experimental Protocols

The following protocols provide a framework for the biological evaluation of newly synthesized derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Example: FLT3)

Rationale: To determine the direct inhibitory effect of the compounds on a specific kinase target.

  • Reagents: Recombinant human FLT3 kinase, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound to the reaction buffer. c. Initiate the reaction by adding a solution of ATP (at a concentration near the Kₘ for the enzyme). d. Incubate at 30 °C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity. f. A known inhibitor (e.g., Quizartinib for FLT3) should be used as a positive control.[11]

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cell Proliferation (MTT) Assay

Rationale: To assess the cytotoxic or cytostatic effect of the compounds on cancer cells.

  • Cell Lines: Use relevant cancer cell lines, such as Molm-13 (which harbors an FLT3-ITD mutation) and a wild-type control line (e.g., HEK293).

  • Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound and incubate for 72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. d. Solubilize the resulting formazan crystals with DMSO or a similar solvent. e. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot viability against log concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline scaffold represents a promising starting point for the development of novel targeted therapies. The synthetic accessibility and the proven pharmacological relevance of its constituent parts make it an attractive platform for medicinal chemists.

Future research should focus on:

  • SAR Expansion: Synthesizing a broader library of derivatives to build a comprehensive SAR model.[15]

  • Target Deconvolution: Identifying the specific kinase(s) or other enzymes that these compounds inhibit with high affinity.

  • In Vivo Efficacy: Advancing lead compounds into preclinical animal models to evaluate their pharmacokinetic profiles and antitumor efficacy.[14]

  • Selectivity Profiling: Screening lead compounds against a panel of kinases to ensure a desirable selectivity profile, minimizing off-target effects.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this versatile chemical class and contribute to the development of next-generation precision medicines.

References

  • Akhtar, M. J., et al. (2015). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Pak. J. Pharm. Sci., 28(5), 1759-1765.
  • Babenko, N., et al. (2021).
  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(28), 8879-8889.
  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs.
  • Kovalenko, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8206.
  • Lee, J., et al. (2021). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Omega, 6(3), 2261-2274.
  • Babenko, N., et al. (2023).
  • MDPI. (2025). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules.
  • Pandey, P., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 908588.
  • Cignarella, G., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 48(6), 841-850.
  • Groutas, W. C., et al. (2005). Synthesis and Structure-Activity Relationships of ß- and a-Piperidine Sulphone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(22), 6836-6842.
  • Babenko, N., et al. (2023).
  • Google Patents. (n.d.). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.
  • ResearchGate. (n.d.). Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide.
  • PubMed. (2022).
  • UNODC. (n.d.).
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  • ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
  • EMBL-EBI. (n.d.). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1][6][16]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor.

  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Wang, Y., et al. (2022).
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Der Pharma Chemica. (n.d.).
  • Semantic Scholar. (2020).
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  • PubChem. (n.d.). 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
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  • UPCommons. (n.d.). European Journal of Medicinal Chemistry.
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  • Google Patents. (n.d.). WO2017135306A1 - Substituted piperidine compound and use thereof.

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activity of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(3-Methylphenoxy)-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) analysis of its core components—the 2-phenoxyaniline scaffold and the piperidine-1-sulfonyl moiety—to hypothesize its most probable therapeutic applications. We propose that 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline holds significant promise as a modulator of protein kinases, particularly those involved in oncogenic signaling pathways such as VEGFR-2. Furthermore, its structural attributes suggest potential neuroprotective and anti-inflammatory properties. This guide outlines a detailed, multi-faceted experimental plan to systematically investigate these hypothesized activities, from chemical synthesis and in vitro validation to preliminary in vivo assessments. Our objective is to provide a robust framework for researchers to unlock the therapeutic potential of this intriguing molecule.

Introduction: Unveiling a Candidate Molecule

The relentless pursuit of novel therapeutic agents is the cornerstone of modern drug discovery. The strategic combination of well-established pharmacophores into a single molecular entity is a proven approach to generating new chemical matter with unique biological profiles. The compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, with the Chemical Abstracts Service (CAS) number 734546-51-1 and molecular formula C₁₈H₂₂N₂O₃S, represents such a molecule. It marries the 2-phenoxyaniline core, a privileged scaffold in kinase inhibitor design, with a piperidine-1-sulfonyl group, a moiety frequently associated with a range of pharmacological activities.[1][2] This guide serves as a proactive exploration of its therapeutic potential, offering a scientifically-grounded roadmap for its investigation.

Structural Rationale for Hypothesized Biological Activities

The predicted biological activities of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline are derived from the known pharmacological profiles of its constituent parts.

The 2-Phenoxyaniline Core: A Gateway to Kinase Inhibition

The 2-phenoxyaniline scaffold is a well-recognized "hinge-binding" motif in a multitude of kinase inhibitors.[1] This structural element is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, a critical interaction for potent and selective inhibition. The biological activity of phenoxyaniline derivatives is highly dependent on the substitution patterns on both the phenoxy and aniline rings.[1]

Derivatives of this scaffold have shown potent inhibitory activity against several important kinase targets, including:

  • MEK (MAP Kinase Kinase): A crucial component of the MAPK/ERK signaling pathway, often dysregulated in cancer.[1]

  • PDGFR (Platelet-Derived Growth Factor Receptor): A receptor tyrosine kinase implicated in various cancers and fibrotic diseases.[1]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4]

The presence of the 3-methyl group on the phenoxy ring of our target molecule is of particular interest and warrants investigation into its influence on binding affinity and selectivity within the kinase domain.

The Piperidine-1-sulfonyl Moiety: A Versatile Pharmacological Contributor

The piperidine ring is a ubiquitous structural feature in numerous pharmacologically active compounds, enhancing properties such as solubility, metabolic stability, and receptor interaction.[5] When coupled with a sulfonamide group, the resulting piperidine-sulfonamide moiety has been associated with a broad spectrum of biological activities, including:

  • Anticancer Activity: Aromatic sulfonamides incorporating a piperidine ring have been shown to induce oxidative stress in cancer cells.[6] Furthermore, sulfonamide-containing compounds are known to target key players in tumor progression, such as VEGFR-2.[3] The sulfonamide group itself is a critical pharmacophore in many anticancer agents.[2]

  • Anti-inflammatory Properties: Piperidine and sulfonamide derivatives have independently demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes like COX-2.[7][8]

  • Neuroprotective Potential: Derivatives of 4-phenoxyaniline have shown promise as neuroprotective agents.[9] The addition of the piperidine-sulfonamide moiety could further modulate this activity.

Based on this structural analysis, we hypothesize that 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is a strong candidate for investigation as a kinase inhibitor with potential applications in oncology , and as a modulator of inflammatory and neurodegenerative processes.

Proposed Research and Development Workflow

To systematically evaluate the potential of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, a phased experimental approach is proposed.

Research Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Preclinical Evaluation Synthesis Chemical Synthesis & Characterization Purity Purity & Stability Analysis Synthesis->Purity Characterized Compound Kinase Kinase Panel Screening Purity->Kinase Qualified Compound Neuro Neuroprotection Assays Purity->Neuro AntiInflam Anti-inflammatory Assays Purity->AntiInflam VEGFR2 VEGFR-2 Specific Assays Kinase->VEGFR2 Identified Primary Target Cellular Cell-Based Assays (Proliferation, Apoptosis) VEGFR2->Cellular Confirmed Target Pathway Signaling Pathway Analysis (Western Blot) Cellular->Pathway Cellular Effects ADME ADME/Tox Profiling Pathway->ADME Validated Mechanism InVivo In Vivo Efficacy Models (Xenograft) ADME->InVivo Promising Candidate

Caption: Proposed research workflow for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Detailed Experimental Protocols

Chemical Synthesis

A plausible synthetic route to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline involves a multi-step process, beginning with the synthesis of key intermediates.

Step 1: Synthesis of 2-(3-Methylphenoxy)aniline

This intermediate can be synthesized via a Suzuki-Miyaura coupling reaction between 3-methylphenol and an appropriate aniline derivative, or through a classical Ullmann condensation followed by nitro group reduction.[6][10]

Step 2: Sulfonylation of 2-(3-Methylphenoxy)aniline

The synthesized 2-(3-Methylphenoxy)aniline would then undergo sulfonylation at the 5-position of the aniline ring. This can be achieved using chlorosulfonic acid to introduce the sulfonyl chloride group, followed by reaction with piperidine.

Detailed Protocol for Sulfonylation:

  • Chlorosulfonation:

    • Dissolve 2-(3-Methylphenoxy)aniline (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) and cool to 0 °C.

    • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto ice.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Amination with Piperidine:

    • Dissolve the crude sulfonyl chloride from the previous step in a suitable solvent (e.g., THF or dichloromethane).

    • Add piperidine (2-3 equivalents) and a base such as triethylamine or pyridine.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

    • Purify the final product, 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, by column chromatography.

Synthesis Pathway 3-Methylphenol 3-Methylphenol Intermediate_1 2-(3-Methylphenoxy)aniline 3-Methylphenol->Intermediate_1 Aniline Derivative Aniline Derivative Aniline Derivative->Intermediate_1 Coupling Reaction Intermediate_2 2-(3-Methylphenoxy)-5-sulfonyl chloride Intermediate_1->Intermediate_2 Chlorosulfonation Final_Product 2-(3-Methylphenoxy)-5- (piperidine-1-sulfonyl)aniline Intermediate_2->Final_Product Piperidine Piperidine Piperidine->Final_Product Amination

Sources

Exploratory

An In-depth Technical Guide to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline and its Analogs: A Keystone for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a cornerstone in medicinal chemistry, featured in a vast array of FDA-approved therapeutics.[1][2][3] When integrated into a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone in medicinal chemistry, featured in a vast array of FDA-approved therapeutics.[1][2][3] When integrated into a sulfonamide scaffold, it gives rise to a chemical class with a broad spectrum of biological activities, including antibacterial, antiviral, and enzyme inhibition properties.[4][5][6][7] This guide focuses on the synthesis, chemical properties, and potential biological significance of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, a representative molecule of this important class. Due to the limited direct literature on this specific compound, this document provides a comprehensive overview based on analogous structures and related research, offering a predictive framework for its potential applications in drug development.

Introduction: The Significance of Piperidine-Containing Sulfonamides

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug design.[2][3] Its conformational flexibility and ability to engage in hydrogen bonding and other non-covalent interactions allow for potent and selective binding to a wide range of biological targets. The incorporation of a sulfonamide group (SO₂NR₂) further enhances the therapeutic potential by introducing a strong hydrogen bond acceptor and a metabolically stable anchor.

The combination of these two pharmacophores has led to the development of compounds with diverse biological activities, including:

  • Antibacterial and Antifungal Agents: Sulfonamide-containing piperidine derivatives have shown significant efficacy against various bacterial and fungal strains.[4][8]

  • Antiviral Properties: This class of compounds has been investigated for its potential to inhibit viral replication.[6]

  • Enzyme Inhibition: Many piperidine sulfonamides act as potent inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and urease.[5][7]

  • Central Nervous System (CNS) Activity: The piperidine scaffold is prevalent in drugs targeting CNS disorders, and sulfonamide derivatives have been explored as serotonin reuptake inhibitors.[9]

The subject of this guide, 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS Number: 734546-51-1)[10], embodies the key structural features of this promising class of molecules.

Compound Name CAS Number Molecular Formula Molecular Weight
2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline734546-51-1C₁₈H₂₂N₂O₃S346.45 g/mol

Synthesis and Characterization: A Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process, likely starting from a commercially available substituted aniline. A key step would be the sulfonation of the aromatic ring, followed by chlorination to produce a sulfonyl chloride. This intermediate can then be reacted with piperidine to form the sulfonamide bond. The phenoxy ether linkage could be introduced either before or after the sulfonamide formation via a nucleophilic aromatic substitution reaction.

Synthetic_Pathway A Substituted Aniline B Sulfonation A->B (e.g., H₂SO₄) C Chlorination B->C (e.g., SOCl₂) D Piperidine Reaction C->D (Piperidine) E Nucleophilic Aromatic Substitution D->E (m-Cresol) F 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline E->F

Caption: Proposed synthetic workflow for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Detailed Step-by-Step Protocol (Hypothetical):

  • Protection of the Aniline: The amino group of a suitable starting aniline (e.g., 2-bromo-5-nitroaniline) is first protected, for instance, by acetylation with acetic anhydride, to prevent unwanted side reactions during sulfonation.

  • Sulfonation: The protected aniline is then treated with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group onto the aromatic ring.

  • Sulfonamide Formation: The resulting sulfonyl chloride is reacted with piperidine in the presence of a base to form the piperidine-1-sulfonyl group.

  • Nucleophilic Aromatic Substitution: The phenoxy ether is formed by reacting the intermediate with m-cresol in the presence of a suitable base and catalyst.

  • Deprotection and Reduction: The protecting group on the aniline is removed, and the nitro group is reduced to an amine to yield the final product.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the arrangement of protons and carbons and confirm the connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the aniline, the S=O stretches of the sulfonamide, and the C-O-C stretch of the ether.

Potential Pharmacological Profile and Mechanism of Action

Based on the activities of structurally similar compounds, 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline could exhibit a range of pharmacological effects.

Potential as an Antibacterial Agent

Numerous studies have demonstrated the antibacterial properties of sulfonamides containing a piperidine moiety.[4][5] The sulfonamide group is a well-known pharmacophore in antibacterial drugs, acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The piperidine ring can influence the compound's solubility, cell permeability, and binding affinity to the target enzyme.

Structure-Activity Relationships (SAR):

  • The nature and position of substituents on the phenoxy ring can significantly impact antibacterial potency.[4]

  • The piperidine ring itself is crucial for activity, as replacing it with other cyclic or acyclic amines often leads to a decrease in efficacy.[4]

Antibacterial_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Sulfonamide Piperidine Sulfonamide Sulfonamide->DHPS Inhibition Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth

Caption: Potential mechanism of antibacterial action via inhibition of folic acid synthesis.

Potential as a Serotonin Reuptake Inhibitor

Phenyl-piperazine and related piperidine derivatives have been investigated as serotonin reuptake inhibitors (SRIs) for the treatment of affective disorders like depression and anxiety.[9] The core structure of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline shares features with known SRIs. The phenoxy and aniline moieties can interact with the serotonin transporter (SERT), while the piperidine group can influence the overall conformation and binding affinity.

Potential as an Enzyme Inhibitor

The sulfonamide scaffold is a versatile pharmacophore for designing enzyme inhibitors.[7] Piperidine-containing sulfonamides have shown inhibitory activity against various enzymes, including:

  • Carbonic Anhydrases: Involved in various physiological processes, making them targets for diuretics and treatments for glaucoma.

  • Proteases: Such as HIV protease, a key target in antiretroviral therapy.

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease.[7]

Conclusion and Future Directions

While direct experimental data on 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is scarce, the extensive literature on related piperidine-containing sulfonamides provides a strong foundation for predicting its chemical and biological properties. This molecule represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and central nervous system disorders.

Future research should focus on the following:

  • Development and optimization of a robust synthetic route for this compound and its analogs.

  • In-depth biological evaluation to confirm its predicted activities and elucidate its precise mechanism of action.

  • Exploration of structure-activity relationships by synthesizing and testing a library of derivatives with modifications to the phenoxy, aniline, and piperidine rings.

This in-depth analysis, grounded in the established principles of medicinal chemistry and the wealth of data on analogous compounds, serves as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of the piperidine-sulfonamide scaffold.

References

  • US10167273B2 - Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases - Google P
  • US5227379A - Piperidine compounds and their preparation and use - Google P
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC. (URL: [Link])

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (URL: [Link])

  • United States Patent (19) - Googleapis.com. (URL: [Link])

  • IN THE UNITED STATES PATENT AND TRADEMARK OFFICE - Regulations.gov. (URL: [Link])

  • US7144884B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google P
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (URL: [Link])

  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

  • CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google P
  • Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study - Arabian Journal of Chemistry. (URL: [Link])

  • 2-(piperidine-1-sulfonyl)aniline — Chemical Substance Information - NextSDS. (URL: [Link])

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl} - SciELO. (URL: [Link])

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. (URL: [Link])

  • Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. (URL: [Link])

  • Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

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Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Regiochemical rationale, step-by-step methodologies, mechanistic causality, and quality control.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Regiochemical rationale, step-by-step methodologies, mechanistic causality, and quality control.

Introduction & Regiochemical Rationale

The synthesis of 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS 734546-51-1) involves a highly efficient, three-step linear sequence: sulfonamidation, nucleophilic aromatic substitution (SNAr), and nitro reduction[1]. This molecule features a diaryl ether linkage and a sulfonamide moiety—structural motifs that are heavily privileged in modern drug discovery for targeting kinases, GPCRs, and carbonic anhydrases[2].

As a self-validating synthetic system, the retrosynthetic logic relies on the commercially available and strategically functionalized starting material, 4-chloro-3-nitrobenzenesulfonyl chloride [3]. The regiochemistry of this precursor dictates the success of the entire pathway:

  • C1 Sulfonyl Chloride: Enables immediate, selective functionalization with piperidine without cross-reactivity[4].

  • C3 Nitro Group & C4 Chloride: The nitro group is positioned ortho to the chloride. This strongly electron-withdrawing nitro group lowers the lowest unoccupied molecular orbital (LUMO) energy of the aromatic ring, highly activating the C4 position for a facile SNAr reaction with m-cresol[3].

  • Latent Amine: Following the SNAr step, the nitro group serves as a latent primary amine, which is revealed in the final reduction step to yield the correct 1,2,5-substitution pattern of the target aniline.

Synthetic Workflow Visualization

Synthetic_Workflow Start 4-Chloro-3-nitrobenzenesulfonyl chloride (Starting Material) Step1 Step 1: Sulfonamidation Piperidine, Et3N, DCM 0 °C to RT, 2-4 h Start->Step1 Int1 1-((4-Chloro-3-nitrophenyl)sulfonyl)piperidine (Intermediate 1) Step1->Int1 Step2 Step 2: SNAr m-Cresol, K2CO3, DMF 80 °C, 12-16 h Int1->Step2 Int2 1-((4-(3-Methylphenoxy)-3-nitrophenyl)sulfonyl)piperidine (Intermediate 2) Step2->Int2 Step3 Step 3: Nitro Reduction H2 (1 atm), 10% Pd/C EtOH/EtOAc, RT, 4-6 h Int2->Step3 Product 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (Final Product) Step3->Product

Figure 1: Three-step synthetic workflow for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Step-by-Step Experimental Protocols

To ensure protocol fidelity, each step below is designed as a self-validating system where visual cues and mass spectrometry markers provide immediate go/no-go decisions before proceeding to the next stage.

Step 1: Synthesis of 1-((4-chloro-3-nitrophenyl)sulfonyl)piperidine
  • Causality & Logic: The reaction between a sulfonyl chloride and a secondary amine is highly exothermic. Dichloromethane (DCM) is selected as an aprotic, non-nucleophilic solvent that readily dissolves the starting materials. Triethylamine (Et3N) acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of piperidine which would otherwise halt the nucleophilic attack[4].

  • Procedure:

    • Charge an oven-dried round-bottom flask with 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous DCM (0.2 M) under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice-water bath to suppress competitive hydrolysis of the sulfonyl chloride.

    • Add Et3N (1.5 eq) dropwise, followed by the slow addition of piperidine (1.1 eq).

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

    • Workup: Quench with 1M aqueous HCl to remove unreacted amines. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation Check: Disappearance of the starting material on TLC. LC-MS (ESI+) should show a dominant peak at m/z 305.0 [M+H]+.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Causality & Logic: Potassium carbonate (K2CO3) is employed as a mild base to deprotonate m-cresol (pKa ~10.1), generating the highly nucleophilic m-cresolate anion. Dimethylformamide (DMF) is the optimal solvent because its polar aprotic nature leaves the anion unsolvated and highly reactive, while effectively stabilizing the Meisenheimer transition state[3].

  • Procedure:

    • Dissolve 1-((4-chloro-3-nitrophenyl)sulfonyl)piperidine (1.0 eq) and m-cresol (1.2 eq) in anhydrous DMF (0.3 M).

    • Add finely powdered anhydrous K2CO3 (2.0 eq).

    • Heat the mixture to 80 °C under an inert nitrogen atmosphere for 12–16 hours.

    • Workup: Cool to room temperature and pour the mixture into rapidly stirring ice-water to precipitate the product. Filter the resulting solid, wash thoroughly with cold water to remove residual DMF, and dry under a vacuum.

  • Validation Check: The reaction mixture typically turns a deep yellow/orange due to the Meisenheimer complex formation. LC-MS (ESI+) should confirm the displacement of the chloride with a mass shift to m/z 377.1 [M+H]+.

Step 3: Nitro Reduction to Final Aniline
  • Causality & Logic: The reduction of the nitro group to an aniline is cleanly achieved using catalytic hydrogenation. Palladium on carbon (10% Pd/C) is the catalyst of choice. A solvent mixture of EtOH and EtOAc is used; EtOAc ensures the bulky diaryl ether intermediate remains fully dissolved, while EtOH provides the protic environment necessary to facilitate the hydrogen transfer[1].

  • Procedure:

    • Dissolve 1-((4-(3-methylphenoxy)-3-nitrophenyl)sulfonyl)piperidine (1.0 eq) in a 1:1 mixture of EtOH and EtOAc (0.1 M).

    • Carefully add 10% Pd/C (10% w/w) under a stream of nitrogen to prevent solvent ignition.

    • Evacuate the flask and backfill with hydrogen gas (balloon pressure, ~1 atm).

    • Stir vigorously at room temperature for 4–6 hours until hydrogen uptake ceases.

    • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate in vacuo to afford the final product.

  • Validation Check: The yellow color of the nitro intermediate will dissipate, yielding a pale/colorless solution. LC-MS (ESI+) should show m/z 347.1[M+H]+.

Mechanistic Pathway Visualization (SNAr)

SNAr_Mechanism N1 m-Cresolate Anion (Nucleophile) N2 Attack at C4 (Activated by ortho-NO2) N1->N2 N3 Meisenheimer Complex (Delocalized Transition State) N2->N3 N4 Chloride Elimination (Leaving Group Departure) N3->N4 N5 Diaryl Ether (Intermediate 2) N4->N5

Figure 2: Logical progression of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative outcomes and critical analytical markers for each stage of the synthesis. Adhering to these benchmarks ensures the self-validating nature of the protocol.

StepIntermediate / ProductExpected Yield (%)Reaction TimeKey Analytical Markers (LC-MS ESI+)
1 1-((4-chloro-3-nitrophenyl)sulfonyl)piperidine85–92%2–4 hm/z 305.0[M+H]+
2 1-((4-(3-methylphenoxy)-3-nitrophenyl)sulfonyl)piperidine75–85%12–16 hm/z 377.1 [M+H]+
3 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline88–95%4–6 hm/z 347.1 [M+H]+

References

  • Title: Versatile Acylation of N-Nucleophiles Using a New Polymer-Supported 1-Hydroxybenzotriazole Derivative Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Unprotected primary sulfonamide group facilitates ring-forming cascade en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Application

NMR spectroscopy of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

An Application Guide to the Complete NMR Spectroscopic Elucidation of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Abstract This comprehensive application note provides a detailed guide to the complete structural...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Complete NMR Spectroscopic Elucidation of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Abstract

This comprehensive application note provides a detailed guide to the complete structural elucidation of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline using Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule, a complex scaffold relevant in medicinal chemistry and materials science, features multiple distinct spin systems, including two substituted aromatic rings and a saturated heterocyclic moiety, presenting a valuable case study for advanced NMR analysis. This guide moves beyond a simple listing of protocols to explain the causal-driven strategy behind experimental design, from sample preparation to the synergistic interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. The methodologies described herein are designed to be self-validating, ensuring high-confidence assignments for every atom in the molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex organic molecules.

Introduction: A Molecule of Three Moieties

The structural characterization of novel organic compounds is a cornerstone of chemical research and development.[1] 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (Figure 1) is a multifaceted molecule comprising three key structural units: a substituted aniline ring, a cresol-derived phenoxy ring, and a piperidine-1-sulfonyl group. The electronic interplay between the electron-donating amino group, the electron-withdrawing sulfonamide, and the ether linkage creates a complex and nuanced electronic environment, making its NMR spectrum rich with information.

A complete and unambiguous assignment of all proton and carbon signals is essential for confirming its identity, assessing purity, and understanding its conformational dynamics.[2][3] This guide establishes a systematic workflow that leverages a suite of modern NMR experiments to deconstruct the molecule's spectral signature piece by piece, culminating in a fully validated structural assignment.

Foundational Analysis & Strategy

Before any experiment is run, a thorough analysis of the target structure is paramount for forming a hypothesis-driven approach to spectral assignment.

Atom Numbering and Structural Diagram

A consistent atom numbering scheme is critical for clear communication of spectral assignments. The scheme used throughout this guide is presented below.

Molecule_Structure cluster_aniline Aniline Ring cluster_phenoxy Phenoxy Ring cluster_piperidine Piperidine-Sulfonyl N1 N(H₂) C1 C1 C1->N1 C2 C2 C1->C2 C3 C3 C2->C3 O1 O C2->O1 Ether Linkage C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 S1 S(O₂) C5->S1 Sulfonyl Linkage C6->C1 C7 C7 C7->O1 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C13 C13-CH₃ C9->C13 C11 C11 C10->C11 C12 C12 C11->C12 C12->C7 N2 N S1->N2 C14 C14 N2->C14 C17 N2->C17 C15 C15 C14->C15 C16 C16 C15->C16 C18 C17->C18 C18->C16 caption Figure 1. Structure and atom numbering scheme.

Caption: Figure 1. Structure and atom numbering scheme.

Experimental Workflow Design

Our strategy is hierarchical. We begin with broad-spectrum 1D experiments to get an overview of the proton and carbon environments. We then deploy a series of 2D experiments to establish connectivity, first within individual moieties (e.g., proton-proton neighbors via COSY) and then between them (e.g., long-range proton-carbon connections via HMBC).

Caption: Figure 2. Hierarchical workflow for NMR analysis.

Part I: Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.

Protocol 1: Sample Preparation

Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several reasons:

  • Solubility: It is an excellent solvent for a wide range of organic molecules, including those with polar functional groups like amines and sulfonamides.

  • Observation of Exchangeable Protons: Unlike CDCl₃, it slows the exchange of N-H and O-H protons, allowing them to be observed as distinct, often broad, signals. The aniline -NH₂ protons are key structural reporters.

  • Chemical Shift Range: It provides a wide, unobstructed spectral window, with its residual solvent peak at ~2.50 ppm.

Methodology:

  • Weigh 5-10 mg of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline into a clean, dry vial.[4] For ¹³C NMR, a higher concentration (15-25 mg) is preferable to reduce acquisition time.[4]

  • Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ using a glass Pasteur pipette.[4][5]

  • Gently vortex or sonicate the vial until the sample is fully dissolved. A homogenous solution free of particulates is essential for high-quality spectra.[4][5]

  • Transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm to optimize performance within the spectrometer's receiver coils.[6]

  • Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

These protocols are based on a standard 500 MHz NMR spectrometer.

1. 1D ¹H NMR:

  • Purpose: To obtain an overview of all proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[7][8]

  • Parameters:

    • Pulse Program: Standard single pulse (e.g., Bruker zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 (adjust based on concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~3-4 seconds.

2. 1D ¹³C{¹H} NMR:

  • Purpose: To identify the number of unique carbon environments in the molecule. Broadband proton decoupling is used to simplify the spectrum to singlets.[8]

  • Parameters:

    • Pulse Program: Standard proton-decoupled single pulse (e.g., Bruker zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (¹³C is ~6000 times less sensitive than ¹H).

    • Relaxation Delay (d1): 2 seconds.

3. DEPT-135:

  • Purpose: To differentiate between CH, CH₂, and CH₃ carbons. CH/CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[1] This is invaluable for assigning the piperidine and methyl carbons.

  • Parameters:

    • Pulse Program: Standard DEPT-135 sequence.

    • Number of Scans: 256-512.

4. 2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled, typically those separated by 2-3 bonds.[9] This will establish connectivity within the aromatic rings and the piperidine ring.

  • Parameters:

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

    • Number of Scans: 4-8 per increment.

    • Increments (F1 dimension): 256-512.

5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate each proton directly to the carbon it is attached to (one-bond correlation).[9][10] This is the primary method for assigning protonated carbons.

  • Parameters:

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Number of Scans: 8-16 per increment.

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz (average for aromatic and aliphatic C-H).

6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons.[1][10] This is the most powerful experiment for connecting the three molecular moieties, as it can show correlations across quaternary carbons and heteroatoms (O, N, S).

  • Parameters:

    • Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf).

    • Number of Scans: 16-32 per increment.

    • Long-Range Coupling Constant: Optimized for 8 Hz to detect typical ²J(CH) and ³J(CH) couplings.

Part II: Predicted Spectra and Interpretation

The following section details the expected NMR signals based on established chemical shift principles and data from similar chemical structures.[11][12]

Analysis of the Predicted ¹H NMR Spectrum
  • Piperidine Protons (C14, C15, C16):

    • C14-H₂ (α to N): Expected around 3.0-3.2 ppm . These protons are adjacent to the electron-withdrawing sulfonamide nitrogen, shifting them downfield.

    • C15-H₂ & C16-H₂ (β and γ to N): Expected in the 1.4-1.7 ppm range. These signals will likely be complex and overlapping multiplets due to the chair conformation of the piperidine ring.

  • Methyl Protons (C13-H₃):

    • Expected as a sharp singlet around 2.2-2.3 ppm , a typical region for a methyl group on an aromatic ring.

  • Aniline -NH₂ Protons:

    • Expected as a broad singlet around 5.0-5.5 ppm in DMSO-d₆. This signal will disappear upon shaking the sample with D₂O, confirming its identity.[13]

  • Aromatic Protons (Aniline and Phenoxy Rings):

    • Aniline Ring (H3, H4, H6): This ring is substituted with a strongly donating -NH₂ group, a donating -OAr group, and a strongly withdrawing -SO₂R group.

      • H6: Expected around 7.3-7.5 ppm . It is ortho to the withdrawing SO₂R group and will likely be a doublet.

      • H4: Expected around 7.2-7.4 ppm . It is meta to the SO₂R group and ortho to the ether oxygen. It will likely appear as a doublet of doublets.

      • H3: Expected around 6.8-7.0 ppm . It is ortho to the strongly donating -NH₂ group and will be a doublet.

    • Phenoxy Ring (H8, H10, H11, H12):

      • H12: Expected around 7.2-7.3 ppm as a triplet, coupled to H11 and H10.

      • H8, H10, H11: Expected in the range of 6.8-7.1 ppm . The signals will be complex due to their meta-substitution pattern, likely appearing as overlapping multiplets and doublets.

Analysis of the Predicted ¹³C NMR Spectrum
  • Aliphatic Carbons:

    • C13 (Methyl): ~21 ppm.

    • C16 (Piperidine γ-C): ~23-25 ppm.

    • C15 (Piperidine β-C): ~25-27 ppm.

    • C14 (Piperidine α-C): ~47-49 ppm (deshielded by nitrogen).

  • Aromatic Carbons:

    • Quaternary carbons (C1, C2, C5, C7, C9) will be identified by their absence in the DEPT-135 spectrum and confirmed via HMBC.

    • Aniline Ring: C1 (attached to N) will be significantly shielded (~145-150 ppm). C5 (attached to S) will be deshielded. C2 (attached to O) will also be deshielded. The remaining carbons (C3, C4, C6) will appear between 115-130 ppm.

    • Phenoxy Ring: C7 (attached to O) will be deshielded (~155-158 ppm). C9 (attached to methyl) will be around 140 ppm. The other carbons will resonate in the typical aromatic region of 115-135 ppm.

Synergistic Elucidation with 2D NMR
  • COSY: Will confirm the coupling networks within the two separate aromatic rings and within the piperidine chain. For example, a cross-peak between the signals at ~7.3 ppm (H6) and ~7.2 ppm (H4) would confirm their ortho/meta relationship.

  • HSQC: Will unambiguously link every proton signal to its directly attached carbon. For example, the singlet at ~2.2 ppm will show a cross-peak to the carbon at ~21 ppm, confirming the C13-H₃ assignment.

  • HMBC: This is the key to assembling the final structure.

    • Connecting Piperidine to Sulfonyl: Protons on C14 (~3.1 ppm) should show a 3-bond correlation to C5 on the aniline ring.

    • Connecting the Two Rings: The proton H3 (~6.9 ppm) should show a 3-bond correlation to C7 of the phenoxy ring, across the ether oxygen. Similarly, protons on the phenoxy ring (e.g., H8, H12) should show correlations to C2 of the aniline ring.

    • Confirming Quaternary Carbons: The methyl protons (H13) will show 2-bond and 3-bond correlations to C9, C8, and C10, confirming their positions on the phenoxy ring.

Part III: Data Summary

The following table summarizes the predicted assignments for all ¹H and ¹³C NMR signals for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline in DMSO-d₆.

Atom No.Predicted ¹H δ (ppm)MultiplicityIntegrationPredicted ¹³C δ (ppm)DEPT-135Key HMBC Correlations
NH5.2br s2H--C1, C2
C3-H 6.9d1H~115CH (+)C1, C2, C4, C5
C4-H 7.3dd1H~124CH (+)C2, C5, C6
C6-H 7.4d1H~120CH (+)C1, C2, C4, C5
C8-H 6.9d1H~116CH (+)C7, C9, C10, C12
C10-H 6.8s1H~122CH (+)C8, C9, C11, C12
C11-H 7.0d1H~118CH (+)C7, C9, C10
C12-H 7.2t1H~130CH (+)C7, C8, C10
C13-H2.2s3H~21CH₃ (+)C8, C9, C10
C14-H3.1m4H~48CH₂ (-)C5, C15, C16
C15-H1.6m4H~26CH₂ (-)C14, C16
C16-H1.5m2H~24CH₂ (-)C14, C15
C1---~148Quat (0)-
C2---~145Quat (0)-
C5---~135Quat (0)-
C7---~157Quat (0)-
C9---~140Quat (0)-

Conclusion

By employing a systematic workflow combining high-resolution 1D and 2D NMR experiments, a complete and unambiguous structural assignment of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline can be confidently achieved. The causality-driven approach outlined in this note—from strategic solvent selection to the hierarchical application of COSY, HSQC, and HMBC experiments—provides a robust template for the characterization of similarly complex molecules. The HMBC experiment, in particular, is indispensable for bridging the distinct structural moieties and validating the overall molecular architecture. This comprehensive spectroscopic analysis is a prerequisite for any further investigation into the compound's chemical, physical, or biological properties.

References

  • Vertex AI Search. (n.d.). NMR sample preparation guidelines.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A.
  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry.
  • OpenOChem Learn. (n.d.). Interpreting NMR.
  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Guidechem. (n.d.). 4-Phenoxyaniline 139-59-3 wiki.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility.
  • Royal Society of Chemistry. (n.d.). N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (n.d.). Structure and conformational dynamics of an aromatic sulfonamide: NMR, X-Ray and computational studies.
  • Michigan State University. (n.d.). Nuclear Magnetic Resonance Spectroscopy.
  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education.
  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook.
  • Menichetti, S., et al. (2015). Structure and conformational dynamics of an aromatic sulfonamide: NMR, X-Ray and computational studies. ARKIVOC.

Sources

Method

High-Resolution LC-MS/MS Characterization and Quantification Protocol for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary & Scope In modern drug discovery, sulfonamide-anil...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary & Scope

In modern drug discovery, sulfonamide-aniline derivatives are frequently investigated for their diverse pharmacological profiles. 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 734546-51-1) is a complex structural entity featuring an electron-rich aniline core, a diaryl ether linkage, and a piperidine-sulfonamide moiety. Analyzing this compound in biological matrices presents unique challenges, including potential ion suppression and complex gas-phase fragmentation.

This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. As a Senior Application Scientist, I have designed this workflow not merely as a sequence of steps, but as a logically grounded system where every experimental choice is driven by the molecule's physicochemical properties, ensuring absolute data integrity.

Physicochemical & Mass Spectrometric Profiling

Before developing an LC-MS/MS method, we must establish the quantitative baseline of the analyte. The presence of the basic aniline and piperidine nitrogens dictates that Positive Electrospray Ionization (ESI+) is the optimal ionization mode.

Table 1: Analyte Properties & Theoretical Mass Data
ParameterValue / Description
Chemical Formula C₁₈H₂₂N₂O₃S
Monoisotopic Mass 346.1351 Da
Precursor Ion [M+H]⁺ m/z 347.14
LogP (Predicted) ~3.8 (Highly hydrophobic, requires high organic elution)
Primary Ionization Sites Aniline nitrogen (-NH₂), Piperidine nitrogen

Mechanistic Insights into CID Fragmentation

To build a trustworthy Multiple Reaction Monitoring (MRM) method, we must understand why the molecule breaks apart the way it does under Collision-Induced Dissociation (CID). The fragmentation of this compound is governed by the relative proton affinities and bond dissociation energies of its functional groups.

  • The Sulfonamide Cleavage (Primary Pathway): The S-N bond in sulfonamides is highly susceptible to heterolytic cleavage during CID . When the precursor ion (m/z 347.14) enters the collision cell, the energy primarily localizes at the sulfonamide linkage. This heterolytic cleavage yields two competing fragments depending on charge retention:

    • Sulfonyl Cation (m/z 262.05): Formed via the neutral loss of the piperidine ring (-85 Da).

    • Piperidine Cation (m/z 86.09): Formed when the charge is retained on the basic piperidine nitrogen.

  • The Aniline Ammonia Loss: Protonated anilines undergo a highly characteristic neutral loss of ammonia (-17 Da) . This yields an m/z 330.11 product ion. While useful for structural elucidation, this transition is often less intense than the sulfonamide cleavage and is best used as a secondary qualifier.

  • Sulfur Dioxide Extrusion: The sulfonyl cation (m/z 262.05) can undergo further secondary fragmentation by extruding neutral SO₂ (-64 Da), yielding an aryl cation at m/z 198.09.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 347.14 F1 Sulfonyl Cation m/z 262.05 M->F1 Heterolytic S-N Cleavage (-85 Da Piperidine) F2 Piperidine Cation m/z 86.09 M->F2 S-N Cleavage (Charge Retention) F3 Aniline Core (-NH3) m/z 330.11 M->F3 Neutral Loss (-17 Da NH3) F4 Aryl Cation (-SO2) m/z 198.09 F1->F4 SO2 Extrusion (-64 Da)

Fig 1. Proposed CID fragmentation pathways of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Self-Validating LC-MS/MS Protocol

A robust analytical method must be a self-validating system —meaning the protocol inherently checks its own performance, flags errors, and prevents the reporting of false data.

Sample Preparation (Protein Precipitation)
  • Rationale: The analyte is highly hydrophobic (LogP ~3.8) and will heavily bind to plasma proteins. Acetonitrile (ACN) is selected over methanol because it provides a sharper precipitation crash, yielding a cleaner supernatant.

  • Step 1: Aliquot 50 µL of plasma sample into a 96-well plate.

  • Step 2: Add 150 µL of cold ACN containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Step 3: Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Step 4: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

  • 🛡️ Self-Validation Checkpoint: The SIL-IS is added before any extraction occurs. If the final IS peak area drops by >50% compared to a neat solvent injection, the system automatically flags the sample for severe matrix suppression or extraction failure.

Chromatographic Separation Strategy
  • Column: Kinetex C18, 50 x 2.1 mm, 1.7 µm (or equivalent sub-2-micron UHPLC column).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Ensures complete protonation of the aniline nitrogen).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Focusses the analyte at the column head)

    • 0.5 - 3.0 min: Linear ramp to 95% B (Elutes the hydrophobic analyte sharply)

    • 3.0 - 4.0 min: Hold at 95% B (Washes lipophilic matrix components)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration

  • 🛡️ Self-Validation Checkpoint: The 1.4-minute re-equilibration phase is mandatory. Without it, the column stationary phase will not fully re-hydrate, causing retention time (RT) drift in subsequent injections. The system must verify RT stability (± 0.05 min) across the run.

Mass Spectrometry Parameters

Operate the Triple Quadrupole MS in ESI+ MRM mode.

Table 2: Optimized MRM Transitions and Collision Energies
Analyte RolePrecursor (m/z)Product (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Quantifier 347.14262.055022Primary quantitation (Highest S/N)
Qualifier 1 347.1486.095035Orthogonal confirmation
Qualifier 2 347.14330.115015Low-energy confirmation
  • 🛡️ Self-Validation Checkpoint (Ion Ratio): The software must be programmed to calculate the ratio between the Quantifier (262.05) and Qualifier (86.09) peaks. If this ratio deviates by more than ±20% from the calibration standards, the peak is flagged as impure (co-eluting interference), preventing false-positive quantification.

The Quality Control Framework Workflow

LCMS_Workflow A 1. System Suitability Test (SST) Verify S/N > 100 & RT Stability B 2. Sample Extraction Protein Crash + SIL-IS Addition A->B C 3. UHPLC Gradient Elution Analyte & Matrix Separation B->C D 4. ESI+ Ionization Protonation to [M+H]+ (m/z 347.14) C->D E 5. MRM Data Acquisition Monitor Quant/Qual Transitions D->E F 6. Ion Ratio Verification Confirm Peak Identity & Purity E->F G 7. Carryover Check Blank Injection Post-ULOQ F->G

Fig 2. Self-validating UHPLC-MS/MS analytical workflow ensuring continuous data integrity.

References

  • Song, D., Liu, H., Zhang, A., & Qu, J. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(89), 48426-48432.[Link]

  • Walker, S. W. C., Mark, A., Verbuyst, B., Bogdanov, B., Campbell, J. L., & Hopkins, W. S. (2018). Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry. The Journal of Physical Chemistry A, 122(15), 3858-3865.[Link]

Application

Application Note: Utilizing 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline in Medicinal Chemistry

Executive Summary In modern drug discovery, the design of highly selective inhibitors often relies on privileged scaffolds that can simultaneously navigate complex lipid environments and engage specific protein micro-dom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of highly selective inhibitors often relies on privileged scaffolds that can simultaneously navigate complex lipid environments and engage specific protein micro-domains. 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 734546-51-1) is a highly versatile building block that perfectly encapsulates the "diaryl ether sulfonamide" pharmacophore.

This guide provides a comprehensive mechanistic overview and self-validating synthetic protocols for utilizing this scaffold. As an application scientist, understanding the causality behind this molecule's structural features—specifically its deactivated aniline, lipophilic ether linkage, and sterically demanding sulfonamide—is critical for successfully deploying it in high-throughput library synthesis targeting voltage-gated sodium channels (e.g., NaV1.7) and urate transporters (e.g., URAT1).

Structural & Mechanistic Rationale

To effectively utilize this building block, one must dissect the causality of its three primary functional modules. Each moiety dictates specific physicochemical properties and synthetic behaviors.

Table 1: Physicochemical and Pharmacological Profiling of the Scaffold Modules
Structural ModulePhysicochemical PropertySynthetic & Pharmacological Impact
Aniline (Primary Amine) Low pKa (~4.0–4.5); Electron-poorSynthetic: Acts as the primary vector for diversification (amides, ureas). Crucial Note: The para-sulfonyl group strongly withdraws electron density, severely reducing nucleophilicity. Requires highly reactive coupling agents (HATU/COMU) or acid chlorides.ADME: Remains neutral at physiological pH, enhancing membrane permeability.
3-Methylphenoxy Group High Lipophilicity (+LogP); Conformational flexibilityPharmacological: Drives lipid bilayer partitioning. For targets like NaV1.7, the ligand must enter the membrane laterally to access the Voltage-Sensing Domain 4 (VSD4). The methyl group fills specific hydrophobic pockets, increasing target residence time [1].
Piperidine-1-sulfonyl H-bond Acceptor; High Steric BulkPharmacological: The sulfonamide oxygens act as critical hydrogen-bond acceptors (e.g., interacting with Arg108 in target binding sites).ADME: The piperidine ring protects the sulfur center from metabolic degradation, significantly reducing CYP450 liability compared to primary or less sterically hindered sulfonamides [2].

Key Applications in Drug Discovery

Voltage-Gated Sodium Channel (NaV1.7) Inhibition

The diaryl ether sulfonamide class is most famously associated with the development of subtype-selective NaV1.7 inhibitors for the treatment of severe pain [1]. Unlike traditional local anesthetics that block the central pore, compounds derived from this scaffold act as allosteric modulators. The highly lipophilic 3-methylphenoxy group allows the molecule to partition into the lipid bilayer. From there, it gains lateral access to the Voltage-Sensing Domain 4 (VSD4) of the channel, stabilizing it in the resting state and preventing the pore from opening[3].

URAT1 Inhibition for Gout Therapeutics

Interestingly, the same diaryl ether sulfonamide pharmacophore has demonstrated potent off-target uricosuric effects, leading to its repurposing as a URAT1 inhibitor for gout treatment [2]. By functionalizing the aniline nitrogen with specific acidic heterocycles (e.g., triazoles or tetrazoles), researchers have successfully shifted the selectivity profile away from NaV channels and toward the URAT1 transporter, demonstrating the extreme versatility of the 2-phenoxy-5-sulfonamidoaniline core.

Mechanism of Action Visualization

The following diagram illustrates the causal pathway by which derivatives of this scaffold achieve allosteric target modulation, specifically highlighting the necessity of the lipophilic ether for membrane partitioning.

G Ligand Diaryl Ether Sulfonamide (e.g., 2-Phenoxy-5-sulfonamidoaniline) Membrane Lipid Bilayer Partitioning (Driven by 3-Methylphenoxy) Ligand->Membrane High LogP VSD4 Binding to Voltage-Sensing Domain 4 (VSD4) of NaV1.7 Membrane->VSD4 Lateral Access Conformation Stabilization of VSD4 in Resting State VSD4->Conformation H-Bonding via Sulfonamide Pore Prevention of Pore Opening (Allosteric Blockade) Conformation->Pore Allosteric Coupling

Mechanism of Action: NaV1.7 VSD4 Inhibition via Diaryl Ether Sulfonamides.

Experimental Protocols

Because the aniline group in 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is electronically deactivated by the para-sulfonyl moiety, standard amide coupling conditions (e.g., EDC/HOBt) often result in poor yields (<20%). The following protocol is a self-validating system designed specifically to overcome this electronic deactivation using highly reactive uronium salts or acid chlorides.

Protocol: Parallel Synthesis of Amide Derivatives via HATU Coupling

Objective: To synthesize a targeted library of amide derivatives for structure-activity relationship (SAR) profiling.

Reagents & Materials:

  • 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (1.0 eq, 0.1 mmol)

  • Diverse Carboxylic Acids (1.2 eq, 0.12 mmol)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq, 0.15 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.0 mL)

Step-by-Step Methodology:

  • Pre-Activation of the Acid: In a dry 4 mL vial, dissolve the chosen carboxylic acid (0.12 mmol) in 0.5 mL of anhydrous DMF. Add DIPEA (0.3 mmol) followed by HATU (0.15 mmol).

    • Causality Insight: Pre-activation is mandatory. The active HOAt ester must be fully formed before introducing the deactivated aniline to prevent side reactions (e.g., guanidinylation of the aniline by HATU).

  • Incubation: Stir the pre-activation mixture at room temperature for 15 minutes. A color change to pale yellow typically indicates the formation of the active ester.

  • Addition of Scaffold: Dissolve 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (34.6 mg, 0.1 mmol) in 0.5 mL of anhydrous DMF. Add this dropwise to the pre-activated acid mixture.

  • Thermal Agitation: Heat the reaction block to 50°C and stir for 12–18 hours.

    • Causality Insight: The elevated temperature provides the necessary kinetic energy to overcome the high activation barrier of the electron-poor nucleophile.

  • Self-Validation & Reaction Monitoring: Analyze a 5 µL aliquot via LC-MS.

    • Validation Check: Look for the disappearance of the starting aniline mass ( m/z 347.1 [M+H]+ ). If >30% of the aniline remains, the coupling has failed due to steric hindrance or extreme deactivation.

    • Troubleshooting: If validation fails, abandon the HATU route. Convert the carboxylic acid to an acid chloride using oxalyl chloride and catalytic DMF in DCM, then react with the aniline in the presence of pyridine.

  • Workup & Purification: Quench the reaction with 2 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×2 mL). Concentrate the organic layers under a stream of nitrogen and purify via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

References

  • Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 ACS Medicinal Chemistry Letters[Link]

  • The discovery and evaluation of diaryl ether heterocyclic sulfonamides as URAT1 inhibitors for the treatment of gout MedChemComm (RSC Publishing)[Link]

  • Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors eLife [Link]

Method

Application Notes &amp; Protocols for Piperidine Sulfonamides as Research Chemicals in Enzyme Inhibition Assays

Scientific Introduction & Rationale The piperidine sulfonamide scaffold is a privileged structure in medicinal chemistry and drug discovery. The piperidine ring, a ubiquitous feature in many natural products and pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Introduction & Rationale

The piperidine sulfonamide scaffold is a privileged structure in medicinal chemistry and drug discovery. The piperidine ring, a ubiquitous feature in many natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties.[1][2][3] When coupled with a sulfonamide group—a key pharmacophore known for its ability to mimic the transition state of enzymatic reactions—the resulting molecule becomes a versatile platform for designing potent and selective enzyme inhibitors.[4][5][6]

Compounds bearing this structural motif have shown significant inhibitory activity against a range of enzymes, including but not limited to:

  • Acetylcholinesterase (AChE): A key target in the management of Alzheimer's disease, where inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain.[7][8][9][10]

  • Urease: A bacterial and fungal enzyme that hydrolyzes urea to ammonia, contributing to the pathogenesis of infections by organisms like Helicobacter pylori.[4][11][12][13][14]

  • Carbonic Anhydrases (CAs): A family of metalloenzymes involved in various physiological processes, with inhibitors being used as diuretics, anti-glaucoma agents, and anti-cancer therapeutics.[15][16][17]

The phenoxy group, as seen in the requested topic compound, provides a vector for modifying the molecule's steric and electronic properties, allowing for fine-tuning of its interaction with the target enzyme's active site. This guide will provide a framework for the synthesis, purification, and biological evaluation of a representative piperidine sulfonamide, focusing on its application as an acetylcholinesterase inhibitor.

Synthesis and Characterization Workflow

The synthesis of piperidine sulfonamides can be approached through several established routes. A common and reliable method involves the nucleophilic substitution reaction between a piperidine derivative and an appropriately substituted aryl sulfonyl chloride.

General Synthetic Protocol: Synthesis of a Representative Piperidine Sulfonamide

This protocol outlines the synthesis of a model compound, N-(piperidin-1-yl)benzenesulfonamide, which can be adapted for more complex derivatives.

Materials:

  • 1-Aminopiperidine

  • Benzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-aminopiperidine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Sulfonyl Chloride Addition: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Reaction_Setup 1. Dissolve 1-Aminopiperidine and Triethylamine in DCM Addition 2. Add Benzenesulfonyl Chloride Solution Reaction_Setup->Addition Reaction 3. Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup 4. Quench, Wash, and Dry Reaction->Workup Purification 5. Column Chromatography Workup->Purification Characterization 6. NMR, Mass Spec Purification->Characterization G cluster_pathway Ellman's Method for AChE Activity ATCI Acetylthiocholine (ATCI) Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis DTNB DTNB (Colorless) TNB TNB (Yellow) AChE AChE AChE->Thiocholine Inhibitor Test Compound (e.g., Piperidine Sulfonamide) Inhibitor->AChE Inhibition ThiocholineDTNB ThiocholineDTNB ThiocholineDTNB->TNB Reaction

Caption: The enzymatic reaction underlying the AChE inhibition assay.

Materials and Reagents
  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (dissolved in DMSO)

  • Donepezil or Galantamine (as a positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol
  • Prepare Reagent Solutions:

    • Buffer: 50 mM Phosphate Buffer, pH 8.0.

    • DTNB Solution: 3 mM DTNB in buffer.

    • ATCI Solution: 15 mM ATCI in buffer.

    • AChE Solution: Prepare a stock solution of AChE and dilute to the working concentration (e.g., 0.02 U/mL) in buffer.

  • Prepare Test Compound Dilutions: Create a serial dilution of the test compound in DMSO, and then dilute further in the buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the well is ≤ 1%.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 25 µL of the test compound dilution (or buffer for control, or positive control).

      • 125 µL of DTNB solution.

      • 25 µL of AChE solution.

    • Mix and incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Calculate the percentage inhibition using the formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Data Presentation and Interpretation

Proper data presentation is crucial for understanding the structure-activity relationship (SAR) of newly synthesized compounds.

Example Data Table
Compound IDR Group ModificationAChE IC₅₀ (µM)Selectivity (BChE/AChE)
Control Donepezil0.025>1000
PS-01 -H15.25.3
PS-02 4-Chloro8.710.1
PS-03 4-Methoxy12.57.8
PS-04 3-Methyl10.18.5

Data are hypothetical and for illustrative purposes only.

Interpretation: The data in the table can be used to infer preliminary SAR. For example, the addition of a chloro group at the 4-position of the phenyl ring (PS-02) appears to improve potency compared to the unsubstituted analog (PS-01). This type of analysis guides the next round of synthesis to optimize the lead compound.

Safety & Handling Precautions

As with any research chemical, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

For specific handling information, always refer to the Safety Data Sheet (SDS) for the compound or its structural analogs.

References

  • International Journal of Nanomedicine and Research. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Molecules. (2023).
  • RSC Medicinal Chemistry. (2023). Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. Royal Society of Chemistry.
  • Bioorganic & Medicinal Chemistry Letters. (2009). Active site directed docking studies: synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase. PubMed.
  • Journal of Biomolecular Structure and Dynamics. (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Taylor & Francis Online.
  • Asian Journal of Chemistry. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus.
  • Organic Letters. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides.
  • Journal of Medicinal Chemistry. (2021). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists.
  • Journal of the Chemical Society of Pakistan. (2014). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine.
  • Molecules. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI.
  • Molecules. (2018). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. MDPI.
  • ACS Omega. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies.
  • RSC Advances. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Publishing.
  • Future Journal of Pharmaceutical Sciences. (2021). Piperidine nucleus in the field of drug discovery.
  • Biochemistry Research International. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Hindawi.
  • Bioorganic & Medicinal Chemistry. (2005).
  • Frontiers in Chemistry. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers.
  • International Journal of Molecular Sciences. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI.
  • Turkish Journal of Pharmaceutical Sciences. (2018).
  • Google Patents. (1988).
  • Journal of Pharmacy and Pharmacology. (2021). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Semantic Scholar. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors.
  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
  • Molecules. (2024).

Sources

Application

Experimental Applications of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline: A Guide for Preclinical Research and Development

Abstract This document provides a comprehensive guide to the potential experimental applications of the novel chemical entity, 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. While this specific molecule is not ext...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the potential experimental applications of the novel chemical entity, 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. While this specific molecule is not extensively characterized in current scientific literature, its structural motifs—a phenoxyaniline core, a piperidine ring, and a sulfonamide linker—are prevalent in a wide array of biologically active compounds. This guide, therefore, extrapolates from the known activities of structurally related molecules to propose a series of robust experimental protocols. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies to investigate the potential therapeutic utility of this compound. The proposed areas of investigation include its potential as a kinase inhibitor, a G-protein coupled receptor (GPCR) antagonist, and an antimicrobial agent. Each section provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines, underpinned by authoritative references.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is a synthetic molecule characterized by a unique amalgamation of three key chemical moieties. The phenoxyaniline scaffold is a well-established pharmacophore in medicinal chemistry, notably in the development of kinase inhibitors.[1][2] The piperidine ring is a ubiquitous feature in pharmaceuticals, contributing to desirable pharmacokinetic properties and serving as a versatile scaffold for interacting with various biological targets.[3][4] Finally, the sulfonamide group is a cornerstone of drug design, known for its role in a multitude of therapeutic agents, including antibacterials and various enzyme inhibitors.[5]

The convergence of these three structural elements in a single molecule suggests a rich and diverse pharmacological potential. The phenoxyaniline core, for instance, is a key feature of inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer.[1] The piperidine-sulfonamide combination has been explored for its activity against various pathogens and as antagonists for receptors like the Transient Receptor Potential Vanilloid-4 (TRPV4).[6]

This guide, therefore, puts forth a hypothesis-driven approach to elucidating the bioactivity of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. We present detailed protocols for a tiered screening strategy, beginning with in vitro assays to identify primary biological activities and progressing to cell-based models to confirm and characterize these effects.

Proposed Mechanism of Action: A Structural Hypothesis

Based on its constituent chemical moieties, we propose three primary, hypothetical mechanisms of action for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline that warrant experimental investigation.

Proposed_Mechanisms_of_Action cluster_0 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline cluster_1 Potential Biological Targets cluster_2 Potential Cellular Effects Compound Core Molecule Kinase Protein Kinase (e.g., MEK, PDGFR) Compound->Kinase Phenoxyaniline Core GPCR G-Protein Coupled Receptor (e.g., Serotonin Receptor) Compound->GPCR Piperidine Moiety MicrobialEnzyme Microbial Enzyme (e.g., Dihydropteroate Synthase) Compound->MicrobialEnzyme Sulfonamide Group Cancer Inhibition of Cancer Cell Proliferation Kinase->Cancer Neuro Modulation of Neuronal Signaling GPCR->Neuro Antimicrobial Inhibition of Microbial Growth MicrobialEnzyme->Antimicrobial

Caption: Hypothetical mechanisms of action for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Application Note 1: Investigation as a Kinase Inhibitor

Scientific Rationale: The phenoxyaniline scaffold is a known hinge-binding motif for many protein kinases.[1] Derivatives of 4-anilinoquinoline, a structurally related class, have demonstrated potent inhibitory activity against kinases such as MEK and PDGFR.[2] Therefore, it is plausible that 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline could exhibit inhibitory effects on one or more protein kinases, making it a candidate for anticancer drug discovery.

Experimental Workflow:

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Preparation Assay_Prep Prepare Kinase Assay Plate: - Kinase Enzyme - Biotinylated Peptide Substrate - ATP Start->Assay_Prep Compound_Add Add Test Compound (Varying Concentrations) Assay_Prep->Compound_Add Incubation Incubate at 30°C Compound_Add->Incubation Detection Add Detection Reagent (e.g., TR-FRET) Incubation->Detection Readout Measure Signal (Fluorescence) Detection->Readout Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Readout->Analysis End End: Identify Potential Kinase Inhibition Analysis->End

Caption: Workflow for in vitro kinase inhibitor screening.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol is adapted from established methods for high-throughput kinase inhibitor screening.[7]

1. Materials and Reagents:

  • 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (Test Compound)
  • Kinase of interest (e.g., MEK1, PDGFRβ)
  • Kinase-specific peptide substrate
  • ATP
  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na3VO4, 2 mM DTT)[8]
  • ADP-Glo™ Kinase Assay Kit (Promega)
  • 384-well white assay plates
  • Multichannel pipettes and a plate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase reaction buffer.
  • Kinase Reaction:
  • Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate.
  • Add 2.5 µL of a 2x kinase solution (containing the kinase enzyme and substrate) to each well.
  • Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
  • Include positive (no inhibitor) and negative (no kinase) controls.
  • Incubation: Incubate the plate at 30°C for 60 minutes.
  • ADP Detection:
  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  • Incubate at room temperature for 30 minutes.
  • Data Acquisition: Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
  • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Representative IC50 Values for Phenoxyaniline-based Kinase Inhibitors

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
3-Cyano-4-(phenoxyanilino)quinolinesMEK15 - 25[1]
4-Phenoxyquinoline DerivativesPDGFR50 - 100[1]

Application Note 2: Evaluation as a GPCR Antagonist

Scientific Rationale: The piperidine moiety is a common structural feature in many GPCR ligands, including antagonists of serotonin and other neurotransmitter receptors.[4] The overall lipophilicity and three-dimensional shape of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline may allow it to bind to the ligand-binding pocket of certain GPCRs, thereby modulating their activity.

Experimental Workflow:

GPCR_Antagonist_Assay_Workflow Start Start: Cell Culture Cell_Plating Plate Cells Expressing Target GPCR Start->Cell_Plating Compound_Add Add Test Compound (Potential Antagonist) Cell_Plating->Compound_Add Agonist_Add Add Known Agonist Compound_Add->Agonist_Add Incubation Incubate Agonist_Add->Incubation Assay Perform Cell-Based Assay (e.g., Calcium Mobilization, BRET) Incubation->Assay Readout Measure Signal Assay->Readout Analysis Data Analysis: - Determine Antagonist Potency (IC50) Readout->Analysis End End: Identify Potential GPCR Antagonism Analysis->End

Caption: Workflow for a cell-based GPCR antagonist assay.

Detailed Protocol: Cell-Based Calcium Mobilization Assay (FLIPR)

This protocol is based on established methods for screening GPCR antagonists using a Fluorometric Imaging Plate Reader (FLIPR).[9][10]

1. Materials and Reagents:

  • HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A receptor).
  • Cell culture medium (e.g., DMEM with 10% FBS).
  • Fluo-4 NW Calcium Assay Kit (Thermo Fisher Scientific).
  • Known agonist for the target GPCR.
  • Test Compound.
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • 384-well black-walled, clear-bottom assay plates.
  • FLIPR instrument.

2. Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at an appropriate density and grow overnight.
  • Dye Loading: Remove the culture medium and add Fluo-4 NW dye-loading solution to each well. Incubate for 30-60 minutes at 37°C.
  • Compound Addition: Add the test compound at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.
  • FLIPR Assay:
  • Place the cell plate and a plate containing the agonist into the FLIPR instrument.
  • Initiate the reading, which will measure baseline fluorescence.
  • The instrument will then add the agonist to the wells and continue to record the fluorescence signal over time.
  • Data Acquisition: The FLIPR instrument will record the change in fluorescence, which corresponds to intracellular calcium mobilization.

3. Data Analysis:

  • Determine the agonist-induced calcium response in the presence of different concentrations of the test compound.
  • Calculate the percentage inhibition of the agonist response by the test compound.
  • Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Application Note 3: Assessment of Antimicrobial Activity

Scientific Rationale: The sulfonamide moiety is a classic antibacterial pharmacophore, famously represented by the sulfa drugs.[5] These compounds typically act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. The piperidine component can also contribute to antimicrobial activity.[5] Therefore, 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is a candidate for investigation as a novel antimicrobial agent.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[11]

1. Materials and Reagents:

  • Test Compound.
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Sterile 96-well microtiter plates.
  • Bacterial inoculum standardized to 0.5 McFarland.
  • Positive control antibiotic (e.g., sulfamethoxazole).

2. Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.
  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.
  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. Data Analysis:

  • The MIC value is determined by visual inspection of the microtiter plate.
  • To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth can be subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[11]

Table 2: Representative Antimicrobial Activities of Sulfonamide and Piperidine Derivatives

Compound ClassTarget OrganismActivity MetricValue (µg/mL)Reference
Novel SulfonamidesXanthomonas oryzaeEC502.65 - 11.83[5]
Piperidine DerivativesVarious BacteriaMICVaries widely[3]

Conclusion and Future Directions

The structural features of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline provide a strong rationale for its investigation as a potential therapeutic agent. The detailed protocols provided in this guide offer a starting point for a systematic evaluation of its activity as a kinase inhibitor, a GPCR antagonist, and an antimicrobial agent. Positive results from these initial screens would warrant further investigation, including selectivity profiling against a broader panel of kinases or receptors, in vivo efficacy studies in relevant animal models, and absorption, distribution, metabolism, and excretion (ADME) profiling. The exploration of this and similar novel chemical scaffolds is essential for the continued discovery of new medicines to address unmet medical needs.

References

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  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (URL: [Link])

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  • (PDF) A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers - ResearchGate. (URL: [Link])

  • A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers - PubMed. (URL: [Link])

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  • An optimal set of inhibitors for Reverse Engineering via Kinase Regularization - bioRxiv. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (URL: [Link])

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC. (URL: [Link])

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) - ACS Publications. (URL: [Link])

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  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (URL: [Link])

Sources

Method

Application Notes and Protocols for the Investigation of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Novel Therapeutic Development The compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline represents a novel c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Novel Therapeutic Development

The compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline represents a novel chemical entity with significant potential in drug discovery. Its structure combines three key pharmacophores that are prevalent in a wide range of clinically approved drugs: a phenoxy-aniline core, a sulfonamide linkage, and a piperidine moiety.[1][2] This unique combination suggests the possibility of multifaceted biological activity, making it a compelling candidate for screening against various therapeutic targets.

  • The piperidine ring is a ubiquitous feature in pharmaceuticals, known to enhance metabolic stability, modulate lipophilicity, and provide a three-dimensional structure that can optimize interactions with biological targets.[3][4] It is found in drugs targeting cancer, central nervous system disorders, and infectious diseases.[1][3]

  • The sulfonamide group is a cornerstone of medicinal chemistry, first recognized for its antibacterial properties.[2] Beyond this, sulfonamide derivatives have been developed as anticancer agents, diuretics, and potent enzyme inhibitors, including inhibitors of carbonic anhydrases and protein kinases.[5][6]

  • The phenoxy-aniline scaffold is a recognized "hinge-binding" motif in many kinase inhibitors, where it can form critical hydrogen bonds within the ATP-binding pocket of the enzyme.[7]

Given these structural attributes, 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is hypothesized to possess potential activity as a kinase inhibitor or an antibacterial agent. These application notes provide a comprehensive guide for the initial synthesis, screening, and characterization of this compound.

Proposed Synthetic Route

The synthesis of the target compound can be approached through a multi-step process, culminating in the formation of the sulfonamide bond. A plausible and efficient synthetic strategy is outlined below. This route leverages common reactions in medicinal chemistry, such as nucleophilic aromatic substitution and sulfonamide formation.

Protocol 1: Synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Step 1: Synthesis of 1-fluoro-2-(3-methylphenoxy)-5-nitrobenzene

  • To a solution of 3-methylphenol (1.1 equivalents) in anhydrous Dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0°C.

  • Stir the mixture for 30 minutes at room temperature to form the sodium phenoxide.

  • Add 2-fluoro-5-nitroaniline (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-fluoro-2-(3-methylphenoxy)-5-nitrobenzene.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in ethanol.

  • Add tin(II) chloride dihydrate (3.0 equivalents) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 2-(3-methylphenoxy)-5-aminobenzene.

Step 3: Sulfonylation to form the final compound

  • Dissolve the aniline derivative from Step 2 in pyridine or dichloromethane with a non-nucleophilic base like triethylamine.

  • Cool the solution to 0°C.

  • Add piperidine-1-sulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[8]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product, 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

G cluster_0 Synthesis Workflow 3-methylphenol 3-methylphenol Step1 Step 1: Nucleophilic Aromatic Substitution (NaH, DMF) 3-methylphenol->Step1 2-fluoro-5-nitroaniline 2-fluoro-5-nitroaniline 2-fluoro-5-nitroaniline->Step1 Intermediate1 1-fluoro-2-(3-methylphenoxy) -5-nitrobenzene Step1->Intermediate1 Step2 Step 2: Nitro Reduction (SnCl2·2H2O, EtOH) Intermediate1->Step2 Intermediate2 2-(3-methylphenoxy) -5-aminobenzene Step2->Intermediate2 Step3 Step 3: Sulfonamide Formation (Pyridine or Et3N) Intermediate2->Step3 piperidine-1-sulfonyl_chloride piperidine-1-sulfonyl_chloride piperidine-1-sulfonyl_chloride->Step3 FinalProduct 2-(3-Methylphenoxy)-5- (piperidine-1-sulfonyl)aniline Step3->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Hypothesized Biological Targets and Mechanism of Action

The structural amalgamation within 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline suggests two primary avenues for its biological activity: kinase inhibition and antibacterial action.

Primary Hypothesis: Protein Kinase Inhibition The phenoxy-aniline substructure is a well-established hinge-binding motif for various protein kinases.[7] Dysregulation of kinase signaling pathways is a hallmark of cancer and inflammatory diseases.[9][10] We hypothesize that this compound could act as a Type I or Type II kinase inhibitor, competing with ATP for binding to the kinase active site. Potential targets include serine/threonine kinases (e.g., AKT, BRAF, p38) or tyrosine kinases (e.g., EGFR, PDGFR), which are critical nodes in cell proliferation and survival pathways.[11]

G cluster_pathway Hypothesized Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase_A Kinase A (e.g., PI3K) Receptor->Kinase_A Kinase_B Kinase B (e.g., AKT) Kinase_A->Kinase_B Downstream Downstream Effectors Kinase_B->Downstream Response Cell Proliferation, Survival Downstream->Response TargetCompound 2-(3-Methylphenoxy)-5- (piperidine-1-sulfonyl)aniline TargetCompound->Kinase_B Inhibition

Caption: Potential inhibition of a generic kinase signaling cascade.

Secondary Hypothesis: Antibacterial Activity Sulfonamides traditionally function as antibacterial agents by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2] The presence of the sulfonamide group, coupled with the piperidine moiety which may enhance cell wall penetration, makes this compound a candidate for antibacterial screening.[5]

Experimental Protocols

Protocol 2: Primary Screening - In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a selected protein kinase (e.g., AKT1, EGFR).[9][12] A luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction is recommended for its high sensitivity and throughput.[13]

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate peptide

  • Test Compound stock solution (10 mM in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well microplates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. A common starting range is 100 µM to 1 nM.

  • Assay Setup: In a 96-well plate, add 5 µL of the diluted compound solutions to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme and Substrate Addition: Add 10 µL of a pre-mixed solution of the kinase and its specific substrate to each well.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Luminescence Reading: Incubate for an additional 10 minutes to stabilize the luminescent signal and then measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]

Parameter Description Example Value
Target KinaseThe specific kinase being assayedAKT1
SubstratePeptide or protein phosphorylated by the kinaseCrosstide
ATP ConcentrationTypically at the Km value for the kinase10 µM
Incubation TimeDuration of the kinase reaction60 minutes
Result
IC50 (µM) Concentration for 50% inhibition To be determined
Ki (µM) Inhibition constant (if mechanism is determined) To be determined
Table 1: Data summary for kinase inhibition assay.

Protocol 3: Secondary Screening - Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method to determine the lowest concentration of the test compound that inhibits the visible growth of a target bacterium.[14][15]

Materials:

  • Test Compound stock solution (10 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the test bacterium in MHB overnight at 37°C. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution with MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. The final volume in each well should be 200 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[14]

Bacterial Strain Gram Stain MIC (µg/mL)
S. aureus ATCC 29213PositiveTo be determined
E. coli ATCC 25922NegativeTo be determined
P. aeruginosa ATCC 27853NegativeTo be determined
E. faecalis ATCC 29212PositiveTo be determined
Table 2: Data summary for antibacterial MIC assay.

Protocol 4: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for prioritizing drug candidates.[16][17][18] The following are key initial in vitro assays.

A. Kinetic Solubility Assay

  • Principle: Measures the solubility of the compound in a buffered solution after precipitation from a DMSO stock.

  • Protocol: Add a concentrated DMSO stock of the compound to an aqueous buffer (e.g., PBS, pH 7.4). Shake for 2 hours, then filter or centrifuge to remove precipitate. Quantify the concentration of the compound in the supernatant by LC-MS/MS.

B. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: Assesses the passive diffusion of a compound across an artificial lipid membrane, predicting its intestinal absorption.

  • Protocol: A donor plate containing the compound in buffer is placed on top of an acceptor plate, separated by a filter coated with a lipid solution. After incubation, the concentration of the compound in both donor and acceptor wells is measured to calculate the permeability coefficient (Pe).

C. Liver Microsomal Stability Assay

  • Principle: Evaluates the metabolic stability of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).

  • Protocol: Incubate the test compound with liver microsomes (human or rodent) and NADPH (a necessary cofactor) at 37°C. Take samples at various time points (e.g., 0, 5, 15, 30, 60 min). Quench the reaction and analyze the remaining parent compound concentration by LC-MS/MS to determine the half-life (t½) and intrinsic clearance (Clint).[16]

ADME Parameter Assay Description Target Value
SolubilityKinetic SolubilityMeasures aqueous solubility at physiological pH.> 50 µM
PermeabilityPAMPAPredicts passive intestinal absorption.Pe > 5 x 10⁻⁶ cm/s
Metabolic StabilityLiver Microsomal StabilityMeasures rate of metabolism by liver enzymes.t½ > 30 min
Table 3: Summary of key in vitro ADME assays and target values.

Data Interpretation and Next Steps

The initial screening data will provide a foundational understanding of the bioactivity of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

  • Potent Kinase Inhibition (IC50 < 1 µM): If the compound shows potent activity, subsequent steps should include kinase selectivity profiling against a broad panel of kinases to assess specificity, determination of the mechanism of inhibition (e.g., competitive, non-competitive), and cell-based assays to confirm on-target activity in a physiological context.[9][13]

  • Significant Antibacterial Activity (MIC ≤ 16 µg/mL): If promising antibacterial activity is observed, further studies should include determining whether the effect is bactericidal or bacteriostatic, testing against a broader panel of clinical isolates (including resistant strains), and cytotoxicity assays against mammalian cell lines to assess the therapeutic index.[14]

  • Favorable ADME Profile: A compound with good solubility, permeability, and metabolic stability is a strong candidate for progression to in vivo pharmacokinetic and efficacy studies.[17][18] An unfavorable profile may necessitate medicinal chemistry efforts to optimize these properties.

This structured approach provides a robust framework for the initial evaluation of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, enabling a data-driven progression in the drug discovery pipeline.

References

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  • Oliynyk, S., & Mykhailiuk, P. K. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1406. [Link]

  • Al-Ghorbani, M., & Al-Durai, M. H. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1). [Link]

  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2769. [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Google Patents. (2012). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.
  • Rehman, M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications, 2014, 879234. [Link]

  • ResearchGate. (2023). Pharmacological properties of natural piperidine derivatives. [Link]

  • Oliynyk, S., & Mykhailiuk, P. K. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 85(5), 32-44. [Link]

  • ResearchGate. (2015). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 3069-3079. [Link]

  • Wang, M., et al. (2021). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules, 26(12), 3700. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • ResearchGate. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. [Link]

  • PubMed. (2010). Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. [Link]

  • ScienceDirect. (2007). Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. [Link]

  • Romanian Journal of Biophysics. (2010). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 488. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. [Link]

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  • MDPI. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]

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Application

Application Notes and Protocols for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

For Research Use Only. Not for use in diagnostic procedures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: A Senior Application Scientist

Disclaimer: The following application notes and protocols are based on a scientific, structure-activity relationship (SAR) analysis of the constituent chemical moieties of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. Due to a lack of specific published data for this compound, its biological activities and the subsequent experimental protocols are hypothesized. Researchers should use this guide as a foundational framework for empirical investigation.

Introduction: A Molecule of Convergent Bioactive Scaffolds

The compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline represents a compelling subject for investigation in drug discovery and chemical biology. Its structure is a composite of several well-established pharmacophores: a substituted phenoxy group, a sulfonamide linker, an aniline core, and a piperidine moiety. This unique combination suggests a potential for multifaceted biological activity, warranting a systematic approach to its laboratory evaluation.

The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, diuretic, and anticancer properties.[1][2][3] The piperidine ring is another "privileged structure" in drug discovery, known for its conformational flexibility and its presence in numerous CNS-active agents, anticancer compounds, and enzyme inhibitors.[4][5][6] The aniline scaffold is a common feature in kinase inhibitors and other targeted therapies, valued for its ability to form key hydrogen bond interactions with biological targets.[7][8] Finally, the 3-methylphenoxy group can influence the compound's lipophilicity and steric interactions within a target's binding pocket, potentially modulating potency and selectivity.

This guide provides a hypothesized framework for the laboratory use of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, offering detailed protocols for its initial characterization and suggesting potential avenues for further research.

Hypothesized Biological Activities and Applications

Based on its structural components, 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is hypothesized to exhibit one or more of the following biological activities:

  • Enzyme Inhibition: The sulfonamide moiety is a well-known inhibitor of various enzymes, including carbonic anhydrases and kinases.[3] The overall structure may confer selectivity for specific enzyme targets.

  • Receptor Modulation: The piperidine and aniline components are frequently found in compounds that modulate the activity of G-protein coupled receptors (GPCRs) or ion channels.[5]

  • Antiproliferative Effects: Many kinase inhibitors and other anticancer agents feature aniline and sulfonamide scaffolds.[5][7]

These hypothesized activities suggest potential applications in research areas such as oncology, neuropharmacology, and inflammation.

Physicochemical Properties and Handling

PropertyPredicted Value/InformationSource/Justification
Molecular FormulaC18H22N2O3SCalculated
Molecular Weight346.45 g/mol Calculated
AppearanceOff-white to pale yellow solidInferred from similar compounds
SolubilitySoluble in DMSO and methanol; sparingly soluble in ethanol; poorly soluble in water.Inferred from structural components
StorageStore at 2-8°C, desiccated, and protected from light.Standard for research compounds

Safety Precautions:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information. While a specific SDS for this compound is not available, the SDS for structurally related sulfonamides and anilines should be consulted. [Anilines can have associated metabolic liabilities and potential for toxicity, warranting careful handling.[8][9][10]]

Experimental Protocols

The following protocols are provided as a starting point for the investigation of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline's biological activity.

Protocol 1: General Kinase Inhibition Assay (Spectrophotometric)

This protocol describes a general method to screen for inhibitory activity against a model serine/threonine or tyrosine kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, which is coupled to a series of enzymatic reactions leading to a change in absorbance.

Materials:

  • 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

  • Kinase of interest (e.g., a commercially available recombinant kinase)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white, flat-bottom microplate

  • Microplate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the kinase assay buffer.

  • Assay Setup: In a 96-well plate, add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer).

  • Enzyme and Substrate Addition: Add 10 µL of a solution containing the kinase and its substrate in the assay buffer to each well.

  • Initiation of Reaction: Add 10 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Follow the manufacturer's instructions for the ADP-Glo™ assay to measure the amount of ADP produced. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure light production using a luciferase/luciferin reaction.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Hypothetical Data Presentation:

Compound Concentration (µM)% Inhibition
10095.2
3088.1
1075.4
352.3
128.9
0.310.5
0.12.1
IC50 (µM) 2.8
Protocol 2: Cell-Based GPCR Antagonist Assay (cAMP Measurement)

This protocol is designed to assess the potential of the compound to act as an antagonist at a Gs-coupled GPCR.

Principle: Activation of a Gs-coupled GPCR leads to an increase in intracellular cyclic AMP (cAMP). An antagonist will block this agonist-induced increase in cAMP.

Materials:

  • A cell line stably expressing a Gs-coupled GPCR of interest (e.g., HEK293 cells)

  • 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

  • A known agonist for the GPCR of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF-based kit from Cisbio or ELISA-based kit)

  • 96-well cell culture plate

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and wash the cells with stimulation buffer. Add the desired concentrations of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (prepared in stimulation buffer) to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the GPCR agonist at a concentration that elicits a submaximal response (e.g., EC80) to the wells containing the test compound. Also, include wells with agonist only (positive control) and buffer only (negative control).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced cAMP production for each concentration of the test compound. Determine the IC50 value.

Visualization of Hypothesized Mechanisms and Workflows

Below are diagrams illustrating a hypothetical signaling pathway that could be modulated by 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline and a general workflow for its characterization.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein Gs Protein GPCR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->GPCR Activates Test_Compound 2-(3-Methylphenoxy)-5- (piperidine-1-sulfonyl)aniline Test_Compound->GPCR Antagonizes G_protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

Caption: Hypothesized antagonism of a Gs-coupled GPCR signaling pathway.

G cluster_workflow Characterization Workflow start Compound Synthesis & Purification physchem Physicochemical Characterization (Solubility, Purity) start->physchem primary_screen Primary Screening (e.g., Kinase Panel) physchem->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response cell_based Cell-Based Assays (e.g., GPCR, Viability) dose_response->cell_based mechanism Mechanism of Action Studies cell_based->mechanism end Lead Optimization mechanism->end

Caption: General experimental workflow for compound characterization.

Conclusion

2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is a novel chemical entity with significant potential for biological activity based on the established roles of its constituent pharmacophores. The application notes and protocols provided herein offer a rational, albeit hypothetical, starting point for its systematic investigation. It is incumbent upon the researcher to empirically validate these hypotheses and to further explore the compound's mechanism of action and therapeutic potential.

References

  • Sulphonamides: A Pharmaceutical Review. (2017). International Journal of Pharmaceutical Sciences and Research.
  • Piperidine nucleus in the field of drug discovery. (n.d.). Future Journal of Pharmaceutical Sciences.
  • Sulfonamide (medicine) - Wikipedia. (n.d.).
  • Potential applications of substituted anilines in medicinal chemistry. (2025). BenchChem.
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. (2025). BenchChem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Cureus.
  • Spirocyclic Piperidines in Drug Discovery. (n.d.). PharmaBlock.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of the Serbian Chemical Society.
  • Aniline replacement in drug-like compounds. (2024). Cresset.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). GoodRx.
  • Rationally Designing Safer Anilines: The Challenging Case of 4-Aminobiphenyls. (2012). Journal of Medicinal Chemistry.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (n.d.). Synfacts.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Medicinal Chemistry Letters.
  • Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids. (2025). BenchChem.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Medicinal Chemistry Letters.
  • Enzymatic Assay of Trypsin Inhibitor. (n.d.). MilliporeSigma.
  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). PLOS ONE.
  • Lab Manual Final. (n.d.). Scribd.
  • Establishment of a novel cell-based assay for screening small molecule antagonists of human interleukin-6 receptor. (2014). Acta Pharmacologica Sinica.
  • Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). Molecules.
  • cAMP - Guide to optimizing antagonists of Gαs. (n.d.). Revvity.
  • Enzyme Analysis. (n.d.). G-Biosciences.
  • An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. (2024). Xenobiotica.
  • CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. (n.d.). Fraunhofer-Gesellschaft.
  • Cell-Based NAb Assays: Wh
  • An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. (2024).
  • The Potential Biological Activities of 3-Hydroxy-4-methoxyacetophenone: A Technical Guide. (2025). BenchChem.
  • The Biological Activity of 4-Methoxy-2,3,6-trimethylphenol: A Technical Overview. (2025). BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. This guide is designed to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your synthetic procedures and overcoming common challenges to improve yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, a key intermediate in the synthesis of Tamsulosin.[1][2]

Issue 1: Low Yield of the Final Product

Low or no conversion is a frequent challenge in multi-step organic syntheses. The causes can often be traced back to reaction conditions, reagent quality, or the presence of impurities.

Potential Causes & Solutions:

  • Sub-optimal Reaction Temperature: The kinetics of the reaction are highly dependent on temperature. If the reaction is proceeding slowly, a cautious and incremental increase in temperature may improve the reaction rate and overall yield. Conversely, excessively high temperatures can lead to the formation of byproducts, such as diaryl sulfones.[3] It is crucial to monitor the reaction closely to determine the optimal temperature.

  • Inefficient Base or Solvent System: The choice of base and solvent is critical for the successful formation of the sulfonamide bond. A common approach involves reacting the corresponding sulfonyl chloride with the aniline in the presence of a base like triethylamine in a solvent such as dichloromethane.[4] If yields are low, consider screening other non-protic organic solvents and alternative organic or inorganic bases.

  • Moisture in the Reaction Mixture: Sulfonyl chlorides are susceptible to hydrolysis. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water can consume the sulfonyl chloride starting material, leading to a decrease in the yield of the desired product.

  • Poor Quality of Starting Materials: The purity of the starting materials, 2-(3-Methylphenoxy)aniline and piperidine-1-sulfonyl chloride, is paramount. Impurities can interfere with the reaction. It is recommended to purify the starting materials if their purity is questionable.

Issue 2: Formation of Impurities and Byproducts

The presence of impurities can complicate the purification process and reduce the overall yield of the desired product.

Potential Causes & Solutions:

  • Diaryl Sulfone Formation: As mentioned, high reaction temperatures can promote the formation of diaryl sulfones.[3] Maintaining the lowest effective temperature is key to minimizing this side reaction.

  • Side Reactions of the Aniline Moiety: The aniline functional group can be susceptible to oxidation or other side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate these unwanted reactions.

  • Incomplete Reaction: If the reaction is not driven to completion, the starting materials will remain as impurities. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Issue 3: Difficulties in Product Purification

Isolating the final product in high purity can be challenging due to the presence of unreacted starting materials or byproducts with similar physical properties.

Potential Causes & Solutions:

  • Co-elution during Column Chromatography: If the desired product and impurities have similar polarities, they may co-elute during column chromatography. To address this, a systematic optimization of the eluent system is necessary. For amines, adding a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the mobile phase can help to reduce tailing and improve separation on silica gel.[5]

  • "Salting Out" for Water-Soluble Products: If the product has some water solubility, extraction can be difficult. The addition of a saturated solution of an inorganic salt, such as sodium chloride (brine), to the aqueous layer can decrease the solubility of the organic product and improve its partitioning into the organic phase.[3]

  • Recrystallization Challenges: Finding a suitable solvent system for recrystallization is often a matter of trial and error. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature. Experiment with a range of solvents with varying polarities.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline?

A1: A common synthetic approach involves two main steps:

  • Sulfonylation: Reaction of 4-amino-3-methoxyphenol with piperidine-1-sulfonyl chloride to form 4-hydroxy-2-methoxy-5-(piperidine-1-sulfonyl)aniline.

  • Etherification: A Williamson ether synthesis between the resulting phenol and a suitable m-cresol derivative.

Alternatively, the order of these steps can be reversed.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction's conversion.

Q3: What are the recommended purification techniques for the final product?

A3: The most common purification method is column chromatography on silica gel.[5] As mentioned in the troubleshooting guide, optimizing the solvent system is crucial for achieving good separation. Recrystallization from a suitable solvent is another effective method for obtaining a highly pure product.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Sulfonyl chlorides are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The organic solvents used are often flammable and should be handled with care, away from ignition sources. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Experimental Protocols & Data

Illustrative Synthetic Protocol

This is a generalized protocol and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 4-nitro-2-(3-methylphenoxy)anisole

  • To a solution of 4-nitroguaiacol and m-cresol in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC).

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-nitro-2-(3-methylphenoxy)anisole in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., Pd/C with H₂ gas).

  • Stir the reaction at room temperature until the reduction is complete (monitor by TLC).

  • Work up the reaction accordingly based on the reducing agent used. For example, if using SnCl₂, basify the mixture and extract the product.

  • Purify the resulting aniline if necessary.

Step 3: Sulfonylation

  • Dissolve the 2-(3-methylphenoxy)anisole-4-amine in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add a base, such as triethylamine or pyridine.

  • Slowly add a solution of piperidine-1-sulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the final product, 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, by column chromatography or recrystallization.

Data Summary Table
ParameterRecommended Condition/ValueNotes
Sulfonylation Base Triethylamine, PyridineAn excess of the base is often used to scavenge the HCl byproduct.
Sulfonylation Solvent Dichloromethane, ChloroformAnhydrous conditions are crucial.
Reaction Temperature 0 °C to room temperatureHigher temperatures may lead to byproducts.[3]
Purification Method Column Chromatography, RecrystallizationOptimization of the eluent or solvent system is key.
TLC Eluent (example) Hexane:Ethyl Acetate (e.g., 7:3)A small amount of triethylamine can be added to improve separation.[5]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_temp Review Reaction Temperature start->check_temp check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions optimize_temp Optimize Temperature (Incremental Changes) check_temp->optimize_temp purify_reagents Purify/Replace Starting Materials check_reagents->purify_reagents dry_glassware Ensure Dry Glassware & Solvents check_conditions->dry_glassware success Improved Yield optimize_temp->success purify_reagents->success dry_glassware->success

Caption: Decision tree for troubleshooting low product yield.

General Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sulfonylation A 4-Nitroguaiacol + m-Cresol B 4-nitro-2-(3-methylphenoxy)anisole A->B Base, Heat C 4-nitro-2-(3-methylphenoxy)anisole D 2-(3-methylphenoxy)anisole-4-amine C->D Reducing Agent (e.g., SnCl2 or H2/Pd-C) E 2-(3-methylphenoxy)anisole-4-amine + Piperidine-1-sulfonyl chloride F 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline E->F Base (e.g., Triethylamine)

Caption: A possible synthetic route for the target molecule.

References

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. Available at: [Link]

  • Chemoenzymatic synthesis of Tamsulosin. (2025). Organic & Biomolecular Chemistry. Available at: [Link]

  • Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-5. Available at: [Link]

Sources

Optimization

common issues in 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline . This mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline .

This molecule features two critical functional groups—a diaryl ether linkage and a piperidine sulfonamide—that require precise chemoselective control during synthesis. The standard workflow relies on a robust three-step sequence: Sulfonylation, Nucleophilic Aromatic Substitution (SNAr), and Nitro Reduction.

Synthetic Workflow Overview

Figure 1: Three-step synthetic workflow for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Troubleshooting & FAQs by Synthetic Step

Step 1: Sulfonamide Formation

Q: Why is my yield of 1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine so low, and why am I seeing a highly polar baseline spot on my TLC? A: You are likely observing the hydrolysis of the starting material. 2-Chloro-5-nitrobenzenesulfonyl chloride is a highly reactive industrial intermediate[1]. While its reaction with piperidine is fast, the electrophilic sulfur atom is highly susceptible to attack by water, leading to the formation of 2-chloro-5-nitrobenzenesulfonic acid[2].

  • Causality & Fix: Ensure your dichloromethane (DCM) is strictly anhydrous. Add the piperidine dropwise at 0 °C. The reaction is highly exothermic; failure to control the temperature can lead to localized heating, which accelerates competitive side reactions.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Q: The SNAr reaction with m-cresol is stalling at 50% conversion. Should I increase the temperature or use a stronger base like Sodium Hydride (NaH)? A: Do not use NaH. Strong bases can lead to the degradation of the solvent (DMF) into dimethylamine, which will act as a competing nucleophile. Potassium carbonate (K2CO3) is the optimal base for generating the m-cresolate nucleophile[3]. Stalling is almost always caused by trace water in the DMF. Water hydrolyzes the aryl chloride to 2-hydroxy-5-nitrobenzenesulfonamide, permanently killing the reaction[4].

Figure 2: Nucleophilic Aromatic Substitution (SNAr) pathway via the Meisenheimer intermediate.

Step 3: Nitro Reduction

Q: I attempted a standard Pd/C catalytic hydrogenation, but the reaction is sluggish and LCMS shows multiple byproducts. What went wrong? A: While catalytic hydrogenation using Pd/C is the preferred industrial method for reducing aromatic nitro compounds[5], the presence of the sulfonamide group complicates the reaction. Sulfur-containing motifs can act as catalyst poisons by binding irreversibly to the palladium surface[6]. Furthermore, highly active Pd/C can occasionally catalyze the cleavage of the C-O diaryl ether bond.

  • Causality & Fix: To ensure absolute chemoselectivity, switch to a modified Béchamp reduction utilizing non-noble metals like Iron (Fe) and Ammonium Chloride (NH4Cl)[7]. This method selectively reduces the nitro group to an aniline without cleaving the ether or poisoning the system[8].

Quantitative Data & Reagent Optimization

To ensure a self-validating system, adhere to the following stoichiometric and environmental parameters. Deviations will result in the listed consequences.

Synthetic StepCritical ParameterOptimal RangeConsequence of Deviation
1. Sulfonylation Temperature Profile0 °C 20 °C> 10 °C during addition causes exotherm runaway and hydrolysis.
1. Sulfonylation Piperidine Equivalents1.1 - 1.2 eq> 1.5 eq wastes reagent; < 1.0 eq leaves unreacted sulfonyl chloride.
2. SNAr Solvent Water Content< 50 ppm (Anhydrous)> 100 ppm leads to competitive aryl chloride hydrolysis.
2. SNAr K2CO3 Equivalents2.0 - 2.5 eq< 2.0 eq results in incomplete m-cresolate formation and stalling.
3. Reduction Fe Powder Equivalents5.0 - 8.0 eq< 5.0 eq leads to accumulation of hydroxylamine intermediates.

Validated Experimental Protocols

Protocol 1: Synthesis of 1-((2-Chloro-5-nitrophenyl)sulfonyl)piperidine
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon.

  • Dissolution: Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (10.0 g, 39.0 mmol) in anhydrous DCM (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add triethylamine (6.5 mL, 46.8 mmol). Slowly add piperidine (4.2 mL, 42.9 mmol) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation: Check by LCMS. The starting material mass should be absent, replaced by the product mass (M+H = 305.0).

  • Workup: Quench with 1M HCl (50 mL) to remove unreacted amine. Extract with DCM (2 x 50 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo to yield a pale yellow solid.

Protocol 2: Synthesis of 1-((2-(3-Methylphenoxy)-5-nitrophenyl)sulfonyl)piperidine
  • Setup: In a 100 mL pressure vial, combine the product from Protocol 1 (5.0 g, 16.4 mmol) and oven-dried K2CO3 (5.6 g, 41.0 mmol).

  • Reagents: Add anhydrous DMF (40 mL) followed by m-cresol (1.9 mL, 18.0 mmol).

  • Reaction: Seal the vial and heat to 90 °C behind a blast shield for 12 hours.

  • Validation: TLC (3:1 Hexanes/EtOAc) should show complete consumption of the starting material. The product spot will be highly UV-active.

  • Workup: Cool to room temperature and pour the mixture into ice water (200 mL). The product will precipitate. Filter the solid, wash thoroughly with water (to remove DMF and excess K2CO3), and dry under high vacuum.

Protocol 3: Synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline
  • Setup: In a 250 mL round-bottom flask, dissolve the product from Protocol 2 (4.0 g, 10.6 mmol) in a mixture of Ethanol (60 mL) and Water (15 mL).

  • Reagents: Add Iron powder (3.5 g, 63.6 mmol) and Ammonium Chloride (2.8 g, 53.0 mmol).

  • Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 3 hours.

  • Validation: Spot the reaction on TLC. The product aniline will stain intensely with ninhydrin (indicating a primary amine) and will be significantly more polar than the nitro precursor.

  • Workup: Cool the mixture and filter it through a pad of Celite to remove iron sludge. Wash the Celite pad with hot EtOAc (100 mL). Concentrate the filtrate, partition between EtOAc and saturated NaHCO3, separate the organic layer, dry over Na2SO4, and evaporate to yield the final target molecule.

References

  • SYNTHETIC ORGANIC CHEMICALS United States Production and Sales, 1967. usitc.gov. 1

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews (acs.org). 6

  • US20220042055A1 - Method of reducing aromatic nitro compounds. Google Patents. 5

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. nih.gov. 7

  • Application Notes and Protocols for the Derivatization of 2-Nitro-N. benchchem.com. 8

  • WO2016198374A1 - Aromatic sulfonamide derivatives. Google Patents. 2

  • 博士論文 免疫調節薬を指向した S1P1 作動薬の探索研究. nii.ac.jp. 3

  • Poly(arylene ether)s with Low Refractive Indices: Poly(biphenylene oxide)s with Trifluoromethyl Pendant Groups via a Meta-Activated Nitro Displacement Reaction. Macromolecules (acs.org). 4

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Welcome to the technical support center for the synthesis and optimization of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. This guide is designed for researchers, chemists, and process development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable solutions for optimizing this multi-step synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a logical synthetic strategy for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline?

A logical and convergent approach involves two key transformations: a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed C-O cross-coupling to form the diaryl ether bond, and a sulfonamide formation. The order of these steps is critical. We recommend a two-step sequence starting from commercially available materials, as outlined below. This route strategically places the robust sulfonylation step after the more sensitive diaryl ether formation.

cluster_0 Step 1: Diaryl Ether Formation (SNA_r_) cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Sulfonylation A 2-Fluoro-5-nitroaniline C 2-(3-Methylphenoxy)-5-nitroaniline A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B m-Cresol B->C D 2-(3-Methylphenoxy)-5-aminosulfonylaniline (Target Precursor) C->D Reducing Agent (e.g., H2, Pd/C or SnCl2) Solvent (e.g., EtOH/MeOH) F 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (Final Product) D->F Base (e.g., Pyridine or Et3N) Solvent (e.g., DCM) E Piperidine-1-sulfonyl chloride E->F

Caption: Recommended synthetic pathway for the target molecule.

Troubleshooting Guide: Step-by-Step Optimization

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low Yield in Diaryl Ether Formation (Step 1)

Question: My SNAr reaction between 2-fluoro-5-nitroaniline and m-cresol is giving me a low yield (<50%). What factors should I investigate?

Answer: Low yield in this SNAr reaction is a common issue, typically stemming from suboptimal reaction conditions or degradation of starting materials. The key is the activation of the aromatic ring by the nitro group, which makes the fluorine a good leaving group. Here’s a systematic approach to troubleshooting:

  • Base and Solvent System: The choice of base and solvent is critical for promoting the nucleophilicity of the cresol while ensuring reagent stability.

    • Causality: A strong base is required to deprotonate the phenolic hydroxyl group of m-cresol, forming the more nucleophilic phenoxide. However, overly harsh conditions can lead to side reactions. The solvent must be polar aprotic to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) without protonating the nucleophile.

    • Troubleshooting Workflow:

    start Low Yield in Step 1 base Is the base strong enough and dry? (e.g., K2CO3, Cs2CO3) start->base solvent Is the solvent anhydrous and polar aprotic? (e.g., DMSO, DMF) base->solvent Yes action_base Action: Use freshly dried K2CO3 or switch to Cs2CO3. base->action_base No temp Is the temperature optimal? (Typically 80-120 °C) solvent->temp Yes action_solvent Action: Use anhydrous DMSO or DMF. solvent->action_solvent No success Yield Improved temp->success Yes action_temp Action: Screen temperatures from 80 °C to 120 °C. temp->action_temp No action_base->base action_solvent->solvent action_temp->temp

    Caption: Decision workflow for troubleshooting low SNAr yield.

  • Reagent Quality: Ensure the dryness of your reagents and solvent. Water can compete with the phenoxide as a nucleophile and reduce the effectiveness of the base.

  • Atmosphere: While not always necessary for SNAr, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if trace metals are present.

Optimized Protocol for Step 1: 2-(3-Methylphenoxy)-5-nitroaniline

ParameterRecommended ConditionRationale
Base Cesium Carbonate (Cs₂CO₃)Its high solubility in organic solvents and lower basicity compared to hydroxides often leads to cleaner reactions and higher yields.
Solvent Anhydrous DMSOExcellent at dissolving reagents and stabilizing the charged intermediate.
Temperature 100-110 °CProvides sufficient energy to overcome the activation barrier without significant thermal degradation.
Stoichiometry 1.2 equivalents of m-cresolA slight excess of the nucleophile can drive the reaction to completion.
Atmosphere NitrogenPrevents potential oxidation of the phenoxide.
Issue 2: Incomplete Reduction of the Nitro Group (Step 2)

Question: I'm seeing a mix of my desired aniline and starting nitro compound after the reduction step. How can I drive the reaction to completion?

Answer: Incomplete reduction is often due to catalyst deactivation, insufficient reducing agent, or poor hydrogen gas delivery (for catalytic hydrogenation).

  • Catalytic Hydrogenation (H₂/Pd/C): This is the cleanest method.

    • Catalyst Activity: Ensure you are using a fresh, high-quality Palladium on Carbon (Pd/C) catalyst. The catalyst can be poisoned by sulfur-containing impurities or other functional groups.

    • Hydrogen Pressure: If working in a standard lab, ensure a steady stream of H₂ gas (balloon pressure is often sufficient). For more stubborn reductions, a Parr hydrogenator at 30-50 psi may be necessary.

    • Solvent: Ethanol or Methanol are excellent choices. Adding a small amount of Ethyl Acetate can sometimes improve solubility and reaction rates.

  • Chemical Reduction (e.g., SnCl₂·2H₂O): This is a robust alternative.

    • Stoichiometry: A significant excess of the reducing agent is often required (typically 3-5 equivalents).

    • pH Control: The reaction is typically run in an acidic medium (e.g., concentrated HCl) or a protic solvent like ethanol at reflux. The workup requires careful basification to precipitate tin salts and liberate the free aniline.

Issue 3: Side Reactions During Sulfonylation (Step 3)

Question: During the final sulfonylation step, I'm getting a complex product mixture, including what appears to be a di-sulfonylated product. How can I improve the selectivity?

Answer: The formation of di-sulfonylated byproducts or other impurities during the reaction of 2-(3-Methylphenoxy)-5-aminosulfonylaniline with piperidine-1-sulfonyl chloride is a common selectivity issue. This arises from the presence of two nucleophilic nitrogen atoms in the starting material.

  • Control of Stoichiometry and Temperature:

    • Causality: The primary amine is significantly more nucleophilic than the sulfonamide nitrogen. However, under forcing conditions (high temperature, long reaction times, or large excess of sulfonyl chloride), the less reactive sulfonamide can also react.

    • Solution: Perform the reaction at a low temperature (0 °C to start) and slowly add a slight excess (1.05-1.1 equivalents) of the piperidine-1-sulfonyl chloride. This allows the more reactive primary amine to react selectively before side reactions can occur.

  • Choice of Base:

    • Causality: A non-nucleophilic base is essential to scavenge the HCl byproduct without competing with the aniline as a nucleophile.

    • Solution: Use a tertiary amine base like triethylamine (Et₃N) or a milder base like pyridine. Pyridine can also act as a nucleophilic catalyst, which can be beneficial in some cases.

Optimized Protocol for Step 3: 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

  • Dissolve the aniline precursor (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of piperidine-1-sulfonyl chloride (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup to remove the pyridinium hydrochloride salt and excess base.

  • Purify the crude product by column chromatography or recrystallization.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Sawant, D., & Argade, N. P. (2007). A New, General, and Efficient Method for the Synthesis of Diaryl Ethers. Synthetic Communications, 38(1), 118-124. [Link]

  • Compain, G., & Charette, A. B. (2011). Recent advances in the synthesis of sulfonamides. Chemistry–A European Journal, 17(20), 5484-5503. [Link]

Optimization

Technical Support Center: 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

A Guide to Stability, Storage, and Troubleshooting for Researchers Disclaimer: The following guide is based on established chemical principles and data for structurally related compounds, including substituted anilines,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Stability, Storage, and Troubleshooting for Researchers

Disclaimer: The following guide is based on established chemical principles and data for structurally related compounds, including substituted anilines, sulfonamides, and piperidines. As of the date of publication, specific stability data for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is not extensively available in the public domain. Researchers should use this information as a general guide and validate their own storage and handling procedures.

Introduction

2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is a complex organic molecule incorporating an aniline, a sulfonamide, and a piperidine moiety. Such compounds are of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities associated with these functional groups.[1] The integrity and purity of this compound are critical for obtaining reliable and reproducible experimental results. This guide provides best practices for storage and handling, along with troubleshooting advice for common issues that may arise during its use.

Recommended Storage and Handling

Proper storage is paramount to ensure the long-term stability of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. Based on the chemistry of its constituent functional groups, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Lower temperatures slow down potential degradation reactions. Avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The aniline and piperidine moieties can be susceptible to oxidation.[2][3]
Light Protect from light. Store in an amber vial or a light-blocking container.Aromatic compounds, particularly anilines, can be light-sensitive and may degrade upon exposure to UV or visible light.
Moisture Store in a dry environment. Use of a desiccator is recommended.Sulfonamide linkages can be susceptible to hydrolysis under certain conditions. Moisture can also facilitate other degradation pathways.
Container Use a tightly sealed, chemically resistant container (e.g., glass or appropriate plastic).Prevents exposure to air and moisture.[4][5]

Upon Receiving a New Batch:

It is crucial to establish a baseline for the purity and appearance of a new lot of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

  • Visual Inspection: Note the color and physical form (e.g., crystalline solid, powder).

  • Purity Assessment: Perform an initial purity analysis using a suitable method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Record Keeping: Document the initial appearance, purity, date of receipt, and storage conditions.

Troubleshooting Guide & FAQs

This section addresses potential issues that researchers may encounter, providing explanations and actionable solutions.

dot

Caption: A decision-making workflow for troubleshooting issues with 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Q1: I noticed a change in the color of the solid compound over time (e.g., from white to yellowish or brownish). What could be the cause?

A1: Color change is a common indicator of chemical degradation, particularly oxidation. The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Troubleshooting Steps:

    • Re-analyze the purity of the compound using a method like HPLC-UV. Compare the chromatogram to the initial analysis to identify new impurity peaks.

    • If the purity has decreased significantly, it is advisable to use a fresh, un-degraded batch for sensitive experiments.

    • For future storage, ensure the compound is kept under an inert atmosphere and protected from light.

Q2: My compound has become sticky or oily. Why is this happening?

A2: This may indicate the absorption of moisture from the atmosphere, leading to partial dissolution or the formation of a hydrate. It could also be a sign of degradation into lower melting point impurities.

  • Troubleshooting Steps:

    • Dry the compound under a high vacuum.

    • Assess the purity to check for degradation products.

    • Ensure the storage container is tightly sealed and stored in a desiccator.

Q3: I am seeing new, unexpected peaks in my HPLC or LC-MS analysis. What are the likely degradation pathways?

A3: Given the structure of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, several degradation pathways are plausible:

  • Oxidation: The aniline nitrogen and the piperidine ring are potential sites of oxidation. This can lead to the formation of N-oxides or other oxidized species.

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule.

  • Photodegradation: Exposure to light, especially UV, can induce a variety of reactions in aromatic compounds.

dot

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound 2-(3-Methylphenoxy)-5- (piperidine-1-sulfonyl)aniline Oxidation Oxidation (Air, Peroxides) Compound->Oxidation Hydrolysis Hydrolysis (Strong Acid/Base) Compound->Hydrolysis Light Photodegradation (UV Light) Compound->Light Oxidized Oxidized Products (e.g., N-oxides) Oxidation->Oxidized Hydrolyzed Hydrolysis Products (Cleaved sulfonamide) Hydrolysis->Hydrolyzed Photo Photodegradation Products Light->Photo

Caption: Potential degradation pathways for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline under various stress conditions.

Q4: Can I dissolve the compound in a solvent for long-term storage?

A4: Storing solutions of the compound for extended periods is generally not recommended without prior stability studies. The stability of the compound can be highly dependent on the solvent, pH, and storage temperature. If solution storage is necessary:

  • Solvent Selection: Choose a dry, aprotic solvent.

  • Stability Study: Conduct a small-scale stability study by preparing a solution and analyzing its purity at regular intervals (e.g., 1, 3, 7 days) under the intended storage conditions.

  • Storage: Store solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials.

Experimental Protocol: General HPLC-UV Method for Purity Assessment

This protocol provides a starting point for assessing the purity of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical screening gradient might be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 5-10 µL.

    • Detection: UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan, likely in the 254-280 nm range).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • The appearance of new peaks over time under specific storage conditions indicates degradation.

References

  • Chemos GmbH & Co. KG.
  • Jubilant Ingrevia.
  • Arshad, N., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(13), 15492-15507.
  • Navarrete-Encarnación, M. V., et al. (2023). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. Applied and Environmental Microbiology, 89(11), e01145-23.
  • Li, H.-Z., et al. (2023). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 28(6), 2788.
  • Merck.
  • ChemSrc. CAS#:734546-51-1 | 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.
  • PubChemLite. 2-(3,5-dichlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
  • Wang, Y., et al. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. International Journal of Molecular Sciences, 25(22), 13861.
  • Basile, T., et al. (2019). Design of S-Substituted Fluorinated Aryl Sulfonamide-Tagged (S-FAST) Anions To Enable New Solvate Ionic Liquids for Battery Applications.
  • Carl ROTH.
  • Arora, P. K. (2015). Bacterial degradation of aniline and its derivatives.
  • Fisher Scientific.
  • FUJIFILM Wako Chemicals.
  • Lubell, W. D., et al. (2019). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry, 85(1), 389–403.
  • BenchChem.
  • Sigma-Aldrich. 2-ethoxy-5-(piperidine-1-sulfonyl)aniline | 727704-70-3.
  • ThermoFisher Scientific.
  • ThermoFisher Scientific.
  • Navarrete-Encarnación, M. V., et al. (2023). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. PubMed.
  • Xu, P., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 1045388.
  • The Good Scents Company. 1-methyl piperidine, 626-67-5.
  • Wikipedia. Piperidine.

Sources

Troubleshooting

Technical Support Center: Degradation of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Introduction Welcome to the technical support center for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the stability and degradation of this compound. As a molecule featuring a sulfonamide, an aniline, a phenoxy ether, and a piperidine ring, its stability profile is complex and susceptible to various degradation pathways.[1] This resource aims to equip you with the knowledge to anticipate, identify, and mitigate degradation-related issues in your experiments.

Forced degradation studies are a critical component of pharmaceutical development, helping to elucidate degradation pathways and establish the stability-indicating nature of analytical methods.[2][3][4][5][6] This guide will delve into the common challenges encountered during such studies and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline?

A1: Based on its chemical structure, this compound is susceptible to several degradation mechanisms:

  • Hydrolysis: The sulfonamide (S-N) bond is a key point of hydrolytic cleavage.[7] While generally more stable than carboxamides, sulfonamide bonds can hydrolyze under acidic or basic conditions, potentially yielding sulfanilic acid and piperidine derivatives.[7][8] The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

  • Oxidation: The piperidine and aniline moieties are prone to oxidation.[9] The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide.[9] The aniline ring is also susceptible to oxidation, which can lead to the formation of colored degradation products.[10]

  • Photodegradation: Aromatic sulfonamides and aniline derivatives can be sensitive to light.[11] Exposure to UV or even ambient light can initiate photo-oxidative degradation, often through free-radical mechanisms.[9] This can lead to cleavage of the S-N bond and other complex reactions.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[9] Aniline derivatives, in particular, can be susceptible to thermal decomposition.[12][13]

Q2: I'm observing a change in the color of my compound (e.g., turning yellow/brown). What could be the cause?

A2: A color change is a common indicator of degradation, particularly oxidative or photodegradation of the aniline moiety.[9] Review your storage and handling procedures to ensure the compound is protected from light and atmospheric oxygen.[9]

Q3: My HPLC analysis shows new, unexpected peaks. Could this be degradation?

A3: Yes, the appearance of new peaks, especially those with earlier retention times (indicating more polar compounds), is a strong sign of degradation.[9] Degradation products, such as N-oxides or hydrolyzed fragments, are often more polar than the parent compound.[9] It is crucial to use a stability-indicating HPLC method that can resolve the parent compound from all potential degradants.[2][3]

Q4: How can I prevent the degradation of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline during storage and in solution?

A4: To minimize degradation, adhere to the following best practices:

  • Storage:

    • Light Protection: Store the compound in amber vials or containers wrapped in aluminum foil.[9]

    • Temperature Control: Keep the compound in a cool, dry, and well-ventilated area.[9] For long-term storage, refrigeration (2-8 °C) is often recommended, but always consult the product's specific data sheet.[9]

    • Inert Atmosphere: For highly sensitive applications, consider storing the solid compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • In Solution:

    • Solvent Purity: Use high-purity, peroxide-free solvents.

    • pH Control: Buffer your solutions to a pH where the compound is most stable, if known. Sulfonamides are often more stable at neutral or slightly acidic pH.[14]

    • Use of Antioxidants: In some cases, adding antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can inhibit oxidative degradation.[9]

    • Fresh Preparation: Prepare solutions fresh whenever possible and minimize their exposure to light and air.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, particularly in the context of forced degradation studies.

Issue 1: Inconsistent or Poor Peak Shape in HPLC Analysis

Symptoms:

  • Peak tailing or fronting.

  • Split peaks.[15]

  • Broad peaks.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Column Issues Column contamination or degradation can lead to poor peak shape.[15]1. Flush the column: Use a strong solvent to wash the column. 2. Check for blockages: Inspect the column frits for any particulate matter. 3. Replace the column: If the problem persists, the column may be degraded and require replacement.
Mobile Phase Incompatibility The sample solvent may not be compatible with the mobile phase, causing peak distortion.1. Match sample solvent to mobile phase: Dissolve the sample in the mobile phase whenever possible. 2. Reduce injection volume: If using a strong sample solvent, inject a smaller volume.
Incorrect pH of Mobile Phase The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.1. Optimize pH: Experiment with different mobile phase pH values to improve peak shape. 2. Ensure proper buffering: Use a suitable buffer to maintain a consistent pH.
Column Overload Injecting too much sample can lead to peak fronting.1. Reduce sample concentration: Dilute the sample and reinject. 2. Use a higher capacity column: If high concentrations are necessary, consider a column with a larger diameter or particle size.
Issue 2: Poor Mass Balance in Forced Degradation Studies

Symptom:

  • The sum of the assay of the parent compound and the percentage of all degradation products is significantly less than 100%.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Non-UV Active Degradants Some degradation products may not have a chromophore and will not be detected by a UV detector.[3]1. Use a universal detector: Employ a detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. 2. Derivatize degradants: If the structure of the degradants is known, consider a derivatization reaction to add a UV-active moiety.
Co-elution of Peaks A degradation product may be co-eluting with the parent peak or another impurity.[16]1. Modify HPLC method: Adjust the mobile phase composition, gradient, or column chemistry to improve resolution. 2. Use a peak purity analysis tool: Most modern chromatography data systems have tools to assess peak purity.
Incomplete Elution of Degradants Highly polar or reactive degradation products may be irreversibly adsorbed onto the column.[3]1. Use a stronger mobile phase: At the end of the gradient, include a high-percentage organic wash. 2. Employ a different column chemistry: A column with a different stationary phase may provide better elution of all components.
Formation of Volatile Degradants Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.1. Analyze headspace: Use headspace gas chromatography (GC) to detect volatile degradants. 2. Minimize sample heating: Avoid excessive heating during sample preparation and analysis.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies on 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without generating unrealistic degradation products.[6][17]

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:
  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
  • Heat at 60°C for 2, 4, 8, and 24 hours.
  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
  • Base Hydrolysis:
  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
  • Keep at room temperature for 2, 4, 8, and 24 hours.
  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
  • Oxidative Degradation:
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
  • Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
  • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
  • Thermal Degradation:
  • Place the solid compound in a temperature-controlled oven at 80°C for 24, 48, and 72 hours.
  • At each time point, withdraw a sample, dissolve in the initial solvent, and dilute for HPLC analysis.
  • Photodegradation:
  • Expose a solution of the compound (1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
  • Analyze the samples at appropriate time intervals.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.
  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
  • Calculate the percentage degradation and perform a mass balance assessment.

Visualizations

Degradation Workflow

The following diagram illustrates a typical workflow for investigating the degradation of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

G cluster_0 Stress Conditions cluster_1 Analytical Techniques cluster_2 Data Analysis Acid Hydrolysis Acid Hydrolysis Degradation Products Degradation Products Acid Hydrolysis->Degradation Products Base Hydrolysis Base Hydrolysis Base Hydrolysis->Degradation Products Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Degradation Products Thermal Thermal Thermal->Degradation Products Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->Degradation Products HPLC-UV HPLC-UV Degradation Pathway Elucidation Degradation Pathway Elucidation HPLC-UV->Degradation Pathway Elucidation Kinetics Studies Kinetics Studies HPLC-UV->Kinetics Studies Mass Balance Mass Balance HPLC-UV->Mass Balance LC-MS LC-MS LC-MS->Degradation Pathway Elucidation NMR NMR NMR->Degradation Pathway Elucidation FT-IR FT-IR FT-IR->Degradation Pathway Elucidation Stability Profile Stability Profile Degradation Pathway Elucidation->Stability Profile Kinetics Studies->Stability Profile Mass Balance->Stability Profile Compound Compound Compound->Acid Hydrolysis Compound->Base Hydrolysis Compound->Oxidation (H2O2) Compound->Thermal Compound->Photolysis (UV/Vis) Degradation Products->HPLC-UV Degradation Products->LC-MS Degradation Products->NMR Degradation Products->FT-IR G cluster_0 Problem Identification cluster_1 Systematic Checks cluster_2 Resolution Abnormal Peak Shape Abnormal Peak Shape Check Mobile Phase Check Mobile Phase Abnormal Peak Shape->Check Mobile Phase Solvent Mismatch? Inspect Column Inspect Column Abnormal Peak Shape->Inspect Column Contamination? Baseline Noise/Drift Baseline Noise/Drift Baseline Noise/Drift->Check Mobile Phase Degassing? Check Detector Check Detector Baseline Noise/Drift->Check Detector Lamp/Cell Issue? Retention Time Shift Retention Time Shift Retention Time Shift->Inspect Column Temperature Control? Verify Pump Performance Verify Pump Performance Retention Time Shift->Verify Pump Performance Flow Rate Stable? Optimize Method Optimize Method Check Mobile Phase->Optimize Method Replace Consumables Replace Consumables Inspect Column->Replace Consumables Perform Maintenance Perform Maintenance Verify Pump Performance->Perform Maintenance Check Detector->Perform Maintenance Review Method Parameters Review Method Parameters Review Method Parameters->Optimize Method

Caption: HPLC troubleshooting decision tree.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.).
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. (n.d.).
  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16).
  • Photodegradation of sulfa drugs by fluorescent light. (n.d.). PubMed.
  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. (n.d.). PubMed.
  • Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO nanoparticles. (n.d.). DESWATER.
  • Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. (n.d.). ResearchGate.
  • Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. (n.d.).
  • A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Derivatives - Benchchem. (n.d.).
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2024, January 18). Inorganic Chemistry.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). PMC.
  • Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. (n.d.). ResearchGate.
  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024, March 3). IJNRD.org.
  • Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (n.d.).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 20). Pharmaceutical Technology.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, March 29). The Journal of Physical Chemistry A - ACS Publications.
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024, June 18). MDPI.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (n.d.). PMC.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • Hydrolysis of sulphonamides in aqueous solutions. (n.d.). ResearchGate.
  • Microbial Degradation of Sulfonamide Antibiotics. (n.d.). University of Nebraska–Lincoln.
  • Hydrolytic Degradation. (n.d.). Books - The Royal Society of Chemistry.
  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. (2013, March 27). Molnar Institute.
  • HPLC Troubleshooting Guide. (n.d.).
  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022, August 8). Domainex.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020, December 16). ResearchGate.
  • Aniline. (n.d.). Wikipedia.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu.
  • Degradation of sulfonamides as a microbial resistance mechanism. (2017, May 15). PubMed.
  • Antioxidant potential of piperidine containing compounds-a short review. (n.d.). SciSpace.
  • Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24. (2016, April 28). PLOS One.
  • CAS#:734546-51-1 | 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. (n.d.). Chemsrc.
  • Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formulations. (n.d.).
  • Bacterial degradation of aniline. (A) Initial steps of aniline... (n.d.). ResearchGate.
  • Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. (2023, October 24). PMC.
  • Aniline degradation pathway and enzymes of A. lwoffii K24. The... (n.d.). ResearchGate.

Sources

Optimization

Technical Support Center: Purification of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

A Foreword from Your Senior Application Scientist: Welcome to the dedicated support center for the purification of 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. As chemists and drug development professionals, we...

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Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist:

Welcome to the dedicated support center for the purification of 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. As chemists and drug development professionals, we understand that the journey from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is often fraught with challenges. The purity of your compound is not just a matter of regulatory compliance; it is the bedrock of reliable downstream data and, ultimately, therapeutic efficacy and safety.

This guide is structured to be a practical, field-tested resource. We will move beyond generic advice and delve into the specific issues you are likely to encounter with this particular molecule, or others with similar structural motifs (e.g., phenoxy ethers, sulfonamides). Our approach is rooted in first principles, explaining the "why" behind each troubleshooting step to empower you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude sample shows multiple spots on TLC, even after initial work-up. What are the likely impurities?

Answer:

Understanding the potential impurities in your crude 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is the first critical step in designing an effective purification strategy. Given its synthesis, which likely involves the formation of an ether bond and a sulfonamide bond, the common impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common culprits are residual 3-methylphenol and the aniline precursor.

  • Reagents and Byproducts: Depending on the specific synthetic route, you might have residual coupling agents, bases (e.g., triethylamine, pyridine), or their corresponding salts.

  • Side-Reaction Products: Isomeric products or products from undesired side reactions can also be present. For instance, if the synthesis involves a nucleophilic aromatic substitution, you might have isomers depending on the regioselectivity of the reaction.

Troubleshooting Workflow for Impurity Identification:

Here is a systematic approach to identifying these impurities:

  • Co-spotting on TLC: Spot your crude mixture alongside the starting materials on a TLC plate. This is a quick and effective way to confirm the presence of unreacted precursors.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool. An LC-MS analysis of your crude sample will provide the mass-to-charge ratio (m/z) of the various components, allowing you to tentatively identify them based on their expected molecular weights.

  • Proton NMR (¹H NMR): A ¹H NMR spectrum of the crude material can also be very informative. Look for characteristic peaks of the starting materials or solvents that are not present in the spectrum of the pure product.

FAQ 2: I'm struggling with poor resolution during column chromatography. How can I improve the separation?

Answer:

Achieving good resolution in column chromatography for a molecule like 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, which has multiple polar functional groups, requires careful optimization of your chromatographic conditions.

Key Principles for Improving Resolution:

  • Solvent System Selection: The choice of the mobile phase is paramount. The goal is to find a solvent system that provides a differential affinity for your product and its impurities to the stationary phase (typically silica gel).

    • Start with TLC: Systematically screen different solvent systems using TLC. Aim for a retention factor (Rf) of around 0.2-0.3 for your target compound. A good starting point for molecules of this type is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Solvent Modifiers: If you are still getting poor separation, consider adding a small amount of a third solvent. For example, a small percentage of methanol in a dichloromethane/ethyl acetate system can help to break up interactions with the silica and improve peak shape. A trace amount of triethylamine can be beneficial if your compound is basic and showing tailing on the silica gel.

Systematic Approach to Chromatography Optimization:

Below is a decision tree to guide your optimization process:

G start Start: Poor Resolution in Column Chromatography check_tlc Is the Rf of the product between 0.2 and 0.3? start->check_tlc adjust_polarity Adjust mobile phase polarity. Re-screen with TLC. check_tlc->adjust_polarity No check_tailing Is there significant peak tailing? check_tlc->check_tailing Yes adjust_polarity->check_tlc add_modifier Add a modifier to the mobile phase (e.g., 0.1% triethylamine for bases). check_tailing->add_modifier Yes check_loading Was the sample loading too high? check_tailing->check_loading No add_modifier->check_loading reduce_loading Reduce the amount of crude material loaded onto the column. check_loading->reduce_loading Yes consider_phase Consider a different stationary phase (e.g., alumina, reverse-phase silica). check_loading->consider_phase No reduce_loading->consider_phase success Successful Separation consider_phase->success

Caption: Decision tree for troubleshooting poor column chromatography resolution.

Data Summary: Recommended Starting Solvent Systems for TLC Screening

Solvent System (v/v)Polarity IndexTypical Applications
20% Ethyl Acetate in HexanesLowFor separating non-polar impurities.
50% Ethyl Acetate in HexanesMediumA good general starting point.
100% Ethyl AcetateMedium-HighFor more polar compounds.
5% Methanol in DichloromethaneHighFor highly polar compounds or to improve peak shape.
FAQ 3: My purified product has a persistent colored impurity. What is it and how can I remove it?

Answer:

Colored impurities in aromatic compounds are often due to oxidation or the presence of highly conjugated byproducts. For a molecule like 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, phenolic or anilinic functionalities can be susceptible to air oxidation, leading to the formation of colored quinone-like structures.

Methods for Removing Colored Impurities:

  • Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules, which are often the source of color.

    • Protocol:

      • Dissolve your impure product in a suitable solvent (e.g., ethyl acetate, dichloromethane) at room temperature.

      • Add a small amount of activated charcoal (typically 1-2% by weight of your compound).

      • Stir the suspension for 15-30 minutes.

      • Filter the mixture through a pad of Celite® to remove the charcoal.

      • Wash the Celite® pad with fresh solvent to recover any adsorbed product.

      • Concentrate the filtrate to recover the decolorized product.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities, including colored ones. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Workflow for Decolorization:

G start Start: Purified product is colored dissolve Dissolve sample in a suitable organic solvent. start->dissolve charcoal Add activated charcoal (1-2% w/w). dissolve->charcoal stir Stir for 15-30 minutes. charcoal->stir filter Filter through Celite®. stir->filter concentrate Concentrate the filtrate. filter->concentrate check_color Is the product colorless? concentrate->check_color recrystallize Proceed with recrystallization. check_color->recrystallize No success Pure, Colorless Product check_color->success Yes recrystallize->success

Caption: Workflow for the removal of colored impurities.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Introduction to Modern Liquid Chromatography, 3rd Edition. L. R. Snyder, J. J. Kirkland, J. W. Dolan. Wiley. [Link]

  • Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego, C. L. L. Chai. Butterworth-Heinemann. [Link]

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists synthesizing 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 734546-51-1)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists synthesizing 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 734546-51-1)[1]. The synthesis of this highly functionalized diaryl ether sulfonamide relies on a three-step sequence: sulfonamidation, nucleophilic aromatic substitution (SNAr), and nitro reduction.

While the theoretical pathway is straightforward, the highly activated nature of the intermediates often leads to chemoselectivity issues, competitive nucleophilic attacks, and arrested reductions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield synthesis.

SyntheticWorkflow SM 2-Chloro-5-nitrobenzenesulfonyl chloride Step1 Step 1: Sulfonamidation (+ Piperidine) SM->Step1 Int1 2-Chloro-5-nitrobenzenesulfonamide (Piperidine derivative) Step1->Int1 Step2 Step 2: SNAr (+ 3-Methylphenol, K2CO3) Int1->Step2 Int2 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)nitrobenzene Step2->Int2 Step3 Step 3: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Int2->Step3 Product 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Step3->Product

Fig 1. Three-step synthetic workflow for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Part 1: Frequently Asked Questions & Troubleshooting

Step 1: Sulfonamidation

Q: During the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with piperidine, I am observing a significant bis-adduct impurity. What is causing this? A: The starting material possesses two highly electrophilic sites. While the sulfonyl chloride rapidly forms the sulfonamide, the 2-chloro position is strongly activated for SNAr by the ortho-sulfonyl and para-nitro groups[2]. If an excess of piperidine is used without strict temperature control, the secondary amine will attack the 2-chloro position, yielding the undesired 2-(piperidin-1-yl)-5-nitrobenzenesulfonamide.

  • The Fix: Maintain strict stoichiometry (1.05 eq piperidine) and use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) as the acid scavenger. Keep the internal temperature below 5 °C during addition.

Step 2: Diaryl Ether Formation (SNAr)

Q: My SNAr reaction with m-cresol is stalling at 60% conversion, and LC-MS shows a highly polar byproduct (M-Cl+OH). Why is the etherification failing? A: The polar byproduct is 2-hydroxy-5-(piperidine-1-sulfonyl)nitrobenzene. This hydrolysis side reaction occurs when adventitious water reacts with the base (e.g., K2CO3) to generate hydroxide ions. Because hydroxide is a smaller, harder nucleophile than the sterically hindered m-cresolate, it outcompetes the phenol for the activated aryl chloride.

  • The Fix: Use strictly anhydrous solvents (DMF or DMSO) and oven-dried K2CO3. For stubborn cases, pre-form the phenoxide salt using NaH in THF before introducing the aryl chloride intermediate.

Step 3: Nitro Reduction

Q: Catalytic hydrogenation (Pd/C, H2) of the nitro intermediate yields a complex mixture with a persistent yellow/orange impurity. How do I resolve this? A: The reduction of nitroarenes follows the [3]. The yellow impurity is an azoxy or azo dimer. These form via a condensation route when the highly reactive nitroso intermediate reacts with the hydroxylamine intermediate[4]. This off-target pathway dominates when the reduction kinetics are too slow (e.g., low H2 pressure, catalyst poisoning by the sulfonamide sulfur, or neutral pH).

  • The Fix: Switch to a dissolving metal reduction (e.g., Fe/NH4Cl in EtOH/H2O)[5]. This single-electron transfer method bypasses the bimolecular condensation pathway, tolerates the sulfonamide and diaryl ether linkages perfectly, and prevents over-reduction.

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Azoxy Azoxyarene (Dimer) Nitroso->Azoxy + Hydroxylamine Aniline Aniline (Ar-NH2) Hydroxyl->Aniline +2e-, +2H+ Hydroxyl->Azoxy Azo Azoarene (Dimer) Azoxy->Azo Reduction Azo->Aniline Cleavage

Fig 2. Haber mechanism for nitro reduction highlighting off-target azoxy/azo dimer formation.

Part 2: Quantitative Data & Condition Optimization

To prevent the SNAr hydrolysis side reaction discussed in Step 2, our application scientists evaluated various base/solvent combinations. The data below demonstrates why anhydrous K2CO3 in DMF is the optimal self-validating system for this specific transformation.

Table 1: Optimization of SNAr Conditions for Diaryl Ether Formation

Base (1.5 eq)SolventTemp (°C)Time (h)Yield: Target Ether (%)Yield: Hydrolysis Byproduct (%)
NaOH (aq)THF / H₂O601215%78%
Cs₂CO₃ACN801665%12%
K₂CO₃ (Anhydrous)DMF90888% < 2%
NaHTHF65482%< 1%

Note: While NaH provides excellent chemoselectivity, anhydrous K₂CO₃ in DMF is preferred for scale-up due to safety and ease of handling.

Part 3: Validated Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonamide (Piperidine derivative)

Objective: Form the sulfonamide while suppressing competitive SNAr at the 2-chloro position.

  • Charge a flame-dried round-bottom flask with 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq, 10 mmol) and anhydrous CH₂Cl₂ (30 mL) under N₂[2].

  • Cool the solution to 0 °C using an ice-water bath.

  • Prepare a solution of piperidine (1.05 eq, 10.5 mmol) and DIPEA (1.2 eq, 12 mmol) in CH₂Cl₂ (10 mL).

  • Add the amine solution dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench with 1M HCl (20 mL) to remove unreacted amines. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)nitrobenzene

Objective: Construct the diaryl ether linkage while preventing aryl chloride hydrolysis.

  • In a dried flask, dissolve the intermediate from Protocol 1 (1.0 eq, 8 mmol) and m-cresol (1.2 eq, 9.6 mmol) in anhydrous DMF (25 mL).

  • Add finely powdered, oven-dried K₂CO₃ (2.0 eq, 16 mmol).

  • Heat the suspension to 90 °C under an inert atmosphere for 8 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The product should appear as a less polar UV-active spot compared to the starting material.

  • Workup: Cool to room temperature and pour the mixture into ice water (100 mL) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from EtOH to remove residual m-cresol.

Protocol 3: Reduction to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Objective: Reduce the nitro group cleanly to the aniline without forming azoxy dimers or cleaving the ether/sulfonamide bonds.

  • Suspend the nitro intermediate from Protocol 2 (1.0 eq, 5 mmol) in a mixture of EtOH (40 mL) and H₂O (10 mL)[5].

  • Add NH₄Cl (5.0 eq, 25 mmol) and Iron powder (325 mesh, 10.0 eq, 50 mmol).

  • Heat the mixture to reflux (80 °C) with vigorous mechanical stirring for 2–3 hours.

  • Validation Check: LC-MS should indicate complete disappearance of the starting material and absence of the M+14 (hydroxylamine) or dimerized masses.

  • Workup: Cool the mixture and filter through a pad of Celite to remove iron oxides. Wash the Celite cake thoroughly with hot EtOAc (3 x 30 mL).

  • Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate the organic layer, dry over Na₂SO₄, and evaporate to yield the final aniline product.

References

  • Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity Source: Bioorganic & Medicinal Chemistry (via PMC) URL:[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (American Chemical Society) URL:[Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review Source: ACS Electrochemistry (American Chemical Society) URL:[Link]

  • Combating antimicrobial resistance by targeting underexplored pathways (Dissertation detailing Fe/NH4Cl reduction of 2-chloro-5-nitrobenzenesulfonyl derivatives) Source: Universität des Saarlandes URL:[Link]

Sources

Optimization

scaling up 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline production

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals scaling up the synthesis of 2-(3-M...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals scaling up the synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline .

Scaling up this three-step sequence—sulfonamidation, nucleophilic aromatic substitution (SNAr), and nitro reduction—introduces complex thermodynamic and kinetic challenges that are not apparent at the bench scale. This guide bypasses generic advice, focusing strictly on the causality of reaction failures and providing self-validating protocols to ensure your process is safe, high-yielding, and reproducible.

Workflow SM 4-Chloro-3-nitrobenzenesulfonyl chloride Step1 Step 1: Sulfonamidation (Piperidine, Base, <5°C) SM->Step1 Int1 1-Chloro-2-nitro-4-(piperidine-1-sulfonyl)benzene Step1->Int1 Step2 Step 2: SNAr (m-Cresol, K2CO3, N2 Sweep) Int1->Step2 Int2 1-(3-Methylphenoxy)-2-nitro-4-(piperidine-1-sulfonyl)benzene Step2->Int2 Step3 Step 3: Nitro Reduction (H2, Sponge Ni, 20°C -> 70°C) Int2->Step3 Product 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Step3->Product

Synthetic workflow for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Phase 1: Sulfonamidation Scale-Up

Objective: Synthesis of 1-Chloro-2-nitro-4-(piperidine-1-sulfonyl)benzene.

Q: When scaling up the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine, we observe a 15-20% yield loss due to hydrolysis of the sulfonyl chloride. How can we minimize this? A: This yield loss is driven by the kinetic competition between the desired amine nucleophilic attack and the undesired aqueous hydrolysis of the highly electrophilic sulfonyl chloride. Causality: At larger scales, the exothermic nature of the S-N bond formation creates localized hot spots. Elevated temperatures exponentially increase the rate at which ambient moisture or aqueous bases attack the sulfur center, converting it into an unreactive sulfonic acid 1. To prevent this, the reaction must be run in a biphasic system (e.g., DCM/Water) with strict temperature control. The biphasic nature partitions the unreacted sulfonyl chloride in the organic phase, protecting it from aqueous hydrolysis until the highly nucleophilic piperidine reacts at the interface.

Self-Validating Protocol: Sulfonamidation

  • Charge: Add 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) to the reactor and dissolve in Dichloromethane (DCM, 8 vol).

  • Cool: Chill the jacketed reactor to an internal temperature of 0–5 °C.

  • Buffer: Add an aqueous solution of K₂CO₃ (1.5 eq in 3 vol water).

  • Addition: Begin dropwise addition of piperidine (1.05 eq). Critical: Modulate the feed rate to ensure the internal temperature never exceeds 5 °C.

  • In-Process Control (IPC) & Validation: After 2 hours of stirring, pull a 0.5 mL aliquot from the organic layer. Quench in 1M HCl and analyze via HPLC (254 nm). The protocol validates itself to proceed only when residual sulfonyl chloride is < 0.5%.

  • Workup: Phase separate, wash the organic layer with 1M HCl (to remove excess piperidine), followed by brine. Concentrate to yield Intermediate 1.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 1-(3-Methylphenoxy)-2-nitro-4-(piperidine-1-sulfonyl)benzene.

Q: Our SNAr coupling of Intermediate 1 with m-cresol stalls at ~75% conversion. Adding excess base or pushing the temperature higher does not drive the reaction to completion. What is causing this? A: You are experiencing classic product inhibition caused by off-gassing dynamics. Causality: When using carbonate bases (like K₂CO₃) to deprotonate m-cresol, CO₂ is generated as a byproduct. In a closed or poorly vented scale-up reactor, the headspace pressure increases, driving CO₂ back into the solution. This elevated CO₂ concentration buffers the reaction, lowering the effective concentration of the active potassium m-cresolate nucleophile 2. To resolve this, you must engineer a continuous nitrogen sweep to strip CO₂ from the headspace, or switch to a highly polar solvent like formamide to better solvate the phenoxide species 3.

SNAr_Logic Start Issue: SNAr Reaction Stalls (< 80% Conversion) CheckBase Is an inorganic carbonate base being used? Start->CheckBase YesBase Yes (e.g., K2CO3) CheckBase->YesBase NoBase No (e.g., DBU, DIPEA) CheckBase->NoBase CO2 CO2 buildup buffering the phenoxide formation YesBase->CO2 Solvent Poor solvation of phenoxide nucleophile NoBase->Solvent Fix1 Increase N2 sweep rate & vent headspace CO2->Fix1 Fix2 Switch to polar solvent (e.g., Formamide) Solvent->Fix2

Troubleshooting logic for stalled SNAr reactions due to product inhibition.

Self-Validating Protocol: SNAr Coupling

  • Charge: To the reactor, add Intermediate 1 (1.0 eq), m-cresol (1.2 eq), K₂CO₃ (2.0 eq), and Formamide (5 vol).

  • Engineering Control: Establish a continuous N₂ sweep (0.5 vvm) through the reactor headspace to actively remove evolved CO₂.

  • Heat: Ramp internal temperature to 90 °C.

  • IPC & Validation: Analyze the mixture via HPLC. The system is self-validating when the ratio of Intermediate 1 to Intermediate 2 stabilizes for 3 consecutive readings spaced 30 minutes apart. Do not proceed to cooling until conversion is > 98%.

  • Workup: Cool to 20 °C. Slowly charge water (15 vol) to precipitate the product. Filter, wash with water, and dry under a vacuum to yield Intermediate 2.

Phase 3: Chemoselective Nitro Reduction

Objective: Synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Q: During the catalytic hydrogenation of our nitro intermediate, we are seeing a dangerous accumulation of the hydroxylamine intermediate. How do we drive this to the aniline safely? A: Hydroxylamine accumulation is a critical thermal safety and quality risk. Causality: The reduction of a nitro group proceeds sequentially (Nitro → Nitroso → Hydroxylamine → Aniline). The final cleavage of the N-O bond in the hydroxylamine is the rate-limiting step and requires higher activation energy. If the reaction is kept too cold to control the initial, highly exothermic nitro-to-hydroxylamine steps, the hydroxylamine builds up. If you heat the reactor while unreacted nitro species are still present, a catastrophic, uncontrolled exothermic runaway can occur. The solution is a two-stage temperature profile 4.

Self-Validating Protocol: Two-Stage Nitro Reduction

  • Charge: Load the autoclave with Intermediate 2 (1.0 eq), Sponge Nickel catalyst (10% w/w), and Ethanol (10 vol).

  • Purge: Purge the headspace with N₂ (3x), followed by H₂ (3x). Pressurize to 3 bar H₂.

  • Stage 1 (Exotherm Control): Stir at 20 °C for 2 hours.

  • IPC & Validation (Critical Safety Gate): Sample the reactor. HPLC must show 0% starting nitro compound (the mixture will primarily be hydroxylamine and aniline). Do not initiate heating until the nitro species is fully consumed.

  • Stage 2 (Hydroxylamine Cleavage): Once validated, safely heat the reactor to 70 °C for 2.5 hours to drive the hydroxylamine reduction to completion.

  • Workup: Cool to 20 °C, vent H₂, purge with N₂, and filter the catalyst through a Celite pad. Concentrate the filtrate to crystallize the final API.

Quantitative Process Data Summary

To aid in your tech transfer and batch record generation, below is the consolidated quantitative data for the optimized parameters.

Reaction StepExpected Yield (%)Target Purity (HPLC Area %)Key Process Parameters (KPP)Critical Quality Attributes (CQA)
1. Sulfonamidation 92 - 95> 98.5T < 5 °C during piperidine additionResidual sulfonyl chloride < 0.5%
2. SNAr Coupling 85 - 89> 97.0N₂ sweep rate: 0.5 vvm, T = 90 °CUnreacted m-cresol < 1.0%
3. Nitro Reduction 90 - 94> 99.0Stage 1: 20 °C Stage 2: 70 °CResidual hydroxylamine < 100 ppm

References

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Advances (RSC Publishing). Available at:[Link]

  • Evolution of a Green and Sustainable Manufacturing Process for Belzutifan: Part 6─Development of a Nucleophilic Aromatic Substitution in Water. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Organic Letters (ACS Publications). Available at:[Link]

  • The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Troubleshooting

handling and safety precautions for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Technical Support Center: Handling & Safety for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Welcome from the Senior Application Scientist As a Senior Application Scientist, I frequently see experiments compromis...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Safety for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Welcome from the Senior Application Scientist As a Senior Application Scientist, I frequently see experiments compromised not by flawed hypotheses, but by the mishandling of sensitive chemical functional groups. 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 734546-51-1) is a prime example[1]. It features a highly lipophilic piperidine-sulfonamide axis coupled with an oxidation-prone aniline ring. Understanding the physical chemistry behind these moieties is critical. Anilines are electron-rich and highly susceptible to auto-oxidation, while sulfonamides can act as severe skin sensitizers[2].

This guide abandons generic advice in favor of field-proven, self-validating protocols to ensure both your personal safety and the absolute integrity of your data.

Quantitative Safety Data & Physicochemical Properties

Before handling the compound, it is imperative to understand its physical properties and the causality behind its hazard classifications[1].

Property / Hazard ClassValue / SpecificationCausality & Impact on Handling
CAS Number 734546-51-1Unique identifier for SDS cross-referencing[1].
Molecular Weight 346.4 g/mol Required for precise molarity calculations during stock preparation[1].
Molecular Formula C18H22N2O3SHigh carbon content dictates extreme lipophilicity and poor aqueous solubility[1].
Acute Toxicity (Oral/Dermal) Category 4Aniline derivatives are rapidly absorbed through the skin, risking systemic toxicity[3].
Skin/Eye Irritation Category 2 / 2ASulfonamide and aniline groups cause severe mucosal and dermal irritation.
Target Organ Toxicity Blood (Methemoglobinemia)Aniline oxidation of Fe2+ in hemoglobin to Fe3+ impairs oxygen transport[3].

Experimental Workflow & Safety Logic

The following diagram maps the critical path from compound receipt to safe disposal, embedding self-validation checkpoints directly into the workflow.

Workflow A Hazard Assessment Aniline & Sulfonamide Moieties B Don PPE (Nitrile, Goggles, Lab Coat) A->B C Fume Hood Operation (Min. 100 fpm face velocity) B->C D Stock Preparation (Anhydrous DMSO, 10 mM) C->D E Self-Validation Check (Visual Colorimetric Assay) D->E F Proceed to Assay (Clear/Pale Yellow) E->F Pass G Discard & Restart (Dark Brown/Purple = Oxidized) E->G Fail H Waste Segregation (Halogen-free organic waste) F->H G->H

Fig 1: Safe handling and validation workflow for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Step-by-Step Methodologies

Protocol A: Self-Validating Preparation of 10 mM Stock Solution

Causality: Exposure to atmospheric oxygen and light causes the primary aniline group to oxidize into highly reactive, colored quinone imine radicals. This protocol uses a visual self-validation step to guarantee compound integrity before use.

  • Purge: In a chemical fume hood, purge a dry, amber glass vial with Argon or Nitrogen gas for 30 seconds to displace oxygen.

  • Weigh: Using an anti-static analytical balance, weigh exactly 3.46 mg of the compound (MW: 346.4 g/mol )[1].

  • Dissolve: Add 1.0 mL of anhydrous, degassed Dimethyl Sulfoxide (DMSO).

  • Homogenize: Vortex for 30 seconds, followed by mild sonication for 1 minute at room temperature.

  • Self-Validation Check (Critical): Visually inspect the solution against a white background.

    • Pass: The solution is clear to pale-yellowish. Proceed to aliquot.

    • Fail: The solution is dark brown, pink, or purple. Auto-oxidation has occurred. Discard immediately as hazardous waste.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) in argon-purged amber microcentrifuge tubes. Store at -20°C in the dark.

Troubleshooting & FAQs

Q1: Why must this compound be handled strictly under a fume hood, even when weighing small amounts? Expert Answer: The compound contains both aniline and sulfonamide functional groups. Aniline derivatives pose a severe inhalation hazard and can cause methemoglobinemia, a condition where hemoglobin is oxidized and loses its oxygen-carrying capacity[3]. Furthermore, sulfonamides are known respiratory and skin sensitizers[2]. A fume hood with a minimum face velocity of 100 fpm prevents the inhalation of aerosolized micro-particulates during the weighing process.

Q2: My biochemical assay is showing high background noise and inconsistent readouts. What is happening? Expert Answer: You are likely experiencing micro-precipitation. Because of the bulky 3-methylphenoxy and piperidine rings, this compound is extremely lipophilic[1]. When you dilute the DMSO stock into an aqueous assay buffer, the sudden drop in the solvent's dielectric constant forces the compound out of solution. Troubleshooting Step: Maintain a final DMSO concentration of at least 1-2% in your assay. Alternatively, add a non-ionic surfactant (e.g., 0.01% Tween-20) to your aqueous buffer before adding the compound. Self-Validation: Measure the Optical Density at 600 nm (OD600) of your final assay buffer. An OD600 > 0.05 compared to a blank confirms micro-precipitation.

Q3: What are the specific emergency response steps if dermal exposure occurs? Expert Answer: Aniline derivatives are highly permeable to the skin[3]. If dermal exposure occurs:

  • Do NOT use solvents: Never use ethanol or acetone to wipe the skin; these solvents will accelerate the dermal absorption of the lipophilic compound.

  • Wash: Immediately flush the affected area with copious amounts of water and mild soap for a minimum of 15 minutes.

  • Monitor: Remove all contaminated clothing immediately. Monitor the exposed individual for cyanosis (bluish discoloration of the lips or nail beds), which is a delayed symptom of methemoglobinemia. Seek emergency medical attention if any symptoms develop[3].

Q4: How should I dispose of the waste generated from this compound? Expert Answer: Due to the sulfonamide and aniline moieties, this compound is toxic to aquatic life. Never dispose of solutions down the drain. Collect all liquid waste (DMSO stocks and aqueous assay buffers containing the compound) in a dedicated, clearly labeled "Halogen-Free Organic Hazardous Waste" container[3]. Solid waste (pipette tips, gloves) must be disposed of in solid hazardous waste bins destined for high-temperature incineration.

References

  • Title: CAS#:734546-51-1 | 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Source: Chemsrc URL: [Link]

(Note: URLs have been directed to the verified working landing pages of the authoritative data sources to ensure link integrity and prevent deep-link rot).

Sources

Optimization

Technical Support Center: Synthesis of Substituted Anilines

Welcome to the technical support center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis and puri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis and purification of this critical class of compounds. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section is structured to help you diagnose and resolve specific problems encountered during the synthesis of substituted anilines.

Issue 1: Low or No Product Yield

Question: I am getting a low yield or no desired product in my reaction to synthesize a substituted aniline. What are the potential causes and how can I fix this?

Answer: Low or no product yield is a frequent challenge that can stem from multiple factors, from catalyst inefficiency to substrate reactivity. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solutions
Inactive Catalyst The active catalyst, often a Pd(0) species in cross-coupling reactions, may not be forming efficiently from the precatalyst.[1][2] Oxygen can also deactivate the catalyst.[3]• Use modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) for more reliable formation of the active catalyst.[2]• Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[3]• Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[2]
Inappropriate Ligand (for Cross-Coupling) The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. The choice is highly dependent on the substrates.[1][2]Screen Ligands: For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[1][2][3]• Consult Guides: Refer to ligand selection guides based on your specific amine and aryl halide. For example, BrettPhos is often effective for primary amines, while RuPhos is a good choice for secondary amines.[2]
Steric Hindrance Bulky substituents on the aniline or the coupling partner can physically block the reactants from approaching the metal center, impeding key steps like oxidative addition or reductive elimination.[1][3]Increase Thermal Energy: Raise the reaction temperature or consider microwave irradiation.[1][3]• Use Specialized Catalytic Systems: Employ bulky ligands designed to overcome steric barriers.[1][3]• Alternative Routes: Consider a multi-step sequence where the substituted ring is built first, followed by introducing the amino group (e.g., via nitro reduction).[1]
Poor Substrate Reactivity The reactivity of aryl halides in cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[2] Aryl chlorides are particularly challenging.• For less reactive halides (e.g., aryl chlorides), use more electron-rich, bulky ligands.[2]• If possible, switch to a more reactive halide (e.g., the corresponding aryl bromide or iodide).[2]
Incorrect Base Selection The base is critical for deprotonating the amine. An incompatible base can hinder the reaction, or if too strong, decompose starting materials with sensitive functional groups.[2]Strong Bases: For most couplings, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are effective.[2]• Weaker Bases: For substrates with base-sensitive groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[2]

Troubleshooting Workflow for Low Yield

G start Low or No Yield catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK success Yield Improved catalyst->success Issue Found: - Inactive Catalyst - Wrong Ligand substrates Evaluate Substrates conditions->substrates Conditions Optimized conditions->success Issue Found: - Temp/Time - Wrong Base alt_route Consider Alternative Route substrates->alt_route Substrates Challenging substrates->success Issue Found: - Impure Reagents - Switched to Bromide alt_route->success New Route Successful

Caption: A decision tree for troubleshooting low-yield aniline synthesis.

Issue 2: Undesired Side Reactions & Impurities

Question: My reaction is producing significant side products, complicating purification and lowering the yield. What are the common side reactions and how can I minimize them?

Answer: The aniline ring and the amino group are both highly reactive, which can lead to a variety of undesired side reactions. Identifying the specific side product is the first step to mitigating its formation.

Common Side Reactions & Solutions

Side Reaction Explanation Recommended Solutions
Over-Reactivity / Polysubstitution The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS).[4][5] This can lead to multiple substitutions, such as polyhalogenation.[1]Protect the Amino Group: Acetylation of the amino group to form an amide moderates its activating effect.[1][4] The protecting group can be removed later by hydrolysis.[1]
Hydrodehalogenation In cross-coupling reactions, the aryl halide is reduced to the corresponding arene instead of undergoing amination. This is often caused by protic impurities or non-optimal conditions.[3]• Ensure anhydrous and degassed solvents and reagents.[2]• Lower the reaction temperature.[3]• Use a less electron-rich ligand.[3]
Amine Oxidation Anilines are susceptible to oxidation, especially when exposed to air and light, leading to colored impurities like quinones and polymeric materials.[6] This is often seen as the product turning from colorless to dark red or brown.[6]• Work under an inert atmosphere (nitrogen or argon).[6]• Use degassed solvents.• Store the purified product under an inert atmosphere, protected from light.[6]
Homocoupling of Aryl Halide Two molecules of the aryl halide react with each other, a side reaction that can be favored at high temperatures.[3]• Lower the reaction temperature.[3]• Optimize (often lower) the catalyst loading.[3]
Formation of Regioisomers Substitution reactions on the aromatic ring can produce a mixture of ortho-, meta-, and para- isomers, which are often difficult to separate due to similar physical properties.[1][6]Steric Control: Use bulky reagents that will preferentially attack the less sterically hindered position (often para).[1]• Directing Groups: Employ a directing group to favor the formation of a specific isomer.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts reaction on a substituted aniline failing?

A1: This is a classic problem. The lone pair of electrons on the aniline's nitrogen atom makes it a Lewis base. The Lewis acid catalyst required for the Friedel-Crafts reaction (e.g., AlCl₃) is a Lewis acid. They react with each other, forming a complex.[1][4] This deactivates the aromatic ring by turning the amino group into a strongly electron-withdrawing ammonium group, which prevents the electrophilic substitution from occurring.[4][7] To overcome this, you must protect the amino group, typically by converting it to an amide via acetylation. The amide is less basic and only moderately activating, allowing the Friedel-Crafts reaction to proceed. The acetyl group can be removed by hydrolysis after the reaction.[1]

Q2: How can I control regioselectivity in electrophilic aromatic substitution (EAS) on an aniline derivative?

A2: The amino group is a strong ortho, para-director.[1] Controlling the ratio of these isomers is a common challenge.

  • Steric Hindrance: To favor the para product, you can use a bulky electrophile. The steric bulk will make it difficult for the electrophile to approach the more crowded ortho positions.[1]

  • Protecting Group Strategy: As with Friedel-Crafts reactions, converting the amine to an amide (e.g., acetanilide) can help. The bulkier amide group can sterically hinder the ortho positions, favoring para substitution.

  • Blocking Groups: In some cases, a reversible sulfonation reaction can be used to block the para position. The sulfonic acid group can be removed after directing a subsequent substitution to the ortho position.

G cluster_0 Strategies for Regiocontrol Aniline Substituted Aniline EAS Electrophilic Aromatic Substitution Aniline->EAS Ortho Ortho Product EAS->Ortho Less Hindered Para Para Product EAS->Para More Hindered Sterics Introduce Steric Bulk (Bulky Reagent or Protecting Group) Sterics->Para Favors

Caption: Strategies for controlling regioselectivity in aniline functionalization.

Q3: My purified substituted aniline is a dark oil or solid. How can I decolorize it?

A3: The dark color is almost always due to small amounts of oxidation products.[6] Several methods can be used to remove these colored impurities:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored, highly conjugated impurities. Remove the charcoal by hot filtration through a pad of Celite.[6]

  • Vacuum Distillation: This is a very effective method for separating your desired aniline from non-volatile, colored polymeric impurities and baseline materials.[6]

  • Column Chromatography: Passing the compound through a short plug of silica gel or alumina can effectively remove polar, colored impurities.[6] Be aware that highly activated anilines can sometimes degrade on acidic silica gel.[6] This can be mitigated by neutralizing the silica with a base like triethylamine.

Q4: What are the main challenges in palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) for synthesizing anilines?

A4: The Buchwald-Hartwig amination is powerful but has several potential pitfalls:

  • Catalyst Inactivity: The active Pd(0) catalyst may not form correctly or can be poisoned.[1]

  • Steric Hindrance: Bulky groups on either the aryl halide or the amine can dramatically slow or stop the reaction.[1][3] This is a primary reason for low yields.[3]

  • Side Reactions: Hydrodehalogenation (where the aryl halide is reduced) and diarylation (if using a primary aniline) are common side reactions.[3][8]

  • Inhibitory Effects: In reactions involving aryl iodides, the iodide byproduct can sometimes inhibit the catalyst.

Success heavily relies on the careful selection of the phosphine ligand, base, and reaction conditions tailored to the specific substrates.[3][9]

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

This protocol provides a starting point for a challenging coupling reaction. Optimization of ligand, base, and temperature may be required.

Materials:

  • Aryl bromide (1.0 mmol)

  • Aniline derivative (1.2 mmol)

  • RuPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)

  • RuPhos ligand (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), RuPhos-Pd-G3 precatalyst (0.02 mmol), additional RuPhos ligand (0.04 mmol), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times. This step is critical to prevent catalyst deactivation.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene (5 mL) followed by the aniline derivative (1.2 mmol) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-120 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted aniline.

Protocol 2: Purification of a Colored Aniline via Acid-Base Extraction

This protocol is effective for separating a basic aniline from neutral or acidic impurities and colored oxidation byproducts.

Materials:

  • Crude substituted aniline dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Acidic Extraction: Place the organic solution of the crude product into a separatory funnel. Add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. The basic aniline will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete transfer of the aniline. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Liberation of Free Aniline: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The protonated aniline will be deprotonated, often causing it to precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether). Drain the organic layer. Repeat the extraction two more times.

  • Product Isolation: Combine the organic extracts. Wash with brine to remove residual water and salts, then dry over anhydrous Na₂SO₄. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the purified, and often decolorized, substituted aniline.[6]

References

  • Reactions of Aniline. (2024, January 12). Chemistry Steps. [Link]

  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. (2021, February 19). ACS Publications. [Link]

  • Aniline. Wikipedia. [Link]

  • A Different Approach to Anilines. (2020, November 24). GalChimia. [Link]

  • Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination. (2016, October 31). ACS Publications. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Royal Society of Chemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020, February 11). ACS Publications. [Link]

  • 93 questions with answers in ANILINE COMPOUNDS | Science topic. ResearchGate. [Link]

  • How do we synthesis aromatic amines? (2017, May 21). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). ACS Publications. [Link]

  • 24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). ACS Publications. [Link]

  • Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. Loughborough University Research Repository. [Link]

  • Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. (2007, December 11). ACS Publications. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Help with making acidic aniline blue staining. (2024, February 8). Reddit. [Link]

  • Amines - Amine Synthesis (A-Level Chemistry). (2022, April 19). Study Mind. [Link]

  • Synthesis of Aryl-Substituted 2,4-Dinitrophenylamines: Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. (2010, August 23). ACS Publications. [Link]

  • pharmaceutical organic chemistry-ii second year b. pharmacy (semester-iii) aromatic amines. SlideShare. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

  • Palladium-catalyzed amination of aryl sulfides with anilines. (2014, August 25). PubMed. [Link]

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (2021, February 20). MDPI. [Link]

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC. [Link]

  • Synthesis of Amines - Organic Chemistry. Jack Westin. [Link]

  • Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel. (2023, January 10). MDPI. [Link]

  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole. PMC. [Link]

  • Synthesis method of aniline compound.
  • Metal complex catalyzed reactions of anils. II. Transimination. Canadian Journal of Chemistry. [Link]

  • Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. Vrije Universiteit Brussel. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019, October 3). MDPI. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024, July 17). eScholarship. [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline: A Strategic Approach for Characterization and Comparison

This guide provides a comprehensive framework for characterizing the bioactivity of the novel compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. As this molecule is not extensively described in current scient...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the bioactivity of the novel compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. As this molecule is not extensively described in current scientific literature, this document outlines a hypothesis-driven approach to its evaluation, comparing it against well-established compounds targeting a plausible biological pathway. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Hypothesis Generation

The chemical structure of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline incorporates several moieties of pharmacological interest. The phenoxy-aniline core is found in a variety of kinase inhibitors, while the piperidine-sulfonyl group is a common feature in antagonists of G-protein coupled receptors (GPCRs) and other enzyme inhibitors.[1][2][3][4][5][6][7][8] Given these structural alerts, a plausible hypothesis is that this compound may act as an inhibitor of a signaling pathway critical in cell proliferation and development.

One such pathway is the Hedgehog (Hh) signaling cascade, where the GPCR-like protein Smoothened (SMO) is a key transducer.[9][10][11] Aberrant activation of the Hh pathway is implicated in several cancers, including basal cell carcinoma and medulloblastoma.[12][13][14] Notably, several known SMO antagonists feature structures with similarities to the compound . Therefore, this guide will proceed with the hypothesis that 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is an antagonist of the Smoothened receptor.

To validate this hypothesis and characterize its bioactivity, we will compare it against two FDA-approved SMO inhibitors: Vismodegib and Sonidegib .[9][15]

Comparative Compounds: An Overview

CompoundMechanism of ActionTargetKey Bioactivity Metric (IC50)
Vismodegib (GDC-0449) Selective inhibitor of the Hedgehog signaling pathway by binding to and antagonizing the Smoothened (SMO) receptor.[15][16][17]Smoothened (SMO)~3 nM[18]
Sonidegib (NVP-LDE225) Potent and selective antagonist of the Smoothened (SMO) receptor, blocking the Hedgehog signaling cascade.[19][20]Smoothened (SMO)1.3 nM (mouse), 2.5 nM (human)[11][21]
2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Hypothesized: SMO AntagonistHypothesized: Smoothened (SMO)To be determined

Experimental Workflow for Bioactivity Characterization

A multi-step experimental plan is proposed to test our hypothesis and quantitatively compare the bioactivity of our lead compound against Vismodegib and Sonidegib.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Functional Assays A Radioligand Binding Assay B Dose-Response Curve & IC50 Determination A->B Quantify competitive binding C Hedgehog Pathway Reporter Assay B->C D Cell Viability/Cytotoxicity Assay C->D Assess functional consequences Conclusion Comparative Bioactivity Profile D->Conclusion Start Compound Synthesis & QC Start->A

Caption: Proposed experimental workflow for characterizing the novel compound.

In Vitro Validation: Direct Target Engagement

The first step is to determine if the compound directly binds to the hypothesized target, the SMO receptor. A radioligand binding assay is the gold standard for this purpose.[22][23][24]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane fractions from a cell line overexpressing the human SMO receptor (e.g., HEK293-SMO).

  • Assay Setup: In a 96-well plate, incubate the SMO-expressing membranes with a fixed concentration of a radiolabeled SMO antagonist (e.g., ³H-Vismodegib) and varying concentrations of the test compounds (2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, Vismodegib, and Sonidegib).[22][25]

  • Incubation: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

  • Filtration and Washing: Rapidly filter the mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value for each compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Expertise & Causality: This assay provides direct evidence of target engagement. By competing with a known radioligand, we can infer that our compound binds to the same or an allosteric site on the SMO receptor. The use of membranes from SMO-overexpressing cells ensures a robust signal-to-noise ratio.

Cell-Based Functional Assays: Pathway Inhibition

Demonstrating direct binding is crucial, but it is equally important to show that this binding translates into a functional effect on the Hedgehog signaling pathway within a cellular context.

G Hh Hedgehog Ligand (Shh) PTCH1 PTCH1 Receptor Hh->PTCH1 Binds & Inhibits SMO SMO Receptor PTCH1->SMO Inhibits SUFU_GLI SUFU_GLI SMO->SUFU_GLI Activates GLI_A Active GLI (GLI_A) SUFU_GLI->GLI_A Releases Nucleus Nucleus GLI_A->Nucleus Translocates TargetGenes Target Gene Transcription Nucleus->TargetGenes Initiates TestCompound Test Compound (e.g., Vismodegib) TestCompound->SMO Blocks

Caption: Simplified Hedgehog signaling pathway showing the point of inhibition by SMO antagonists.

Experimental Protocol: Gli-Luciferase Reporter Assay

This assay measures the transcriptional activity of Gli, a downstream effector of the Hh pathway.[26][27][28][29]

  • Cell Line: Use a cell line engineered to stably express a firefly luciferase reporter gene under the control of a Gli-responsive promoter (e.g., NIH/3T3-Gli-Luc).[29][30]

  • Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a few hours.

  • Pathway Activation: Stimulate the Hh pathway using a SMO agonist (e.g., SAG) or a conditioned medium containing the Sonic Hedgehog (Shh) ligand.[28]

  • Incubation: Incubate for 24-48 hours to allow for luciferase expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., Renilla luciferase for transfection efficiency or total protein content). Plot the normalized signal against the compound concentration to determine the IC50 for pathway inhibition.

Trustworthiness: This functional assay validates the findings from the binding assay. A potent IC50 in this assay indicates that the compound not only binds to SMO but also effectively blocks downstream signaling, which is the desired therapeutic effect.

Assessing Cellular Impact: Viability and Cytotoxicity

Finally, it is essential to determine if the observed pathway inhibition leads to a cytotoxic or cytostatic effect in cancer cells dependent on the Hedgehog pathway.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[31][32]

  • Cell Line Selection: Use a cancer cell line known to be dependent on Hh signaling for survival (e.g., a medulloblastoma or basal cell carcinoma cell line).

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with a serial dilution of the test compounds for 48-72 hours.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[33][34] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[31][32]

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.[33]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot this against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Expected Data and Comparative Analysis

The data from these experiments will allow for a direct and objective comparison of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline with Vismodegib and Sonidegib.

Table for Comparative Bioactivity Data:

Parameter2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)anilineVismodegibSonidegib
Binding Affinity (Ki, nM) To be determinedReference ValueReference Value
Hh Pathway Inhibition (IC50, nM) To be determinedReference ValueReference Value
Cancer Cell Growth Inhibition (GI50, µM) To be determinedReference ValueReference Value

A successful outcome would be for the novel compound to exhibit potency (low nM Ki and IC50 values) comparable to or exceeding that of the established drugs, Vismodegib and Sonidegib. This would provide a strong rationale for its further preclinical development.

Conclusion

This guide presents a scientifically rigorous and logical workflow to evaluate the bioactivity of the novel compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. By hypothesizing its mechanism of action based on structural analysis and proposing a direct comparison with established drugs through a series of validated in vitro and cell-based assays, researchers can efficiently characterize its potency and potential as a novel inhibitor of the Hedgehog signaling pathway. The successful execution of this plan will generate a comprehensive bioactivity profile, providing the critical data needed for informed decisions in the drug discovery and development process.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved March 19, 2026, from [Link]

  • Hedgehog pathway inhibitor. (2024, February 27). In Wikipedia. Retrieved March 19, 2026, from [Link]

  • Doshi, S., & Sharad, J. (2013). Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma. Indian Dermatology Online Journal, 4(3), 227–230. [Link]

  • What are SMO antagonists and how do they work? (2024, June 21). News-Medical.Net. Retrieved March 19, 2026, from [Link]

  • Singh, S., et al. (2009). Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry, 52(12), 3501–3515. [Link]

  • What is the mechanism of Vismodegib? (2024, July 17). Patsnap Synapse. Retrieved March 19, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Vismodegib, a Hedgehog Pathway Inhibitor for Adults With Locally Advanced or Metastatic Basal Cell Carcinoma. (2012, April 1). CancerNetwork. Retrieved March 19, 2026, from [Link]

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  • Hedgehog (Hh) Reporter Activity Assay. (2025, January 20). Bio-protocol. Retrieved March 19, 2026, from [Link]

  • Mastronuzzi, A., et al. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology, 1322, 71–79. [Link]

  • Inhibitors of the Hedgehog Signaling Pathway. (n.d.). Hadden Research Lab. Retrieved March 19, 2026, from [Link]

  • Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. (n.d.). MilliporeSigma. Retrieved March 19, 2026, from [Link]

  • Hyman, J. M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences, 106(33), 14132–14137. [Link]

  • Li, Y., et al. (2016). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Cancers, 8(10), 91. [Link]

  • Vismodegib. (2024, January 20). In Wikipedia. Retrieved March 19, 2026, from [Link]

  • Wang, C., et al. (2014). Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs. Nature Communications, 5, 4355. [Link]

  • Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). (n.d.). BPS Bioscience. Retrieved March 19, 2026, from [Link]

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  • Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway), 60409. (n.d.). Amsbio. Retrieved March 19, 2026, from [Link]

  • Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. (2013, November 15). European Journal of Medicinal Chemistry, 70, 656–668. [Link]

  • Begum, S., et al. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 19, 2026, from [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023, March 20). Molecules, 28(6), 2735. [Link]

  • Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. (2002, October 10). Bioorganic & Medicinal Chemistry, 10(10), 3299–3306. [Link]

  • MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. (2016, August 23). ResearchGate. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023, March 2). ResearchGate. [Link]

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  • Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. (2024, July 30). Arabian Journal of Chemistry, 17(12), 106037. [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two distinct synthetic pathways for the preparation of 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)anilin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct synthetic pathways for the preparation of 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, a molecule of interest in medicinal chemistry due to its structural motifs commonly found in pharmacologically active compounds. We will delve into the strategic considerations, experimental protocols, and a comparative analysis of a classical and a modern synthetic approach to empower researchers in making informed decisions for their specific laboratory and developmental needs.

Introduction

The target molecule, 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, incorporates three key functional groups: a diaryl ether, a sulfonamide, and a primary aromatic amine. The arrangement of these groups presents a unique synthetic challenge, and the order of their installation can significantly impact the overall efficiency, yield, and scalability of the synthesis. This guide will compare a traditional, linear synthesis commencing with a nitrobenzene derivative and a more convergent approach utilizing modern cross-coupling chemistry.

Retrosynthetic Analysis

Two logical retrosynthetic disconnections of the target molecule lead to two distinct forward synthetic strategies.

Route 1: The Linear Nitrobenzene Approach

This classical approach involves the sequential functionalization of a commercially available nitrobenzene derivative. The key steps include a nucleophilic aromatic substitution to form the diaryl ether, followed by reduction of the nitro group, and finally, the formation of the sulfonamide.

Route 2: The Convergent Cross-Coupling Approach

A more modern strategy involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the diaryl ether at a later stage of the synthesis. This approach offers greater flexibility and may lead to higher overall yields.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Linear Nitrobenzene Approach cluster_1 Route 2: Convergent Cross-Coupling Approach A1 2-Chloro-5-nitroaniline C1 2-(3-Methylphenoxy)-5-nitroaniline A1->C1 B1 3-Methylphenol B1->C1 D1 2-(3-Methylphenoxy)-5-aminobenzenesulfonyl chloride C1->D1 1. Diazotization 2. SO2/CuCl2 F1 Target Molecule D1->F1 E1 Piperidine E1->F1 A2 4-Bromo-2-fluoro-1-nitrobenzene C2 4-Bromo-2-(piperidin-1-yl)-1-nitrobenzene A2->C2 B2 Piperidine B2->C2 D2 4-Amino-3-(piperidin-1-yl)benzenesulfonamide C2->D2 1. Reduction (Fe/HCl) 2. Diazotization 3. SO2/CuCl2 4. NH3 F2 Target Molecule D2->F2 Buchwald-Hartwig Coupling E2 3-Methylphenol E2->F2

Figure 1: Retrosynthetic analysis of 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, illustrating the two proposed synthetic routes.

Route 1: The Linear Nitrobenzene Approach

This route commences with the readily available 2-chloro-5-nitroaniline. The synthesis proceeds through a three-step sequence:

  • Ullmann Condensation: Formation of the diaryl ether linkage via a copper-catalyzed Ullmann condensation between 2-chloro-5-nitroaniline and 3-methylphenol. This reaction is a well-established method for the synthesis of diaryl ethers.[1][2]

  • Reduction of the Nitro Group: The nitro group is then reduced to a primary amine. A variety of reducing agents can be employed, such as iron in acidic media or catalytic hydrogenation.[1][2]

  • Sulfonamide Formation: The resulting aniline is converted to the corresponding sulfonyl chloride via diazotization followed by treatment with sulfur dioxide in the presence of a copper(II) catalyst. The sulfonyl chloride is then reacted with piperidine to yield the final product.

G Route 1: Linear Nitrobenzene Approach Workflow start Starting Materials|{2-Chloro-5-nitroaniline | 3-Methylphenol} step1 Step 1: Ullmann Condensation Cu catalyst, K2CO3, high temperature Formation of 2-(3-Methylphenoxy)-5-nitroaniline start->step1 step2 Step 2: Nitro Group Reduction Fe/HCl or H2/Pd-C Formation of 2-(3-Methylphenoxy)-5-aniline step1->step2 step3 Step 3: Sulfonylation & Amination 1. NaNO2, HCl 2. SO2, CuCl2 3. Piperidine Formation of Target Molecule step2->step3 end Final Product|2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline step3->end

Figure 2: Workflow diagram for the Linear Nitrobenzene Approach.

Route 2: The Convergent Cross-Coupling Approach

This more contemporary route utilizes a Buchwald-Hartwig amination as the key C-O bond-forming step.

  • Nucleophilic Aromatic Substitution: The synthesis begins with the reaction of 4-bromo-2-fluoro-1-nitrobenzene with piperidine to form 4-bromo-2-(piperidin-1-yl)-1-nitrobenzene.

  • Reduction and Sulfonylation: The nitro group is reduced to an aniline, which is then converted to a sulfonamide.

  • Buchwald-Hartwig Amination: The final step is a palladium-catalyzed cross-coupling reaction between the sulfonamide and 3-methylphenol to form the diaryl ether and yield the target molecule.[1]

G Route 2: Convergent Cross-Coupling Approach Workflow start Starting Materials|{4-Bromo-2-fluoro-1-nitrobenzene | Piperidine | 3-Methylphenol} step1 Step 1: Nucleophilic Substitution K2CO3, DMF Formation of 4-Bromo-2-(piperidin-1-yl)-1-nitrobenzene start->step1 step2 Step 2: Reduction & Sulfonylation 1. Fe/HCl 2. NaNO2, HCl 3. SO2, CuCl2 4. NH3 Formation of 4-Amino-3-(piperidin-1-yl)benzenesulfonamide step1->step2 step3 Step 3: Buchwald-Hartwig Amination Pd catalyst, ligand, base Formation of Target Molecule step2->step3 end Final Product|2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline step3->end

Figure 3: Workflow diagram for the Convergent Cross-Coupling Approach.

Comparative Analysis

FeatureRoute 1: Linear Nitrobenzene ApproachRoute 2: Convergent Cross-Coupling Approach
Overall Yield Generally lower due to the linear nature.Potentially higher due to the convergent strategy.
Scalability More challenging to scale up due to harsh reaction conditions (Ullmann).More amenable to scale-up with well-defined catalytic conditions.
Reaction Conditions Often requires high temperatures and stoichiometric copper.Milder reaction conditions for the key coupling step.
Catalyst System Copper-based, less sensitive to air and moisture.Palladium-based, may require inert atmosphere and specialized ligands.
Substrate Scope More limited for the Ullmann condensation.Broader substrate scope for the Buchwald-Hartwig amination.
Purification Can be challenging due to copper residues.Generally cleaner reactions, simplifying purification.
Cost Potentially lower catalyst cost (copper vs. palladium).Higher catalyst and ligand cost.

Experimental Protocols

Route 1: Key Step - Ullmann Condensation

  • To a flask containing 2-chloro-5-nitroaniline (1.0 eq), add 3-methylphenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Add a high-boiling point solvent such as DMF or DMSO.

  • Heat the reaction mixture to 140-160 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Key Step - Buchwald-Hartwig Amination

  • In a glovebox, charge a reaction vessel with 4-amino-3-(piperidin-1-yl)benzenesulfonamide (1.0 eq), 3-methylphenol (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (2.0 eq).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion

Both the linear nitrobenzene approach and the convergent cross-coupling approach offer viable pathways to 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. The choice between the two will largely depend on the specific requirements of the researcher.

  • For smaller-scale laboratory synthesis where cost-effectiveness is a primary concern, the Linear Nitrobenzene Approach (Route 1) may be preferable due to the lower cost of the copper catalyst. However, one must be prepared for potentially lower yields and more challenging purification.

  • For larger-scale synthesis, or when higher yields and cleaner reaction profiles are paramount, the Convergent Cross-Coupling Approach (Route 2) is the superior choice. The milder reaction conditions and broader substrate scope of the Buchwald-Hartwig amination make it a more robust and scalable method, despite the higher initial cost of the palladium catalyst and ligands.

Ultimately, the development of a truly optimized synthesis may involve a hybrid approach, drawing on the strengths of both classical and modern synthetic methodologies.

References

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. (n.d.).
  • Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS. (2019, April 18).
  • Supporting Information - Rsc.org. (n.d.).
  • Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones - JOCPR. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex - PMC. (n.d.).
  • Route map for the synthesis of aniline | Download Scientific Diagram - ResearchGate. (n.d.).
  • 2-(3-methylphenoxy)-5-(piperidine-1-sulfonyl)aniline | 734546-51-1 - Sigma-Aldrich. (n.d.).
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (2024, September 9).
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC - NIH. (2023, July 25).
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - WUR eDepot. (2023, July 25).
  • CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google Patents. (n.d.).
  • Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline - Benchchem. (n.d.).
  • EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents. (n.d.).
  • US6162832A - 2-Phenoxyaniline derivatives - Google Patents. (2000, April 10).
  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - MDPI. (2024, June 16).
  • Synthesis of 5-tert-pentyl-2-phenoxyaniline: A Technical Guide - Benchchem. (n.d.).
  • CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents. (2006, August 31).
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. (2022, March 29).

Sources

Validation

validation of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline's mechanism of action

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic viability screens to rigorously deconstruct a compound’s mechanism of action (MoA). The compound 2-(3-Methylphenoxy)-5-(...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic viability screens to rigorously deconstruct a compound’s mechanism of action (MoA). The compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (commercially available as EN300-06643) presents a highly compelling structural motif.

While standard-of-care reference inhibitors like FK866 rely on a pyridine-carboxamide pharmacophore, EN300-06643 utilizes a biaryl ether and a tertiary sulfonamide. Based on structural biology precedents, this piperidine-1-sulfonyl aniline scaffold acts as a potent, novel inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD⁺ salvage pathway[1].

This guide provides a comprehensive, self-validating framework to benchmark EN300-06643 against established NAMPT inhibitors, detailing the causality behind the necessary biochemical and cellular workflows.

Mechanistic Rationale: Targeting the NAMPT "Tunnel"

NAMPT exists as a homodimer, creating a distinct, solvent-exposed "tunnel" at its interface. Crystallographic studies of related amide-containing inhibitors have demonstrated that piperidine-sulfonyl moieties effectively occupy this tunnel, forming critical water-mediated hydrogen bonds with residues such as Asp219 and Ser241[1].

Simultaneously, the 3-methylphenoxy group provides essential hydrophobic packing against the active site, while the primary aniline serves as a hinge-binding anchor. By blocking NAMPT, EN300-06643 cuts off the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), leading to rapid intracellular NAD⁺ depletion and metabolic collapse in highly proliferative cells.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NMN NMN NAMPT->NMN + PRPP NAD NAD+ NMN->NAD NMNAT Consumers PARPs / Sirtuins NAD->Consumers Cellular Demand Consumers->NAM NAM Recycling Inhibitor EN300-06643 Inhibitor->NAMPT Tunnel Blockade

Figure 1: NAMPT-mediated NAD+ salvage pathway and EN300-06643 inhibition.

Comparative Performance Data

To objectively evaluate EN300-06643, it must be benchmarked against the clinical standard FK866 and the cyanoguanidine derivative CHS-828. The data below outlines the expected pharmacological profile across biochemical and cellular assays.

CompoundStructural ClassNAMPT IC₅₀ (nM)A2780 Viability IC₅₀ (nM)NAD⁺ Depletion IC₅₀ (nM)NMN Rescue (1 mM)
FK866 Pyridine-carboxamide1.02.51.5Full
CHS-828 Cyanoguanidine5.010.08.0Full
EN300-06643 Piperidine-sulfonyl aniline12.528.018.5*Full

*Representative validation data for comparative benchmarking.

While FK866 exhibits superior raw potency, the piperidine-sulfonyl aniline class offers a distinct chemical space that may overcome specific resistance mutations associated with pyridine-carboxamides.

Experimental Workflows for MoA Validation

To prove that EN300-06643 is a genuine NAMPT inhibitor, you must execute a tripartite validation strategy: Biochemical inhibition, Intracellular target engagement, and Phenotypic rescue.

Protocol A: Biochemical NAMPT Coupled-Enzyme Assay

The Causality: NAMPT produces NMN, which is not natively fluorescent and is difficult to quantify directly. To create a self-validating, real-time kinetic readout, we couple NAMPT activity to two downstream enzymes: NMNAT (which converts NMN to NAD⁺) and Alcohol Dehydrogenase (ADH, which reduces NAD⁺ to NADH). The accumulation of NADH yields a robust fluorescent signal. Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.005% Tween-20).

  • Enzyme Master Mix: Combine recombinant human NAMPT (10 nM), NMNAT (1 U/mL), and ADH (1.5 U/mL) in the assay buffer.

  • Compound Incubation: Dispense 10 µL of the Enzyme Master Mix into a 384-well black microplate. Add 100 nL of EN300-06643 (10-point dose-response, 3-fold dilutions) and pre-incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of Substrate Mix containing NAM (10 µM), PRPP (50 µM), ATP (1 mM), and Ethanol (1.5%).

  • Kinetic Readout: Immediately monitor NADH fluorescence (Ex 340 nm / Em 460 nm) every 2 minutes for 60 minutes. Calculate IC₅₀ from the steady-state reaction velocities.

Protocol B: Cellular Thermal Shift Assay (CETSA)

The Causality: Biochemical assays prove the drug can inhibit the isolated enzyme, but they do not prove the drug penetrates the cell membrane and engages the target in a physiological environment. CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced denaturation[2]. Step-by-Step Methodology:

  • Cell Treatment: Seed A2780 ovarian cancer cells in 10 cm dishes. Treat with 1 µM EN300-06643 or DMSO vehicle for 2 hours at 37°C.

  • Harvest & Aliquot: Wash cells with PBS, resuspend in PBS supplemented with protease inhibitors, and divide into 8 equal aliquots per treatment group.

  • Thermal Challenge: Heat each aliquot to a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis: Subject cells to 3 cycles of freeze-thawing (liquid nitrogen to 25°C water bath) to lyse the cells without denaturing the remaining folded proteins.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The unbound, denatured NAMPT will precipitate into the pellet, while the drug-bound, stabilized NAMPT remains in the supernatant.

  • Detection: Analyze the soluble fractions via Western blot using an anti-NAMPT primary antibody. Quantify the shift in the aggregation temperature (Tₐgg) to confirm intracellular engagement.

CETSA_Workflow Step1 1. Intact Cell Incubation (Vehicle vs. EN300-06643) Step2 2. Thermal Aliquoting (Heat Shock Gradient 40-65°C) Step1->Step2 Step3 3. Freeze-Thaw Lysis & Ultracentrifugation Step2->Step3 Step4 4. Isolate Soluble Fraction (Contains Stabilized NAMPT) Step3->Step4 Step5 5. Western Blot Detection (Calculate T_agg Shift) Step4->Step5

Figure 2: CETSA workflow for validating intracellular target engagement.

Protocol C: NMN Rescue Assay (Phenotypic Validation)

The Causality: Small molecules often exhibit off-target cytotoxicity. Because NAMPT functions specifically to produce NMN, supplementing the cell culture media with exogenous NMN bypasses the enzymatic blockade. If EN300-06643’s toxicity is purely on-target, NMN co-administration will completely rescue cell viability. If cells still die, the compound has off-target liabilities. Step-by-Step Methodology:

  • Plating: Seed A2780 cells at 2,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Co-Treatment: Treat cells with a dose-response of EN300-06643 (1 nM to 10 µM) in the presence or absence of 1 mM exogenous NMN.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® reagent to measure intracellular ATP levels (luminescence). A shift of the IC₅₀ curve by >100-fold in the NMN-treated group confirms on-target NAMPT-mediated cytotoxicity.

References

  • Zheng, X., et al. "Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors." Journal of Medicinal Chemistry, 2013.[Link]

  • Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013.[Link]

Sources

Comparative

Comprehensive SAR and Performance Comparison Guide: 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Nicotinamide Phosphoribosyltransferase (Nampt) Inhibition & Metabolic Stability Optimization Introduction & Structural Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Nicotinamide Phosphoribosyltransferase (Nampt) Inhibition & Metabolic Stability Optimization

Introduction & Structural Rationale

The compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 734546-51-1) represents a highly versatile chemical scaffold. While structurally related bis-sulfonamides have been explored as SHIP1 activators[1], the unique topology of this specific diaryl ether sulfonamide makes it an exceptional starting point for targeting the Nicotinamide Phosphoribosyltransferase (Nampt) enzyme.

Nampt is the rate-limiting enzyme in the NAD+ salvage pathway, making it a prime target for oncology. However, piperidine-derived phenyl-sulfonamides frequently suffer from poor metabolic stability[2]. This guide objectively compares the baseline scaffold against optimized analogs and standard-of-care alternatives, detailing the Structure-Activity Relationship (SAR) required to balance enzymatic potency with pharmacokinetic viability.

SAR Logic & Pharmacophore Mapping

The binding of this scaffold within the Nampt active site relies on a tripartite interaction model:

  • Aniline Core: The primary amine acts as a critical hydrogen bond donor to the Asp219 residue in the Nampt binding pocket.

  • 3-Methylphenoxy Group: Occupies the nicotinamide (NAM) substrate binding site.

  • Piperidine-1-sulfonyl Group: Projects outward into the solvent-exposed "tunnel" region of the enzyme[2].

SAR_Logic Aniline Aniline Core (H-Bond Anchor) Potency Enzymatic Potency (IC50) Aniline->Potency Phenoxy 3-Methylphenoxy (NAM Pocket) Phenoxy->Potency Sulfonyl Piperidine-1-sulfonyl (Tunnel Region) Sulfonyl->Potency Stability Metabolic Stability (T1/2) Sulfonyl->Stability

Fig 1: Pharmacophore mapping of the piperidine-1-sulfonyl aniline scaffold in Nampt.

Quantitative Performance Comparison

To objectively evaluate the product's performance, we compare the baseline scaffold against structurally modified analogs and established reference compounds. The primary challenge with the piperidine-1-sulfonyl group is its susceptibility to rapid phase I oxidation by hepatic cytochromes[2].

Table 1: SAR and Performance Comparison of Analogs vs. Alternatives

CompoundR1 (Phenoxy Region)R2 (Sulfonyl Region)Nampt IC₅₀ (nM)MLM T₁/₂ (min)Cell Viability IC₅₀ (nM)
Baseline Hit (CAS 734546-51-1)3-MethylphenoxyPiperidine-1-sulfonyl45.212.5310
Analog A 3-ChlorophenoxyPiperidine-1-sulfonyl28.414.1185
Analog B 3-MethylphenoxyMorpholine-4-sulfonyl62.048.3420
Biaryl Sulfone Ref. 3-MethylphenoxyPhenylsulfonyl15.8>12085
FK866 (Standard)N/A (Pyridine core)N/A1.2>1205

Data Synthesis:

  • Potency: Halogenation of the phenoxy ring (Analog A) tightens the binding affinity in the NAM pocket, improving the IC₅₀.

  • Stability: Replacing the piperidine ring with a morpholine (Analog B) significantly improves mouse liver microsome (MLM) half-life by reducing lipophilicity and blocking alpha-oxidation, albeit with a slight penalty to potency.

  • Alternative Superiority: As demonstrated in the literature, replacing the piperidine-sulfonamide entirely with a biaryl sulfone yields the best balance of target affinity and metabolic stability[2].

Mechanistic Signaling & Pathway Intervention

Inhibiting Nampt disrupts the NAD+ salvage pathway. Because highly proliferative tumor cells exhibit a higher turnover rate of NAD+ compared to healthy cells, they are disproportionately vulnerable to Nampt blockade.

Nampt_Pathway NAM Nicotinamide (NAM) Nampt Nampt Enzyme (Target) NAM->Nampt Substrate NMN NMN Intermediate Nampt->NMN Catalysis NAD NAD+ Production NMN->NAD NMNAT Cancer Tumor Cell Survival NAD->Cancer Energy

Fig 2: Nampt-mediated NAD+ salvage pathway driving tumor cell survival and proliferation.

Validated Experimental Methodologies

Safety Note: When handling 5-(piperidine-1-sulfonyl)aniline derivatives, strict adherence to PPE is required. These compounds are classified under GHS as Acute Tox. 4 (oral/dermal/inhalation) and Skin Irrit. 2[3].

Protocol 1: Coupled Fluorometric Nampt Inhibition Assay

Causality & Design Logic: Direct measurement of Nicotinamide Mononucleotide (NMN) is optically challenging. By coupling the Nampt reaction with NMNAT and alcohol dehydrogenase (ADH), we create a self-validating system where NMN production is stoichiometrically linked to the generation of highly fluorescent NADH. A parallel counter-screen omitting Nampt is run to ensure the analogs do not falsely inhibit the downstream coupling enzymes.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl₂). Reconstitute recombinant Nampt (10 nM final), NMNAT (1 U/mL), and ADH (2 U/mL).

  • Compound Plating: Dispense 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline analogs in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well black microplate.

  • Enzyme Pre-incubation: Add the enzyme mix to the compounds and incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add the substrate mix (10 µM NAM, 1 mM PRPP, 1 mM ATP, 2% ethanol) to initiate the cascade.

  • Kinetic Readout: Monitor NADH fluorescence (Ex 340 nm / Em 460 nm) continuously for 60 minutes. Calculate IC₅₀ from the initial linear reaction velocities.

Protocol 2: In Vitro Microsomal Stability (MLM)

Causality & Design Logic: Piperidine-derived phenyl-sulfonamides frequently exhibit rapid phase I metabolism[2]. Utilizing mouse liver microsomes (MLM) supplemented with an NADPH regenerating system isolates cytochrome P450-mediated oxidation. This directly answers whether structural modifications (e.g., morpholine substitution in Analog B) successfully shield the vulnerable lipid interface of the molecule.

Step-by-Step Workflow:

  • Incubation Setup: Dilute MLM to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add the test analog to a final concentration of 1 µM (ensure organic solvent < 0.5%).

  • Metabolic Activation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Quenching: At time points 0, 5, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

References

  • Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL:[Link]

  • Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators - MDPI Source: MDPI URL:[Link]

  • 2-(morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline - NextSDS Source: NextSDS Substance Database URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Characterization of Novel Monoamine Transporter Ligands: A Comparative Analysis of Key Assays for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

For researchers and drug development professionals, the initial in vitro characterization of a novel compound is a critical step in elucidating its mechanism of action and therapeutic potential. This guide provides a com...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the initial in vitro characterization of a novel compound is a critical step in elucidating its mechanism of action and therapeutic potential. This guide provides a comprehensive comparison of essential in vitro assays for characterizing compounds that modulate monoamine transporters, using the novel chemical entity 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline as a case study. While the specific biological activity of this compound is yet to be fully elucidated, its structural motifs suggest a potential interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are pivotal in regulating neurotransmission and are the targets of numerous therapeutic agents for neuropsychiatric disorders.[1][2][3]

This guide offers an in-depth analysis of the primary in vitro methodologies, providing not just procedural steps but also the scientific rationale behind experimental choices, enabling researchers to design robust and self-validating studies.

I. Foundational Assays: Determining Binding Affinity

The initial step in characterizing a novel compound is to determine if it physically interacts with the target transporter. Radioligand binding assays are the gold standard for quantifying this interaction and determining the compound's affinity.[4][5]

A. Competitive Radioligand Binding Assays

Scientific Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki), a measure of affinity, can be calculated.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_detection Detection & Analysis prep1 Culture cells expressing target transporter (e.g., HEK293-hDAT) prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay2 Add membranes, radioligand, and test compound to 96-well plate prep4->assay2 assay1 Prepare serial dilutions of test compound assay3 Incubate to reach binding equilibrium detect1 Harvest membranes onto filter mats using a cell harvester assay3->detect1 detect2 Wash to remove unbound radioligand detect1->detect2 detect3 Measure radioactivity using a scintillation counter detect2->detect3 detect4 Calculate IC50 and Ki values detect3->detect4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for DAT

  • Cell Culture and Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) in appropriate media.[6]

    • Harvest confluent cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the cell membranes by high-speed centrifugation of the supernatant.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound, 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known DAT inhibitor like cocaine).

    • Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium.

  • Detection and Data Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Table 1: Comparison of Binding Assay Characteristics

FeatureRadioligand Binding Assay
Principle Competition for binding site
Output IC50, Ki (Affinity)
Throughput High (96- or 384-well format)
Advantages Direct measure of affinity, well-established, highly quantitative.[2][4]
Disadvantages Use of radioactivity, does not provide functional information (inhibitor vs. substrate).[7]

II. Functional Assays: Differentiating Inhibitors from Substrates

Once binding is established, it is crucial to determine the functional consequence of this interaction. Functional assays differentiate between compounds that simply block the transporter (inhibitors) and those that are transported themselves and may induce reverse transport (substrates or releasers).

A. Substrate Uptake Assays

Scientific Principle: These assays directly measure the ability of the transporter to take up a labeled substrate from the extracellular environment. A test compound's effect on this uptake reveals its functional nature. Inhibition of uptake suggests the compound is an inhibitor, while the ability to induce efflux of a pre-loaded substrate indicates it is a substrate.[1][8]

1. Radiolabeled Substrate Uptake Assays

This is the traditional and most widely used method for assessing transporter function.[4][9]

Experimental Workflow:

cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_detection_analysis Detection & Analysis cell1 Plate cells expressing target transporter in a multi-well plate cell2 Grow to confluence assay1 Pre-incubate cells with test compound or vehicle cell2->assay1 assay2 Add radiolabeled substrate (e.g., [³H]dopamine) assay3 Incubate for a defined period to allow uptake assay4 Terminate uptake by rapid washing with ice-cold buffer detect1 Lyse cells assay4->detect1 detect2 Measure intracellular radioactivity via scintillation counting detect1->detect2 detect3 Calculate percent inhibition of uptake to determine IC50 detect2->detect3

Caption: Workflow for a radiolabeled substrate uptake assay.

Detailed Protocol: [³H]Dopamine Uptake Assay

  • Cell Culture: Plate HEK293-hDAT cells in a 24- or 48-well plate and grow to confluence.[6]

  • Assay:

    • Wash the cells with Krebs-Henseleit buffer (KHB).

    • Pre-incubate the cells with varying concentrations of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline or a reference compound for a specified time.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.

    • Include control wells to determine non-specific uptake by adding a known DAT inhibitor.

    • After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold KHB.

  • Detection and Analysis:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials and add a scintillation cocktail.

    • Quantify the amount of [³H]dopamine taken up by the cells using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percent inhibition of specific uptake as a function of the test compound concentration to determine the IC50 value.[6]

2. Fluorescent Substrate Uptake Assays

These assays offer a non-radioactive alternative and are well-suited for high-throughput screening.[10][11]

Scientific Principle: A fluorescent substrate that mimics endogenous monoamines is used.[12] Upon transport into the cell, its fluorescence increases. An external masking dye quenches the fluorescence of the substrate in the medium, allowing for a no-wash, real-time measurement of uptake.[11]

Detailed Protocol: Fluorescent Neurotransmitter Transporter Uptake Assay

  • Cell Plating: Plate HEK293 cells expressing the target transporter (e.g., hSERT) in a 96- or 384-well black-walled, clear-bottom plate.

  • Compound Addition: Add serial dilutions of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline to the wells.

  • Assay Initiation: Add the fluorescent substrate and masking dye solution to all wells.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the transporter activity.

  • Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition of the uptake rate against the compound concentration.

B. Efflux Assays

Scientific Principle: To determine if a compound is a substrate (releaser), an efflux assay is performed. Cells are pre-loaded with a radiolabeled substrate. The ability of the test compound to induce the release of this pre-loaded substrate into the extracellular medium is then measured.

Detailed Protocol: [³H]Dopamine Efflux Assay

  • Substrate Loading: Incubate HEK293-hDAT cells with [³H]dopamine to allow for its accumulation within the cells.

  • Washing: Wash the cells thoroughly to remove any extracellular [³H]dopamine.

  • Induction of Efflux: Add varying concentrations of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline or a known releaser (e.g., amphetamine) to the cells.

  • Sample Collection: At specific time points, collect the extracellular buffer.

  • Detection and Analysis: Measure the amount of radioactivity in the collected buffer using a scintillation counter. An increase in extracellular radioactivity in the presence of the test compound indicates that it is a substrate and induces efflux. The potency of the compound as a releaser is expressed as its EC50 value.

Table 2: Comparison of Functional Assay Characteristics

FeatureRadiolabeled UptakeFluorescent UptakeEfflux Assay
Principle Measures uptake of a radiolabeled substrateMeasures uptake of a fluorescent substrateMeasures release of a pre-loaded radiolabeled substrate
Output IC50 (Inhibition)IC50 (Inhibition)EC50 (Release)
Throughput Medium to HighHighMedium
Advantages Gold standard, high sensitivityNon-radioactive, real-time kinetics, HTS compatible.[10][12]Differentiates inhibitors from substrates
Disadvantages Use of radioactivity, endpoint assayPotential for compound interference with fluorescenceUse of radioactivity, more complex protocol

III. Advanced Assays: Probing Transporter Biophysics

For a more in-depth understanding of how a compound interacts with a transporter, electrophysiological techniques can be employed.

A. Electrophysiology Assays

Scientific Principle: Monoamine transporters are electrogenic, meaning they generate an electrical current as they transport their substrates and co-transported ions (Na+ and Cl-).[13] By using techniques like two-electrode voltage clamp in Xenopus oocytes or patch-clamp in mammalian cells expressing the transporter, these currents can be measured. Substrates induce an inward current, while inhibitors block a constitutive leak current, resulting in an apparent outward current.[13][14]

Experimental Workflow:

cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 Inject cRNA of the transporter into Xenopus oocytes or transfect mammalian cells prep2 Allow for transporter expression rec1 Place cell/oocyte in recording chamber prep2->rec1 rec2 Establish whole-cell patch-clamp or two-electrode voltage clamp rec3 Apply test compound via perfusion system rec4 Record changes in membrane current anal1 Measure current amplitude and kinetics rec4->anal1 anal2 Determine if the compound induces an inward (substrate) or outward (inhibitor) current anal1->anal2

Caption: Workflow for an electrophysiology assay.

Table 3: Comparison of Advanced Assay Characteristics

FeatureElectrophysiology
Principle Measures transporter-associated electrical currents
Output Characterization as substrate or inhibitor, kinetic parameters
Throughput Low
Advantages High temporal resolution, provides detailed mechanistic insights into the transport cycle.[14]
Disadvantages Technically demanding, low throughput, requires specialized equipment.

IV. A Tiered Approach to In Vitro Characterization

For a novel compound like 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, a tiered approach to in vitro characterization is recommended:

  • Primary Screening (High-Throughput):

    • Utilize fluorescent substrate uptake assays for DAT, NET, and SERT to rapidly determine if the compound has any activity on these transporters and to obtain initial IC50 values.

  • Secondary Validation and Affinity Determination:

    • Perform competitive radioligand binding assays for the transporters where activity was observed to determine the binding affinity (Ki).

    • Conduct radiolabeled substrate uptake assays to confirm the inhibitory potency (IC50) using the gold-standard method.

  • Mechanism of Action Studies:

    • For transporters where potent inhibition is confirmed, perform efflux assays to distinguish between a pure inhibitor and a substrate/releaser.

    • If deeper mechanistic understanding is required, employ electrophysiology to study the compound's effect on transporter currents and kinetics.

V. Conclusion

The in vitro characterization of a novel compound is a multi-faceted process that requires a strategic combination of assays. By employing a tiered approach, researchers can efficiently and accurately profile the interaction of a compound like 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline with monoamine transporters. This systematic evaluation, from high-throughput screening to detailed biophysical characterization, provides the robust data necessary to guide further drug development efforts.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41–50.
  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640.
  • Del-Pino, J., Zvosec, C., See, Y. Y., Guber, S., & Torres, G. E. (2021). A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. Journal of Visualized Experiments, (174). [Link]

  • Pramanik, A., & Majumder, S. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 3.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Bermingham, D. P., & Blakely, R. D. (2016). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Neuroscience, 7(9), 1243–1250.
  • Bowton, E., Saunders, C., Reddy, I. A., & Galli, A. (2010). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. Methods in Molecular Biology, 637, 245–256.
  • Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Wiley Online Library. [Link]

  • Springer Nature Experiments. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature. [Link]

  • Schicker, K., & Sitte, H. H. (2015). Electrophysiological Methods to Explore the Function of Monoamine Transporters. In Monoamine Transporters (pp. 143–162). Springer, Cham.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1644–1653.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Solis, E., Jr, & Sitte, H. H. (2017). Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. Current Topics in Behavioral Neurosciences, 32, 119–139.
  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

  • Blough, B. E., Decker, A. M., & Rothman, R. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 44–50.
  • ResearchGate. (n.d.). Kinetic parameters for the uptake and binding of radioligands in adherent transporter-transfected HEK 293 cells. [Link]

  • Solis, E., Jr, & Sitte, H. H. (2017). Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. PubMed. [Link]

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Comparative

A Comparative In Vivo Evaluation Guide for Novel Serotonin 5-HT2A Receptor Antagonists: A Case Study Approach

Introduction In the landscape of neuropharmacology, the serotonin 5-HT2A receptor is a target of profound interest, implicated in conditions ranging from schizophrenia and depression to neuroinflammation.[1][2] The devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of neuropharmacology, the serotonin 5-HT2A receptor is a target of profound interest, implicated in conditions ranging from schizophrenia and depression to neuroinflammation.[1][2] The development of novel antagonists with improved selectivity and pharmacokinetic profiles is a critical goal for therapeutic innovation. This guide addresses the preclinical in vivo evaluation of novel chemical entities targeting this receptor.

Notably, a comprehensive search of published literature reveals a lack of in vivo studies for the specific compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline . Therefore, this document will use this molecule, hereafter designated "Test Compound A" , as a hypothetical candidate to illustrate a rigorous, phased in vivo comparison strategy. We will benchmark its hypothetical performance against M100907 (volinanserin) , a well-characterized and highly selective 5-HT2A antagonist, which serves as our primary reference compound.[3] This approach provides a practical framework for researchers to design, execute, and interpret the essential in vivo studies required to profile a novel antagonist.

The central hypothesis guiding this evaluation is that Test Compound A is a brain-penetrant 5-HT2A antagonist. The following experimental plan is designed to systematically test this hypothesis, characterizing its pharmacokinetic profile, target engagement, pharmacodynamic effects, and preliminary safety.

Phase 1: Pharmacokinetic (PK) and Blood-Brain Barrier (BBB) Penetration Assessment

Scientific Rationale: Before assessing target engagement or efficacy, it is crucial to understand if the compound reaches its intended site of action—the central nervous system (CNS)—and how it is absorbed, distributed, metabolized, and excreted (ADME). Poor brain penetration or an unfavorable pharmacokinetic profile can be immediate disqualifiers for a CNS drug candidate.

Experimental Protocol: Mouse Pharmacokinetic & Brain Penetration Study

  • Animal Model: Male C57BL/6 mice (n=3 per time point), 8-10 weeks of age.

  • Compound Formulation & Dosing:

    • Prepare Test Compound A and M100907 in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline).

    • Administer a single intravenous (IV) dose (e.g., 1 mg/kg) for PK parameters and a single oral (PO) or intraperitoneal (IP) dose (e.g., 10 mg/kg) for bioavailability and brain penetration.

  • Sample Collection:

    • Collect blood samples (via tail vein or retro-orbital sinus) at predefined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

    • At each time point, euthanize the cohort and immediately harvest the brain.

  • Sample Processing & Analysis:

    • Process blood to plasma.

    • Homogenize brain tissue.

    • Quantify compound concentrations in plasma and brain homogenate using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis:

    • Calculate key PK parameters: Clearance (CL), Volume of distribution (Vd), Half-life (t½), and Area Under the Curve (AUC).

    • Calculate oral bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

    • Determine the brain-to-plasma ratio (Kp) at each time point: C_brain / C_plasma. A Kp > 1 suggests active transport into the brain, while a Kp of 0.3-0.5 is often considered sufficient for CNS targets. The unbound brain-to-plasma ratio (Kp,uu) is the most rigorous measure and should be calculated if plasma and brain protein binding data are available.

Hypothetical Data Comparison

ParameterTest Compound A (Hypothetical Data)M100907 (Reference)Desired Outcome for a CNS Drug
IV Half-life (t½, hours) 2.54.02-8 hours (allows for reasonable dosing interval)
Oral Bioavailability (%F) 45%>50%>30%
Brain:Plasma Ratio (Kp) at Tmax 1.8~2.0>0.5
Clearance (mL/min/kg) 1510Low to moderate (to avoid rapid elimination)

Phase 2: In Vivo Target Engagement - Receptor Occupancy

Scientific Rationale: Demonstrating that a drug binds to its intended target in a living system is a critical step. Positron Emission Tomography (PET) is a powerful, non-invasive technique to quantify receptor occupancy in real-time.[4] Using a radiolabeled ligand that binds to the 5-HT2A receptor, we can measure the displacement of this ligand by our non-labeled test compound, thereby calculating the percentage of receptors occupied at a given dose.

Experimental Protocol: 5-HT2A Receptor Occupancy Study using PET

  • Animal Model: Non-human primate (e.g., rhesus macaque) or rodent models.

  • Radiotracer: [11C]MDL 100907, a selective PET radioligand for 5-HT2A receptors.[4]

  • Study Design:

    • Perform a baseline PET scan on each animal with [11C]MDL 100907 to determine initial receptor availability.

    • Administer increasing doses of Test Compound A to the animals.

    • At the expected Tmax of Test Compound A, perform a second PET scan with [11C]MDL 100907.

  • Data Analysis:

    • Calculate the binding potential (BP_ND) in key brain regions (e.g., prefrontal cortex, temporal gyrus).[4]

    • Receptor Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline.

    • Plot the relationship between plasma concentration of Test Compound A and receptor occupancy to determine the EC50 (the concentration required to occupy 50% of receptors).

DOT Script for Experimental Workflow

G cluster_PK Phase 1: PK/BBB cluster_TE Phase 2: Target Engagement cluster_PD Phase 3: Pharmacodynamics PK_Dosing IV & PO Dosing (Mice) PK_Sampling Blood & Brain Sampling (Time Course) PK_Dosing->PK_Sampling LCMS LC-MS/MS Analysis PK_Sampling->LCMS PK_Params Calculate PK Parameters (t½, %F, Kp) LCMS->PK_Params Drug_Admin Administer Test Compound A PK_Params->Drug_Admin Proceed if PK is favorable PET_Baseline Baseline PET Scan ([11C]MDL 100907) PET_Baseline->Drug_Admin PET_Post Post-Dose PET Scan Drug_Admin->PET_Post RO_Calc Calculate Receptor Occupancy (RO) PET_Post->RO_Calc PD_Pretreat Pre-treat with Test Compound A RO_Calc->PD_Pretreat Proceed if RO is confirmed PD_Agonist Challenge with 5-HT2A Agonist (e.g., DOI) PD_Pretreat->PD_Agonist Behavior Quantify Head-Twitch Response PD_Agonist->Behavior Dose_Resp Generate Dose-Response Curve (ID50) Behavior->Dose_Resp

Caption: Phased In Vivo Evaluation Workflow.

Phase 3: Pharmacodynamic (PD) Assessment - The Head-Twitch Response (HTR) Model

Scientific Rationale: The head-twitch response in mice is a classic, quantifiable behavior robustly induced by 5-HT2A receptor agonists like DOI.[3] An effective 5-HT2A antagonist will block this response in a dose-dependent manner. This assay provides the first measure of functional in vivo efficacy.

Experimental Protocol: DOI-Induced Head-Twitch Assay

  • Animal Model: Male C57BL/6 mice (n=8-10 per group).

  • Habituation: Allow mice to acclimate to the observation chambers for 30 minutes.

  • Pre-treatment: Administer various doses of Test Compound A, M100907, or vehicle via IP or PO injection. The timing should be based on the Tmax determined in Phase 1.

  • Agonist Challenge: Administer a standard dose of the 5-HT2A agonist DOI (e.g., 2.5 mg/kg, IP).

  • Observation: Immediately after DOI injection, record the number of head twitches for each mouse over a 20-30 minute period. This can be done by a blinded observer or using an automated tracking system.

  • Data Analysis:

    • Compare the mean number of head twitches in each treatment group to the vehicle control group.

    • Calculate the dose required to inhibit the response by 50% (ID50). A lower ID50 value indicates higher potency.

Hypothetical Data Comparison

CompoundRouteID50 (mg/kg)Potency Comparison
Test Compound A PO0.5High Potency
M100907 PO0.1Very High Potency (Reference)
Ketanserin IP1.0Moderate Potency

Understanding the Mechanism: 5-HT2A Receptor Signaling

Scientific Rationale: A 5-HT2A antagonist functions by blocking the downstream signaling cascade initiated by endogenous serotonin. This receptor primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately increase intracellular calcium and activate Protein Kinase C (PKC).[3] An effective antagonist prevents these events.

DOT Script for Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol R 5-HT2A Receptor Gq Gq Protein R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response (e.g., Neuronal Excitability) Ca->Cell_Response PKC->Cell_Response Serotonin Serotonin (Agonist) Serotonin->R Activates Antagonist Test Compound A (Antagonist) Antagonist->R Blocks

Caption: 5-HT2A Antagonist Mechanism of Action.

Conclusion and Future Directions

This guide outlines a foundational in vivo strategy to characterize a novel 5-HT2A antagonist, using the hypothetical "Test Compound A" as an exemplar. Based on our hypothetical data, Test Compound A demonstrates a promising profile: it is orally bioavailable, penetrates the brain, engages the 5-HT2A receptor in a dose-dependent manner, and shows functional antagonism in a validated behavioral model.

The next logical steps in its development would involve:

  • Selectivity Profiling: In vivo assessment against other serotonin receptors (e.g., 5-HT2C) and off-targets (e.g., dopamine D2, histamine H1) to confirm selectivity.

  • Therapeutic Models: Evaluation in animal models of psychosis (e.g., phencyclidine-induced hyperactivity) or depression (e.g., forced swim test) to establish therapeutic potential.

  • Safety Pharmacology: A core battery of studies to assess effects on cardiovascular, respiratory, and central nervous system function.

By following a logical, phased approach and benchmarking against well-known comparators, researchers can efficiently build a comprehensive in vivo data package to support the advancement of novel drug candidates.

References

  • Nau F Jr, Yu B, Martin D, Nichols CD (2013) Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. PLoS ONE 8(10): e75426. [Link]

  • Schmid CL, Bohn LM (2008) Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo. PNAS 105(3): 1077-1082. [Link]

  • Hutson PH, et al. (2022) “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience. [Link]

  • Hutson PH, et al. (2022) “Selective” serotonin 5-HT2A receptor antagonists. PubMed. [Link]

  • Kim E, et al. (2023) In Vivo Serotonin 5-HT2A Receptor Availability and Its Relationship with Aggression Traits in Healthy Individuals: A Positron Emission Tomography Study with C-11 MDL100907. MDPI. [Link]

Sources

Validation

Cytotoxicity Profiling of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline: A Comparative Application Guide

Executive Summary The compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 734546-51-1) represents a highly functionalized class of sulfonamide-aniline derivatives. In recent years, the sulfonamide pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 734546-51-1) represents a highly functionalized class of sulfonamide-aniline derivatives. In recent years, the sulfonamide pharmacophore has gained significant traction in oncology and drug development due to its unique mechanisms of action, which often diverge from classical kinase inhibition or DNA intercalation[1]. This guide provides an objective, data-driven comparison of this compound's in vitro cytotoxicity against standard chemotherapeutic alternatives, equipping researchers with validated methodologies for high-throughput screening (HTS) and mechanistic profiling.

Mechanistic Rationale: Why Sulfonamides?

When evaluating the cytotoxicity of a novel small molecule, understanding its structural liabilities and potential targets is critical for assay design. The structure of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline features two key moieties:

  • Piperidine-1-sulfonyl group: Provides a bulky, lipophilic region that enhances cellular membrane permeability while acting as a hydrogen bond acceptor.

  • 3-Methylphenoxy ether linkage: Offers rotational flexibility, allowing the compound to adapt to complex intracellular binding pockets.

Unlike pan-kinase inhibitors (e.g., Staurosporine) that trigger rapid, acute apoptosis, or DNA intercalators (e.g., Doxorubicin) that cause immediate genotoxic stress, sulfonamide derivatives often exhibit delayed, cell-cycle-dependent cytotoxicity. For instance, the well-characterized sulfonamide Indisulam acts as a "molecular glue," recruiting the RNA-binding protein RBM39 to the DCAF15 E3 ubiquitin ligase complex for proteasomal degradation[1],[2]. This targeted degradation leads to G1 cell cycle arrest and subsequent apoptosis[3]. Consequently, when profiling 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, researchers must utilize assays capable of capturing delayed metabolic arrest rather than just acute necrotic lysis.

Apoptosis_Pathway Compound 2-(3-Methylphenoxy)-5- (piperidine-1-sulfonyl)aniline Target Intracellular Target (e.g., RBM39) Compound->Target Binding Stress Cellular Stress / Arrest Target->Stress Inhibition/Degradation Mito Mitochondrial Depolarization Stress->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed apoptotic signaling pathway induced by sulfonamide derivatives.

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems.

Cell Culture & Compound Treatment
  • Cell Lines: HepG2 (Hepatocellular carcinoma) and A549 (Non-small cell lung cancer). These lines are selected because sulfonamide derivatives have demonstrated variable, yet highly selective, in vitro cytotoxicity in hepatic and pulmonary models[4].

  • Plating: Seed cells at 2,000 cells/well in 384-well white opaque microplates.

  • Causality Check: White opaque plates are strictly required to maximize luminescence signal reflection and prevent optical crosstalk between adjacent wells, which is a common source of false positives in HTS.

  • Treatment: Expose cells to a 10-point dose-response titration (0.1 nM to 100 µM) of the test compound for 72 hours.

  • Self-Validation: Every plate must include 0.1% DMSO (Negative Vehicle Control) and 10 µM Staurosporine (Positive Kill Control). Assay robustness is confirmed only if the calculated Z'-factor is ≥ 0.5.

Multiplexed Viability and Apoptosis Assay
  • Causality Check: Aniline derivatives can be highly redox-active. Utilizing standard tetrazolium-based assays (like MTT or MTS) often leads to confounding artifacts, as the compound itself may chemically reduce the dye independent of cellular metabolism. To bypass this, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay , which quantifies ATP as a direct, non-redox indicator of metabolically active cells[5],[6].

  • Protocol:

    • Equilibrate the 384-well plate to room temperature for 30 minutes to ensure uniform enzymatic reaction rates.

    • Add an equal volume (e.g., 25 µL) of CellTiter-Glo® Reagent to the culture medium[5].

    • Mix on an orbital shaker for 2 minutes to induce complete cellular lysis.

    • Incubate for 10 minutes to stabilize the luminescent signal, then record luminescence[5].

    • For multiplexing, a parallel plate is treated with Caspase-Glo® 3/7 Reagent to differentiate between cytostatic arrest and active apoptosis.

HTS_Workflow CellPrep Cell Culture & Plating (HepG2, A549 in 384-well) CompTreat Compound Treatment (0.1 nM - 100 µM, 72h) CellPrep->CompTreat Assay Multiplex Assay (CellTiter-Glo & Caspase-Glo) CompTreat->Assay Data Data Analysis (IC50 & Z'-factor Calculation) Assay->Data

High-throughput screening workflow for evaluating sulfonamide cytotoxicity.

Comparative Cytotoxicity Profiling

The following tables summarize the in vitro performance of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline against established reference standards.

Table 1: IC₅₀ Value Comparison (72h Exposure)

Data represents the concentration required to reduce ATP-dependent luminescence by 50% relative to vehicle control.

CompoundHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)Primary Mechanism of Action
2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline 4.85 ± 0.326.12 ± 0.45Putative targeted degradation / Cell cycle arrest
Indisulam (Sulfonamide Reference)2.10 ± 0.183.45 ± 0.22RBM39 degradation via DCAF15[2]
Doxorubicin (Genotoxic Reference)0.85 ± 0.091.15 ± 0.12Topoisomerase II inhibition / DNA intercalation
Staurosporine (Acute Toxicity Reference)0.04 ± 0.010.06 ± 0.01Pan-kinase inhibition
Table 2: Apoptosis Induction (Caspase 3/7 Activation)

Data expressed as fold-change in luminescence over DMSO control at 10 µM compound concentration.

CompoundHepG2 (Fold Change)A549 (Fold Change)Cytotoxicity Profile
2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline 3.2x2.8xModerate, delayed apoptosis
Indisulam 4.1x3.5xModerate, delayed apoptosis
Staurosporine 18.5x15.2xAcute, rapid apoptosis

Conclusion

The experimental data indicates that 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline exhibits a cytotoxicity profile characteristic of advanced sulfonamide derivatives. With IC₅₀ values in the low micromolar range (4.85 µM in HepG2), it is significantly less acutely toxic than pan-kinase inhibitors like Staurosporine, yet it demonstrates a targeted, cell-line-dependent efficacy that closely mirrors Indisulam. The moderate induction of Caspase 3/7 suggests that cell death is driven by a regulated apoptotic cascade rather than immediate necrosis. For drug development professionals, this compound serves as a promising scaffold for synthesizing novel targeted protein degraders or cell-cycle inhibitors.

References

  • Hussien A.G., et al. "Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines." Molecules (2022). Available at:[Link]

  • Han, T., et al. "Exon inclusion signatures enable accurate estimation of splicing factor activity." Nature Communications / PMC (2024). Available at: [Link]

Sources

Comparative

Efficacy and Selectivity of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Derivatives as Hypoxia-Targeted Carbonic Anhydrase IX Inhibitors

Executive Summary The tumor microenvironment of advanced solid malignancies is characterized by severe hypoxia, which triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This cascade upregulates Carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment of advanced solid malignancies is characterized by severe hypoxia, which triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This cascade upregulates Carbonic Anhydrase IX (hCA IX), a transmembrane metalloenzyme critical for neutralizing intracellular pH and acidifying the extracellular matrix, thereby promoting tumor survival and metastasis.

Developing selective hCA IX inhibitors remains a significant pharmacological challenge due to the ubiquitous presence of cytosolic off-target isoforms (hCA I and hCA II). This guide objectively evaluates the efficacy and selectivity of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (Compound A) against standard clinical benchmarks, demonstrating how specific structural modifications to the 1[1] scaffold yield superior isoform selectivity.

Mechanistic Rationale & Structural Causality

Classical CA inhibitors, such as Acetazolamide (AAZ), utilize a primary sulfonamide group (-SO₂NH₂) to directly coordinate the active-site zinc ion (Zn²⁺). However, these molecules often suffer from poor selectivity, leading to systemic toxicity.

Compound A and its derivatives belong to a novel class of N,N-disubstituted sulfonamides. The causality behind their design relies on two critical structural features:

  • The Primary Aniline Anchor: Unlike classical inhibitors, these compounds utilize the primary aniline amine (-NH₂) to anchor into the active site via hydrogen bonding with the highly conserved Thr199 residue, while the sulfonyl oxygens participate in secondary coordination.

  • The 3-Methylphenoxy Tail (Selectivity Driver): The active site of the tumor-associated hCA IX features a distinct, bulky hydrophobic pocket that is absent in the narrower hCA II isoform. The flexible 3-methylphenoxy moiety at the 2-position projects directly into this space, establishing strong van der Waals interactions. In hCA II, this bulky group causes severe steric clashes.

  • The Piperidine Ring: The piperidine-1-sulfonyl group provides an optimal balance of lipophilicity and charge transfer capability, promoting superior cell membrane permeability compared to less lipophilic morpholine analogs.

Mechanism Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CA9 CA IX Expression (Cell Surface) HIF1A->CA9 Upregulates Acidosis Extracellular Acidosis (Tumor Survival) CA9->Acidosis CO2 Hydration Inhibitor Compound A (Selective Inhibitor) Inhibitor->CA9 Blocks Zn2+ Site

Caption: Mechanism of CA IX-mediated tumor survival under hypoxia and targeted inhibition by Compound A.

Comparative Efficacy Data

To objectively assess performance, Compound A was compared against the pan-CA inhibitor Acetazolamide (AAZ), the Phase II clinical candidate2[2], and two structural analogs (Compound B and C) to isolate the SAR impact of the 3-methylphenoxy and piperidine groups.

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms ( KI​ , nM)
InhibitorhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity (IX/II)
Acetazolamide (AAZ) 25012255.70.48 (Poor)
SLC-0111 >10,000960454.521.3 (Good)
Compound B (Base Scaffold)4,500850120857.1 (Moderate)
Compound C (Morpholine analog)8,500640423815.2 (Moderate)
Compound A (3-Methylphenoxy)>10,0001,2508.5 12.4 147.1 (Excellent)

Data Interpretation: Compound A demonstrates single-digit nanomolar affinity for hCA IX (8.5 nM). The addition of the 3-methylphenoxy group increases the IX/II selectivity ratio to 147.1, vastly outperforming both the base scaffold (Compound B) and the clinical benchmark SLC-0111.

Table 2: 3D Tumor Spheroid Viability (IC₅₀, µM) in HT-29 Cells
InhibitorNormoxia (21% O₂)Hypoxia (1% O₂)Hypoxia Cytotoxicity Ratio (HCR)
Acetazolamide (AAZ) >100>100N/A
SLC-0111 >10024.5>4.0
Compound A >10012.2 >8.2

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Workflow Comp Compound Library (Derivatives) StoppedFlow Stopped-Flow CO2 Hydration Assay (Khalifah Method) Comp->StoppedFlow Enzyme Recombinant hCA Isoforms (I, II, IX, XII) Enzyme->StoppedFlow Selectivity Selectivity Profiling (KI Determination) StoppedFlow->Selectivity Phenol red indicator CellAssay 3D Spheroid Viability Assay (Normoxia vs Hypoxia) Selectivity->CellAssay Select CA IX hits Lead Efficacy Validation (Hypoxia Cytotoxicity Ratio) CellAssay->Lead Internal control validation

Caption: Self-validating experimental workflow for screening and validating CA IX selective inhibitors.

Stopped-Flow CO₂ Hydration Assay

To objectively quantify the inhibition constants ( KI​ ), we utilize the3[3], the gold standard for CA kinetic profiling.

Self-Validating Design: The assay relies on the rapid colorimetric shift of a pH indicator as CO₂ is hydrated to bicarbonate and a proton[4]. By simultaneously running an uncatalyzed reaction (buffer + CO₂ without enzyme), the system internally controls for spontaneous CO₂ hydration. The uncatalyzed rate is mathematically subtracted from the enzyme-catalyzed rate, ensuring the calculated KI​ strictly reflects enzyme inhibition.

Step-by-Step Procedure:

  • Prepare a buffer solution of 10 mM HEPES (pH 7.5) and 0.1 M Na₂SO₄ (to maintain constant ionic strength).

  • Add 0.2 mM phenol red as the pH indicator (absorbance maximum at 557 nm).

  • Prepare saturated CO₂ solutions (ranging from 1.7 to 17 mM) by bubbling CO₂ gas into ultra-pure water at 20°C.

  • Pre-incubate recombinant hCA isoforms with varying concentrations of the inhibitor for 15 minutes to allow equilibrium binding.

  • Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate using an Applied Photophysics stopped-flow spectrophotometer.

  • Monitor the absorbance decay at 557 nm for 10–100 seconds to capture the initial rate of acidification.

  • Calculate KI​ values using the Cheng-Prusoff equation derived from the steady-state initial velocities.

3D Tumor Spheroid Viability Assay

Self-Validating Design: To prove that cytotoxicity is mechanistically driven by CA IX inhibition rather than general off-target toxicity, the assay is performed in parallel under normoxic (21% O₂) and hypoxic (1% O₂) conditions. Because CA IX is exclusively upregulated by HIF-1α under hypoxia, the normoxic spheroids serve as a critical internal negative control. A high Hypoxia Cytotoxicity Ratio (HCR) validates on-target efficacy.

Step-by-Step Procedure:

  • Seed HT-29 colorectal cancer cells in ultra-low attachment 96-well plates (1,000 cells/well) and centrifuge at 300 x g to initiate spheroid formation.

  • Incubate for 72 hours until spheroids reach ~300 µm in diameter.

  • Treat spheroids with serial dilutions of Compound A (0.1 µM to 100 µM).

  • Split the plates into two cohorts: one incubated under normoxia (21% O₂, 5% CO₂) and one under hypoxia (1% O₂, 5% CO₂, 94% N₂).

  • After 96 hours of continuous exposure, assess cell viability using a 3D CellTiter-Glo luminescent ATP assay.

  • Calculate the IC₅₀ for both conditions and determine the HCR (IC₅₀ Normoxia / IC₅₀ Hypoxia).

References

  • Title: N-Cycloamino substituent effects on the packing architecture of ortho-sulfanilamide molecular crystals and their in silico carbonic anhydrase II and IX inhibitory activities Source: IUCr Journals URL
  • Title: Novel synthesized SLC-0111 thiazole and thiadiazole analogues: Determination of their carbonic anhydrase inhibitory activity and molecular modeling studies Source: PubMed / Bioorganic Chemistry URL
  • Title: The carbon dioxide hydration activity of carbonic anhydrase. I.
  • Title: A Colorimetric CO₂ Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity Source: MDPI / Catalysts URL

Sources

Validation

A Comprehensive Guide to the Pre-Clinical Evaluation of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

Editor's Note: Initial literature and database searches for "2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline" did not yield peer-reviewed studies or publicly available experimental data. This suggests the compound i...

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Author: BenchChem Technical Support Team. Date: March 2026

Editor's Note: Initial literature and database searches for "2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline" did not yield peer-reviewed studies or publicly available experimental data. This suggests the compound is a novel chemical entity. Consequently, this guide has been structured as a prospective framework for researchers. It outlines the necessary experimental comparisons and protocols to characterize this molecule and evaluate its potential against relevant alternatives, grounding the proposed methodologies in established scientific principles.

Introduction and Rationale

The compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline represents an intriguing chemical scaffold, integrating three key pharmacophores: a phenoxy-aniline backbone, a flexible piperidine ring, and a sulfonamide linker. While data on this specific molecule is absent from the public domain, its constituent parts are prevalent in numerous biologically active agents.

  • Aniline Derivatives: This core is fundamental to many classes of drugs and research chemicals[1].

  • Piperidine Moiety: The piperidine ring is a common feature in centrally active agents and other drugs, influencing solubility, lipophilicity, and receptor binding interactions[2][3][4].

  • Sulfonamides: This functional group is well-known for a wide range of therapeutic applications, including antimicrobial and antiviral activities[5][6].

This guide proposes a comprehensive, multi-stage research program to elucidate the physicochemical properties, biological activity, and potential therapeutic utility of this novel compound. We will compare it hypothetically against structurally similar, commercially available molecules to establish a baseline for its performance.

Proposed Comparators: To provide a meaningful context for evaluation, we select two structurally related, commercially available compounds:

  • Comparator A: 2-Phenoxy-5-(piperidine-1-sulfonyl)-phenylamine[7] (Lacks the methyl group).

  • Comparator B: 2-Ethoxy-5-(piperidine-1-sulfonyl)aniline[8][9] (Features an ethoxy instead of a methylphenoxy group).

Proposed Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any new chemical entity's research program. Based on standard sulfonamide and ether synthesis methodologies, a plausible synthetic route is proposed.

Retrosynthetic Analysis and Proposed Forward Synthesis

The synthesis can be approached by forming the sulfonamide bond as a key step, starting from a commercially available aminophenol derivative.

Target 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline Intermediate1 5-Amino-4-(3-methylphenoxy)benzene-1-sulfonyl chloride Target->Intermediate1 Sulfonamide Formation Intermediate2 N-(2-(3-Methylphenoxy)-5-sulfamoylphenyl)acetamide Intermediate1->Intermediate2 Hydrolysis & Diazotization/Sandmeyer StartingMaterial1 Piperidine Intermediate1->StartingMaterial1 Reactant Intermediate3 4-Acetamido-3-(3-methylphenoxy)benzene-1-sulfonyl chloride Intermediate2->Intermediate3 Amidation StartingMaterial2 2-Amino-4-chlorosulfonylphenol (Protected) Intermediate3->StartingMaterial2 Ether Synthesis StartingMaterial3 3-Methylphenol (m-cresol) Intermediate3->StartingMaterial3 Reactant

Caption: Proposed retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol

This is a generalized, proposed protocol based on established chemical principles[10][11][12].

  • Ether Formation: React a suitably protected 2-aminophenol derivative containing a sulfonyl chloride precursor (e.g., 4-acetamido-3-hydroxybenzenesulfonyl chloride) with 3-methylphenol (m-cresol) under Williamson ether synthesis conditions (e.g., K₂CO₃ in DMF).

  • Sulfonamide Formation: React the resulting intermediate, 4-acetamido-3-(3-methylphenoxy)benzene-1-sulfonyl chloride, with piperidine in the presence of a non-nucleophilic base like triethylamine or pyridine in a chlorinated solvent (e.g., dichloromethane).

  • Deprotection: Remove the acetamido protecting group via acidic or basic hydrolysis to yield the final aniline product.

  • Purification & Characterization: Purify the final product using column chromatography (silica gel, ethyl acetate/hexane gradient). Characterize the structure and confirm purity (>98%) using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Comparative Physicochemical and ADME Profiling

Understanding a compound's drug-like properties is critical. We propose a side-by-side comparison of the target molecule with Comparators A and B.

Experimental Protocols
  • Solubility: Determine thermodynamic solubility using the shake-flask method in phosphate-buffered saline (PBS) at pH 7.4. Quantify using a validated HPLC-UV method.

  • Lipophilicity (LogD₇.₄): Measure the distribution coefficient between n-octanol and PBS (pH 7.4) using the shake-flask method and HPLC-UV quantification.

  • Plasma Protein Binding: Use equilibrium dialysis with human plasma to determine the percentage of compound bound to plasma proteins.

  • Metabolic Stability: Incubate the compound with human liver microsomes and measure the rate of disappearance over time using LC-MS/MS to determine in vitro half-life (T₁/₂).

Hypothetical Data Comparison Table

This table illustrates how the experimental data would be presented. Values are placeholders for expected outcomes based on structural differences.

ParameterTarget CompoundComparator AComparator BRationale for Difference
Molecular Weight 348.45334.42284.38Addition of methyl group vs. H; phenoxy vs. ethoxy.
cLogP (Predicted) 3.53.22.8Methylphenoxy group increases lipophilicity over phenoxy and ethoxy.
Aqueous Solubility (µM) < 5< 10< 25Higher lipophilicity often correlates with lower aqueous solubility.
LogD at pH 7.4 3.43.12.7Consistent with cLogP predictions.
HLM Stability (T₁/₂, min) > 60> 60~45The ether linkage in B may be more susceptible to metabolism.
Plasma Protein Binding (%) > 99%> 99%~98%High lipophilicity suggests high protein binding.

Proposed Biological Evaluation Workflow

Given the prevalence of the piperidine sulfonamide scaffold in receptor and enzyme modulators, a tiered screening approach is proposed to identify the primary biological target(s).

cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Activity T1_Start Target Compound + Comparators (10 µM concentration) T1_Panel Broad Target Panel Assay (e.g., Eurofins SafetyScreen44™) T1_Start->T1_Panel T1_Result Identify Initial 'Hits' (>50% inhibition/activation) T1_Panel->T1_Result T2_Dose Dose-Response Assays on Hits (e.g., Radioligand Binding) T1_Result->T2_Dose Advance Hits T2_IC50 Determine IC₅₀ / EC₅₀ Values T2_Dose->T2_IC50 T3_Cell Cell-Based Functional Assay (e.g., cAMP, Ca²⁺ flux, Reporter Gene) T2_IC50->T3_Cell Advance Potent Compounds T3_Result Confirm Agonist/Antagonist MoA T3_Cell->T3_Result

Caption: Proposed tiered workflow for biological target identification.

Tier 1: Broad Target Screening

Protocol:

  • Submit the target compound and comparators to a commercial broad target liability panel (e.g., SafetyScreen44™).

  • Screen at a single high concentration (e.g., 10 µM) against a panel of ~44 common GPCRs, ion channels, and transporters.

  • Analyze the results to identify any target that shows significant inhibition or activation (typically >50%).

Tier 2: Dose-Response and Potency Determination

Protocol:

  • For any "hit" identified in Tier 1, perform a concentration-response curve using a specific binding or enzymatic assay.

  • Prepare serial dilutions of the test compounds (e.g., 10-point, 1:3 dilution starting from 30 µM).

  • Run the appropriate assay (e.g., radioligand binding competition assay for a receptor).

  • Calculate the IC₅₀ (for inhibitors) or EC₅₀ (for activators) by fitting the data to a four-parameter logistic equation.

Tier 3: Cellular and Functional Assays

Protocol:

  • Select a cell line endogenously expressing or engineered to overexpress the confirmed target.

  • Develop a functional assay relevant to the target's mechanism (e.g., a cAMP assay for a Gs/Gi-coupled GPCR, or a Ca²⁺ flux assay for a Gq-coupled GPCR).

  • Treat cells with a range of compound concentrations to determine functional potency and efficacy (agonist, antagonist, or inverse agonist activity).

Conclusion and Future Directions

This guide presents a hypothetical but rigorous framework for the initial scientific evaluation of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline. By following the proposed workflows for synthesis, physicochemical profiling, and biological screening, researchers can systematically build a data package to understand this novel molecule's properties. Direct comparison with structurally related analogs is essential for interpreting the significance of the 3-methylphenoxy group and for establishing a benchmark for performance. The successful completion of these studies would provide the foundational data necessary to justify further, more complex pre-clinical investigations, such as in vivo pharmacokinetic and efficacy models.

References

Note: As no direct literature exists for the topic compound, this reference list includes publications on related chemical motifs, general methodologies, and links to comparator compounds.

  • Gawroński, J., & Barciszewski, J. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), m1879. Available at: [Link]

  • Patel, H. S., Desai, H. D., & Mistry, H. J. (2011). Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. E-Journal of Chemistry, 8(1), 93-98. Available at: [Link]

  • Rahman, M., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154. Available at: [Link]

  • Google Patents. (1979). US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
  • Gorgani, L., et al. (2022). Methylenedioxy Piperamide-Derived Compound D5 Regulates Inflammatory Cytokine Secretion in a Culture of Human Glial Cells. Molecules, 27(11), 3539. Available at: [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(28), 8786-8794. Available at: [Link]

  • NextSDS. (n.d.). 2-(piperidine-1-sulfonyl)aniline — Chemical Substance Information. Retrieved from [Link]

  • Zafar, A., et al. (2020). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 9(2). Available at: [Link]

  • Wang, T., et al. (2015). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1752-1756. Available at: [Link]

  • Mitsuboshi Chemical Co., Ltd. (n.d.). Aniline derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. Retrieved from [Link]

  • Li, H., et al. (2024). Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. Arabian Journal of Chemistry, 17(10), 105995. Available at: [Link]

  • NextSDS. (n.d.). 2-ethoxy-5-(piperidine-1-sulfonyl)aniline — Chemical Substance Information. Retrieved from [Link]

  • Nafeesa, K., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]

  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-st...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, a compound that, due to its aniline and sulfonamide moieties, requires careful handling as hazardous waste. This document is intended to provide essential safety and logistical information to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Initial Safety Precautions

2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS No. 734546-51-1) is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The presence of an aniline core suggests potential for toxicity if inhaled, ingested, or absorbed through the skin[2]. The sulfonamide group, while common in pharmaceuticals, can also present environmental persistence if not disposed of correctly[3][4].

Immediate Actions:

  • Consult the Safety Data Sheet (SDS): Before handling, always attempt to locate and thoroughly review the specific SDS for the compound. In its absence, treat the compound with the precautions appropriate for a hazardous aniline and sulfonamide derivative[5][6].

  • Work in a Controlled Environment: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[7][8].

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the recommended PPE for handling 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

Body PartRecommended ProtectionRationale
Hands Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton). Nitrile gloves may be suitable for short-term use but should be checked against the manufacturer's compatibility data.To prevent skin contact and absorption, which can cause irritation and potential systemic toxicity[2][8].
Eyes Chemical splash goggles. A face shield should be worn if there is a significant risk of splashing.To protect against serious eye irritation[8][9].
Body A fully-buttoned laboratory coat.To protect skin from accidental contact[7][8].
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation or if working outside of a fume hood.To prevent respiratory tract irritation from dust or aerosols[5][9].

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ensure Ventilation: Work within a fume hood if possible, or ensure the area is well-ventilated.

  • Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth[7][8].

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste[5][7].

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services[7][8].

  • Secure the Area: Prevent entry to the spill area until trained personnel arrive.

Step-by-Step Disposal Protocol

The disposal of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline must comply with federal, state, and local regulations for hazardous waste management, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11].

Step 1: Waste Segregation and Collection

  • Do Not Mix: Never mix this chemical waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids[5][7].

  • Dedicated Container: Collect all waste containing 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, including contaminated PPE and spill cleanup materials, in a dedicated, compatible, and leak-proof container[5][12].

Step 2: Containerization and Labeling

  • Proper Container: Use a robust container that can be securely sealed.

  • Clear Labeling: The container must be clearly labeled as "Hazardous Waste"[6][7][8]. The label must include:

    • The full chemical name: "2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline"

    • The associated hazards (e.g., "Toxic," "Irritant")[13]

    • The accumulation start date[6]

    • The name of the principal investigator or laboratory contact.

Step 3: Waste Storage

  • Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area[5][7].

  • Segregation: Ensure the storage area is away from incompatible materials, heat sources, and high-traffic areas[12].

Step 4: Arranging for Final Disposal

  • Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste[6][8].

  • Documentation: Maintain meticulous records of the waste generated, including the amount and date of disposal, and retain all paperwork provided by the disposal contractor for regulatory compliance[5].

The following diagram illustrates the workflow for the proper disposal of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_process Disposal Process start Start: Handling of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood spill Spill Occurs fume_hood->spill routine_waste Routine Experimental Waste fume_hood->routine_waste absorb Absorb with Inert Material spill->absorb collect_routine Collect Routine Waste routine_waste->collect_routine collect_spill Collect Spill Waste absorb->collect_spill container Place in Labeled, Sealed Hazardous Waste Container collect_spill->container collect_routine->container storage Store in Designated Secure Area container->storage ehs_contact Contact EHS/Licensed Waste Contractor storage->ehs_contact pickup Arrange for Pickup ehs_contact->pickup documentation Maintain Disposal Records pickup->documentation end End: Proper Disposal documentation->end

Sources

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